molecular formula C14H14ClNO2 B1366877 Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate CAS No. 26893-15-2

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Cat. No.: B1366877
CAS No.: 26893-15-2
M. Wt: 263.72 g/mol
InChI Key: UXLDBGFOOSNCSI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-12-6-9(3)8(2)5-10(12)13(11)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLDBGFOOSNCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481352
Record name Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-15-2
Record name Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a key synthetic intermediate, providing a versatile platform for the development of novel drug candidates. The presence of the chloro group at the 4-position offers a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities, while the dimethyl substitution pattern on the benzene ring can influence the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the synthesis of this important building block, grounded in established chemical principles and detailed experimental protocols.

Synthetic Strategy: The Gould-Jacobs Reaction and Subsequent Chlorination

The most established and reliable method for the synthesis of this compound proceeds through a two-step sequence:

  • The Gould-Jacobs Reaction: This classic named reaction is employed to construct the core 4-hydroxyquinoline ring system.[1] It involves the condensation of an appropriately substituted aniline, in this case, 3,4-dimethylaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[2]

  • Aromatic Chlorination: The resulting ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate is then subjected to chlorination to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

This synthetic approach is favored for its reliability, scalability, and the commercial availability of the starting materials.

Mechanistic Insights

Gould-Jacobs Reaction: The reaction commences with a nucleophilic attack of the amino group of 3,4-dimethylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((3,4-dimethylphenylamino)methylene)malonate. The crucial step is the thermal cyclization of this intermediate, which is a 6-electron electrocyclization reaction that occurs at high temperatures, typically in a high-boiling solvent like diphenyl ether.[2]

Chlorination with POCl₃: The chlorination of the 4-hydroxyquinoline intermediate with phosphorus oxychloride is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, leading to the formation of the desired 4-chloroquinoline.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dimethylaniline121.1812.12 g0.10
Diethyl ethoxymethylenemalonate (DEEM)216.2321.62 g0.10
Diphenyl ether170.21150 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylaniline (12.12 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol).

  • Heat the mixture in an oil bath at 110-120°C for 2 hours. The reaction mixture will become a viscous oil.

  • In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat diphenyl ether (150 mL) to 250°C.

  • Slowly and carefully add the hot reaction mixture from step 2 to the boiling diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250°C and continue stirring for an additional 30 minutes. A precipitate will form during this time.

  • Allow the reaction mixture to cool to room temperature.

  • Add 200 mL of petroleum ether to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether.

  • Dry the solid product in a vacuum oven to obtain ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate as a solid.

Diagram of the Synthetic Workflow (Part 1):

Synthesis_Part1 cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3,4-Dimethylaniline Step1 Condensation (110-120°C, 2h) Reactant1->Step1 Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Step1 Step2 Thermal Cyclization (Diphenyl ether, 250°C, 30 min) Step1->Step2 Product1 Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate Step2->Product1

Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline intermediate.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate247.2824.73 g0.10
Phosphorus oxychloride (POCl₃)153.33100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate (24.73 g, 0.10 mol).

  • Carefully add phosphorus oxychloride (100 mL) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. The solid will gradually dissolve.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture onto 500 g of crushed ice with stirring in a large beaker. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Continue stirring until all the ice has melted. A solid precipitate will form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

Diagram of the Synthetic Workflow (Part 2):

Synthesis_Part2 cluster_reactant Reactant cluster_process Process cluster_product Final Product Reactant1 Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate Step1 Chlorination (POCl₃, reflux, 4h) Reactant1->Step1 Step2 Workup & Purification (Ice quench, neutralization, recrystallization) Step1->Step2 Product1 This compound Step2->Product1

Caption: Workflow for the chlorination of the 4-hydroxyquinoline intermediate.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the two methyl groups on the quinoline ring, the ethyl ester group (a quartet and a triplet), and a singlet for the proton at the 2-position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methyl and ethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another suitable method should be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated mass of C₁₄H₁₄ClNO₂.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Applications in Drug Discovery

Substituted quinolines are of significant interest in drug discovery. The 4-chloro-6,7-dimethylquinoline-3-carboxylate scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives. The chlorine atom at the 4-position is readily displaced by various nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of diverse side chains. This chemical tractability enables the generation of libraries of compounds for screening against various biological targets. For instance, 4-aminoquinoline derivatives are well-known for their antimalarial activity.[3][4] Furthermore, quinoline-based compounds have been investigated as inhibitors of various enzymes, including kinases and dihydroorotate dehydrogenase, which are implicated in cancer and autoimmune diseases.[5][6] The specific 6,7-dimethyl substitution pattern can influence the pharmacokinetic properties of the resulting drug candidates, potentially enhancing their efficacy and safety profiles.

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction followed by chlorination is a robust and well-established method. This guide provides a detailed, step-by-step protocol, along with mechanistic insights and characterization guidelines, to aid researchers in the preparation of this valuable synthetic intermediate. The versatility of this compound makes it a cornerstone for the development of novel quinoline-based therapeutic agents, underscoring the enduring importance of classical organic synthesis in modern drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

  • Thabit, M. G., et al. (2015). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • Madu, C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PLOS ONE. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • ResearchGate. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2] Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate belongs to the quinoline-3-carboxylate class of compounds, which have shown particular promise as antiproliferative agents.[3][4] A thorough understanding of the physicochemical properties of this specific molecule is paramount for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both available data and standardized experimental protocols for their determination.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that due to a lack of extensive experimental data for this specific compound in publicly available literature, some values are based on closely related structural analogs.

PropertyValue/Predicted ValueSource
Molecular Formula C₁₄H₁₄ClNO₂[5]
Molecular Weight 263.72 g/mol [5]
CAS Number 26893-15-2[5]
Melting Point Not available. (For the analogous Ethyl 4-chloro-6-methylquinoline-3-carboxylate: 64-66 °C)[6]
Boiling Point Not available. (For the analogous Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate: 363.3 °C at 760 mmHg)[1]
pKa Predicted: 2.54 ± 0.41[7]
LogP Not available. (XLogP3 for the analogous Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate: 3.8)[8]
Solubility No experimental data available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Experimental Determination of Physicochemical Properties

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination

Due to the high predicted boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to avoid thermal decomposition.

Protocol: Vacuum Distillation

  • Apparatus Setup: A short-path distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

  • Procedure: The compound is placed in the distillation flask with a magnetic stir bar. The system is evacuated to the desired pressure. The flask is heated gently in a heating mantle.

  • Measurement: The temperature at which the liquid boils and the condensate drips into the receiving flask is recorded, along with the corresponding pressure. The observed boiling point can be converted to the boiling point at atmospheric pressure using a nomograph.

Acid Dissociation Constant (pKa) Determination

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

Workflow for pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent/water mixture B Titrate with standardized strong base (e.g., NaOH) A->B C Monitor pH with a calibrated pH meter B->C continuous D Plot pH vs. volume of titrant C->D E Determine midpoint of the titration curve D->E F pKa = pH at midpoint E->F

Caption: Workflow for pKa determination by potentiometric titration.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method

  • Phase Preparation: 1-Octanol and water are mutually saturated by stirring them together overnight and then allowing the layers to separate.

  • Sample Preparation: A known amount of this compound is dissolved in the octanol phase.

  • Partitioning: A measured volume of the octanol solution is mixed with a measured volume of the aqueous phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic and Structural Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups, and the ethyl ester group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring system.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoline ring, the methyl carbons, and the carbons of the ethyl group.

General Protocol for NMR Analysis

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing and Interpretation: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • C=N and C=C stretches (aromatic rings): ~1500-1600 cm⁻¹

  • C-O stretch (ester): ~1100-1300 cm⁻¹

  • C-Cl stretch: ~600-800 cm⁻¹

  • C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Molecular Ion Peak:

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.72 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is also expected.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for the title compound is currently available, data from closely related analogs like ethyl 2-chloro-6-methylquinoline-3-carboxylate can provide insights into the likely molecular conformation and packing.[9]

molecular_structure

Sources

An In-depth Technical Guide to Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, identified by the CAS number 26893-15-2 , is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a well-established synthetic route, and its potential applications in drug discovery and development, particularly as a versatile intermediate for the synthesis of targeted therapeutics.

The strategic placement of a chloro group at the 4-position, methyl groups at the 6- and 7-positions, and an ethyl carboxylate at the 3-position makes this molecule a highly valuable building block. The chloro substituent, in particular, serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug design.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 26893-15-2N/A
Molecular Formula C₁₄H₁₄ClNO₂N/A
Molecular Weight 263.72 g/mol N/A
Appearance White powder[1]
Purity ≥98%[1]
Storage Store in a tightly closed container[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, a common strategy for this class of compounds. The first step involves the construction of the core quinoline ring system to form the 4-hydroxyquinoline precursor, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Step 1: Synthesis of the Precursor, Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate

The initial and crucial step is the synthesis of the 4-hydroxyquinoline core. This is generally accomplished via a Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, the starting aniline is 3,4-dimethylaniline.

Experimental Protocol:

  • Condensation: In a round-bottom flask, equimolar amounts of 3,4-dimethylaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated, typically at a temperature of around 125°C, for approximately one hour. During this time, ethanol is evolved and can be removed by distillation. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, a high-boiling point solvent, such as Dowtherm A (a mixture of biphenyl and diphenyl ether), is added to the reaction mixture. The temperature is then raised to approximately 250°C and maintained for about one to two hours to facilitate the thermal cyclization.[2][3]

  • Isolation and Purification: Upon cooling, the cyclized product, Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, will precipitate out of the high-boiling point solvent. The precipitate is collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove residual Dowtherm A and other impurities. The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-hydroxyquinoline precursor.

Step 2: Chlorination to Yield this compound

The second and final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is a standard transformation in quinoline chemistry and is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: The dried Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate from the previous step is placed in a round-bottom flask equipped with a reflux condenser. An excess of phosphorus oxychloride (POCl₃) is added to the flask. The amount of POCl₃ used is typically in the range of 5 to 10 equivalents relative to the starting material.

  • Chlorination Reaction: The reaction mixture is heated to reflux, which is approximately 105-110°C, and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by TLC until the starting material is fully consumed.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The remaining residue is then cautiously quenched by slowly adding it to a mixture of ice and a base, such as aqueous ammonia or sodium bicarbonate, to neutralize the acidic byproducts. This will cause the product to precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed thoroughly with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product, this compound, as a pure solid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydroxyquinoline Precursor cluster_step2 Step 2: Chlorination A 3,4-Dimethylaniline C Condensation (125°C) A->C B Diethyl ethoxymethylenemalonate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D -EtOH E Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate D->E F Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate H Chlorination (Reflux, 105-110°C) F->H G Phosphorus Oxychloride (POCl₃) G->H I This compound (CAS: 26893-15-2) H->I

A generalized workflow for the synthesis of this compound.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, the expected analytical data can be inferred from closely related structures. Researchers synthesizing this compound would typically use the following techniques for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring, the ethyl group of the ester (a quartet and a triplet), and the two methyl groups. The chemical shifts of the aromatic protons would be indicative of their positions on the substituted ring.

    • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoline ring system, and the methyl and ethyl carbons.

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (263.72 g/mol ) and to analyze its fragmentation pattern, which can provide further structural information.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a privileged scaffold in drug discovery, and this particular derivative offers several strategic advantages.

As a Precursor for Kinase Inhibitors

A significant area of application for quinoline derivatives is in the development of kinase inhibitors for cancer therapy.[4] Aberrant kinase activity is a hallmark of many cancers, and small molecule inhibitors that target specific kinases have proven to be effective treatments. The 4-chloro position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy for creating libraries of compounds to screen for kinase inhibitory activity. The dimethyl substitution pattern on the quinoline ring can also play a role in modulating the compound's solubility, lipophilicity, and interaction with the target protein.

Potential as an Antiproliferative Agent

Studies on various quinoline-3-carboxylate derivatives have demonstrated their potential as antiproliferative agents. The proposed mechanism of action for some of these compounds involves the up-regulation of intrinsic apoptosis pathways.[5] While the specific biological activity of this compound has not been extensively reported, its structural similarity to other biologically active quinolines suggests that it could serve as a starting point for the development of novel anticancer agents.

Exploration in Other Therapeutic Areas

The quinoline scaffold is associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. The versatile chemistry of this compound allows for its modification to explore these other therapeutic avenues.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the reactive nature of the 4-chloro substituent, makes it an ideal building block for the creation of diverse libraries of novel compounds. While the specific biological profile of this compound is not yet fully elucidated in the public domain, its structural features and the well-documented pharmacological importance of the quinoline-3-carboxylate scaffold highlight its significant potential for the development of new therapeutic agents, particularly in the realm of oncology. This technical guide provides a solid foundation for understanding and utilizing this important chemical intermediate in future research endeavors.

References

  • PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

  • Reyes-Martinez, R., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o939–o940. Available from: [Link]

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  • Jain, S., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. Available from: [Link]

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  • PubMed. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

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  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

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Crystal structure of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a member of the quinoline class of heterocyclic compounds. Given the limited direct literature on this specific molecule[1], this document synthesizes established principles of quinoline chemistry and crystallographic data from closely related analogs to present a robust model for its synthesis, structural properties, and potential applications in medicinal chemistry. The quinoline scaffold is a cornerstone in drug discovery, forming the core of numerous therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications[2][3][4]. This guide is structured to provide both theoretical grounding and practical, field-proven insights for researchers working with this important chemical class.

Synthetic Strategy: The Gould-Jacobs Reaction

The most reliable and versatile method for constructing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction, first reported in 1939[2][5]. This pathway involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization[6][7]. For the target molecule, the synthesis logically commences with 3,4-dimethylaniline.

The overall synthetic workflow can be visualized as a three-stage process: condensation, cyclization, and chlorination.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Chlorination A 3,4-Dimethylaniline C Anilidomethylenemalonate Intermediate A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate C->D High Temp. (e.g., Dowtherm A, ~250°C) F This compound D->F E Phosphorus Oxychloride (POCl3) E->F

Caption: Synthetic workflow for this compound.

Precursor Synthesis: 3,4-Dimethylaniline

While 3,4-dimethylaniline is commercially available, its synthesis from 3,4-dimethylnitrobenzene via catalytic hydrogenation is a standard laboratory procedure.

Experimental Protocol: Gould-Jacobs Reaction & Chlorination

This protocol is adapted from established procedures for analogous quinoline syntheses[8][9].

Part A: Synthesis of Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate

  • Condensation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting crude anilidomethylenemalonate intermediate is added portion-wise to a flask containing a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, preheated to ~250°C[6][8]. The mixture is heated for an additional 30-60 minutes.

    • Causality: The high temperature is critical to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring system[2].

  • Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane or petroleum ether) to precipitate the product. The solid is collected by filtration and washed thoroughly to remove the high-boiling solvent. The crude product, ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, can be purified by recrystallization from ethanol or acetic acid.

Part B: Synthesis of this compound

  • Chlorination: The dried ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate (1.0 eq) is carefully mixed with phosphorus oxychloride (POCl₃, 2-3 eq)[9].

    • Self-Validation: It is crucial to perform this step under anhydrous conditions in a fume hood, as POCl₃ is corrosive and reacts violently with water. The use of freshly distilled POCl₃ ensures high reactivity and minimizes side products[10].

  • Reaction: The mixture is heated to 90-110°C for 1-3 hours[9][10]. The reaction should be monitored by TLC until the starting material is consumed.

    • Mechanism Insight: The chlorination proceeds via an intermediate phosphate ester. The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃, which is subsequently displaced by a nucleophilic chloride ion[10].

  • Work-up and Purification: After cooling, the reaction mixture is poured slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Crystal Structure Analysis

While a specific crystal structure determination for this compound is not available in the public domain, a highly accurate model can be constructed based on the crystallographic data of analogous compounds, such as ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-7-iodoquinoline-3-carboxylate[11][12].

G A Target Molecule This compound D Predicted Structural Parameters (Table 1) A->D Predicted for B Structural Analogs (e.g., Ethyl 2,4-dichloroquinoline-3-carboxylate) C Known Crystallographic Data (Bond lengths, angles, torsion angles) B->C Provides C->D Informs E Key Structural Features D->E Defines F Planar Quinoline Core E->F G Perpendicular Carboxylate Group E->G H Intermolecular Interactions (C-H···O bonds, π-stacking) E->H

Caption: Logical workflow for predicting the crystal structure.

Predicted Crystallographic Parameters

The following table summarizes the expected structural parameters based on published data for similar molecules[11][13].

ParameterPredicted Value/ObservationRationale / Comparative Data Source
Crystal System MonoclinicCommon for this class of planar molecules[11].
Space Group P2₁/cA common space group for organic molecules.
Quinoline Ring System Essentially planarThe fused aromatic rings are expected to be nearly coplanar, with r.m.s. deviations < 0.01 Å[11][13].
C4-Cl Bond Length ~1.72 - 1.74 ÅConsistent with a C(sp²)-Cl bond on an electron-deficient aromatic ring[11].
Carboxylate Group Orientation Approximately perpendicular to the quinoline planeThe dihedral angle between the quinoline mean plane and the carboxylate group plane is expected to be ~87°[11][13].
C3-C11(Carbonyl) Bond Length ~1.50 ÅStandard single bond length between two sp² hybridized carbon atoms.
C11=O1(Carbonyl) Bond Length ~1.21 ÅTypical double bond length for an ester carbonyl group.
Intermolecular Interactions Weak C—H···O hydrogen bondsThe carbonyl oxygen is a likely hydrogen bond acceptor, forming chains or sheets in the crystal lattice[11][13].
Key Structural Features and Implications
  • Planarity and π-π Stacking: The planarity of the dimethyl-substituted quinoline core is a critical feature, facilitating potential π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions contribute significantly to the overall stability of the crystal packing.

  • Conformation of the Ethyl Carboxylate Group: The ester group is expected to adopt a conformation where it is nearly perpendicular to the quinoline ring[11]. This orientation minimizes steric hindrance and influences the directionality of intermolecular hydrogen bonds. The torsion angle O=C-O-C is typically found in a trans or antiperiplanar conformation[11].

  • Role of the 4-Chloro Substituent: The electronegative chlorine atom at the C4 position is crucial. It serves as a key reactive site for nucleophilic aromatic substitution, making this molecule a valuable intermediate for synthesizing 4-aminoquinoline derivatives, a class famous for its antimalarial drugs like Chloroquine[4][14]. The C-Cl bond length reflects the sp² hybridization of the carbon atom it is attached to[11].

Significance in Drug Development

The title compound is a versatile building block for the synthesis of novel therapeutic agents. The 4-chloroquinoline moiety is a privileged scaffold in medicinal chemistry.

  • Antimalarial Agents: The chlorine at the 4-position is readily displaced by primary and secondary amines to generate 4-aminoquinolines, the foundational structure for drugs like chloroquine and hydroxychloroquine[3][4].

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[14]. The ability to modify the 4-position allows for the introduction of diverse side chains to optimize activity and selectivity.

  • Antibacterial and Antifungal Agents: The quinolone core, which can be derived from 4-chloroquinolines, is central to quinolone antibiotics[15]. Furthermore, derivatives have shown promising antifungal properties[16].

By providing a rigid scaffold and a key reactive site, this compound enables the systematic exploration of structure-activity relationships (SAR) to develop new and more effective therapeutic agents.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

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  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Journal of Heterocyclic Chemistry. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

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  • PMC. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • ResearchGate. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

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Introduction: The Challenge of a Single Formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of C14H14ClNO2 for Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry, a molecular formula such as C14H14ClNO2 represents not a single entity, but a possibility of multiple distinct molecules known as isomers. These isomers share the same number and types of atoms but differ in their arrangement, leading to unique chemical structures and, consequently, different physical, chemical, and biological properties. This guide provides a comprehensive overview of the key isomers of C14H14ClNO2, focusing on their systematic IUPAC nomenclature, synthesis, and structural characteristics, to aid researchers and professionals in drug development and chemical synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic compounds to ensure that each compound has a unique name from which its structural formula can be unambiguously determined[1][2][3]. For the molecular formula C14H14ClNO2, several isomers exist, with the most prominent being substituted benzamides. This guide will delve into the specifics of these isomers, providing a clear and detailed exploration of their individual characteristics.

The Isomeric Landscape of C14H14ClNO2

The molecular formula C14H14ClNO2 can represent several structural isomers. The relationship between the molecular formula and its various isomeric forms is crucial for understanding their distinct properties.

G cluster_benzamides Benzamide Isomers cluster_other Other Isomers C14H14ClNO2 C14H14ClNO2 (Molecular Formula) isomer1 4-Chloro-N-(4-methoxyphenyl)benzamide C14H14ClNO2->isomer1 Isomer of isomer2 4-Chloro-N-(2-methoxyphenyl)benzamide C14H14ClNO2->isomer2 Isomer of isomer3 2-Chloro-N-(4-methoxyphenyl)benzamide C14H14ClNO2->isomer3 Isomer of isomer4 4-Chloro-N-(3-methoxyphenyl)benzamide C14H14ClNO2->isomer4 Isomer of isomer5 Clopirac (2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid) C14H14ClNO2->isomer5 Isomer of

Caption: Isomeric relationship of C14H14ClNO2.

Isomer 1: 4-Chloro-N-(4-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[4][5]

This compound is a significant isomer of C14H14ClNO2 and is used as a biochemical reagent in research[4].

Chemical Structure

Caption: Structure of 4-Chloro-N-(4-methoxyphenyl)benzamide.

Physicochemical Properties
PropertyValueSource
Molecular Weight261.70 g/mol [6][7]
Melting Point208-209 °C[8]
Boiling Point328.8 °C at 760 mmHg[8]
Density1.281 g/cm³[8]
Synthesis Protocol

The synthesis of 4-Chloro-N-(4-methoxyphenyl)benzamide can be achieved via the acylation of p-anisidine with p-chlorobenzoyl chloride. The causality behind this experimental choice lies in the nucleophilic nature of the amine group on p-anisidine attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond.

Experimental Workflow:

G start Start reagents Reactants: - 4-Chlorobenzoyl chloride - p-Anisidine - Chloroform (solvent) start->reagents reflux Reflux under Nitrogen Atmosphere reagents->reflux workup Work-up: - Dilute with Chloroform - Wash with 1M HCl (aq) - Wash with saturated NaHCO3 (aq) reflux->workup dry Dry Organic Layer (Anhydrous Sodium Sulfate) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate crystallize Crystallize from Ethanol concentrate->crystallize product Product: 4-Chloro-N-(4-methoxyphenyl)benzamide crystallize->product

Caption: Synthesis workflow for 4-Chloro-N-(4-methoxyphenyl)benzamide.

Step-by-Step Methodology:

  • A solution of 4-chlorobenzoyl chloride (1 mmol) in chloroform is prepared.

  • To this solution, add p-anisidine (1 mmol).

  • The reaction mixture is refluxed under a nitrogen atmosphere for 2-4 hours.

  • After cooling, the mixture is diluted with chloroform.

  • The organic layer is washed sequentially with 1 M aqueous HCl and saturated aqueous NaHCO3.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The resulting residue is crystallized from ethanol to yield the pure product.

Isomer 2: 4-Chloro-N-(2-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(2-methoxyphenyl)benzamide[9]

This isomer differs in the position of the methoxy group on the N-phenyl ring.

Chemical Structure

Caption: Structure of 4-Chloro-N-(2-methoxyphenyl)benzamide.

Physicochemical Properties
PropertyValueSource
Molecular Weight261.70 g/mol [9]
Crystal SystemTriclinic[9]
Synthesis Protocol

The synthesis of this isomer follows a similar acylation reaction.

Step-by-Step Methodology:

  • A solution of 4-chlorobenzoyl chloride (1 mmol) in chloroform is treated with o-anisidine (1 mmol).

  • The mixture is refluxed under a nitrogen atmosphere for 2.5 hours.

  • After cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO3.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Crystallization of the residue from methanol yields colorless crystals of the title compound[9].

Isomer 3: 2-Chloro-N-(4-methoxyphenyl)benzamide

IUPAC Name: 2-Chloro-N-(4-methoxyphenyl)benzamide[6]

In this isomer, the chlorine atom is at the ortho position of the benzoyl group.

Chemical Structure

Caption: Structure of 2-Chloro-N-(4-methoxyphenyl)benzamide.

Physicochemical Properties
PropertyValueSource
Molecular Weight261.70 g/mol [6]
Crystal SystemMonoclinic[6]
Synthesis Protocol

Step-by-Step Methodology:

  • 2-Chlorobenzoyl chloride (1 mmol) in chloroform is treated with 4-methoxyaniline (3.5 mmol) under a nitrogen atmosphere.

  • The mixture is refluxed for 3 hours.

  • Upon cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO3.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Crystallization of the residue in ethanol affords the title compound as colorless crystals[6].

Isomer 4: 4-Chloro-N-(3-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(3-methoxyphenyl)benzamide[7]

This isomer features the methoxy group at the meta position of the N-phenyl ring.

Chemical Structure

Caption: Structure of 4-Chloro-N-(3-methoxyphenyl)benzamide.

Physicochemical Properties
PropertyValueSource
Molecular Weight261.70 g/mol [7]
Crystal SystemOrthorhombic[7]
Synthesis Protocol

Step-by-Step Methodology:

  • 4-Chlorobenzoyl chloride (5.4 mmol) in chloroform is treated with 3-methoxyaniline (21.6 mmol) under a nitrogen atmosphere.

  • The mixture is refluxed for 4 hours.

  • Upon cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO3.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Crystallization of the residue from chloroform affords the title compound as colorless needles[7].

Isomer 5: Clopirac

IUPAC Name: 2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid[10]

Clopirac is a non-steroidal anti-inflammatory drug (NSAID) and represents a different structural class of isomer for C14H14ClNO2.

Chemical Structure

Caption: Structure of Clopirac.

Physicochemical Properties
PropertyValueSource
Molecular Weight263.72 g/mol (Note: slight discrepancy with other isomers due to rounding in different sources)[10]
Monoisotopic Mass263.07132 Da[10]

The synthesis and detailed protocols for Clopirac are more complex than for the benzamide isomers and are beyond the scope of this guide. However, its inclusion highlights the structural diversity possible from a single molecular formula.

Conclusion

The molecular formula C14H14ClNO2 is a prime example of isomerism in organic chemistry, representing a variety of compounds with distinct IUPAC names, structures, and properties. This guide has provided a detailed overview of several key isomers, with a focus on substituted benzamides, for which synthesis protocols and physicochemical data are readily available in the scientific literature. For researchers and professionals in drug development, a thorough understanding of these isomeric differences is paramount, as even subtle structural changes can lead to significant variations in biological activity and therapeutic potential.

References

  • Google Patents. (n.d.). CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine.
  • PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • Saeed, S., et al. (2009). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o588. Retrieved from [Link]

  • Saeed, A., et al. (2009). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2216. Retrieved from [Link]

  • Molport. (n.d.). N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzene-1-carboximidamide. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

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  • PubChem. (n.d.). CID 6078445 | C14H11Cl2NO2. Retrieved from [Link]

  • Saeed, S., et al. (2008). 4-Chloro-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o214. Retrieved from [Link]

  • LookChem. (n.d.). 4-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE. Retrieved from [Link]

  • PubChemLite. (n.d.). Clopirac (C14H14ClNO2). Retrieved from [Link]

  • Michigan State University. (n.d.). Organic Nomenclature. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

  • PubMed. (n.d.). 4-Chloro-N-o-tolyl-benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Nitrosyl hypochlorite | ClNO2 | CID 13932711. Retrieved from [Link]

  • GSRS. (n.d.). 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE. Retrieved from [Link]

  • Molport. (n.d.). Compound 4-tert-butyl-N-(4-chlorobenzene-1-sulfonyl)-N-(4-methoxyphenyl)benzamide.... Retrieved from [Link]

  • Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Chloromorphide | C17H18ClNO2 | CID 5745724. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a robust synthetic methodology based on the Gould-Jacobs reaction, and provides a thorough characterization profile including predicted spectroscopic data. Furthermore, it explores the potential applications of this compound in drug development, particularly focusing on its prospective role as a scaffold for novel therapeutic agents. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoline-based compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. Its versatile chemical nature allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antiviral, and anticancer effects. This compound, as a substituted quinoline-3-carboxylate, represents a key building block for the development of novel therapeutic agents. The presence of the chloro group at the 4-position provides a reactive handle for further chemical modifications, while the dimethyl substitution pattern on the benzene ring influences the molecule's lipophilicity and potential interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄ClNO₂
Molecular Weight 263.72 g/mol
CAS Number 26893-15-2[1][2]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water (predicted).
Melting Point Not available.
Boiling Point Not available.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process based on the well-established Gould-Jacobs reaction. This versatile method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chlorination.

Proposed Synthetic Pathway: An Adaptation of the Gould-Jacobs Reaction

The proposed synthesis involves a three-step sequence starting from 3,4-dimethylaniline.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3,4-Dimethylaniline C Ethyl 3-(3,4-dimethylanilino)acrylate A->C Heat B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate C->D High-boiling solvent (e.g., Dowtherm A), Heat (250 °C) E This compound D->E Phosphorus oxychloride (POCl₃)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the established procedure for the synthesis of 4,7-dichloroquinoline via the Gould-Jacobs reaction.[3]

Step 1: Synthesis of Ethyl 3-(3,4-dimethylanilino)acrylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture at 100-110 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Upon completion, allow the mixture to cool to room temperature. The crude product, Ethyl 3-(3,4-dimethylanilino)acrylate, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250 °C.

  • Slowly add the crude Ethyl 3-(3,4-dimethylanilino)acrylate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 1-2 hours to facilitate the thermal cyclization.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature. The product, Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, will precipitate out of the solvent.

  • Collect the solid product by filtration, wash with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent, and dry under vacuum.

Step 3: Synthesis of this compound

  • Caution: This step should be performed in a well-ventilated fume hood as it involves the use of phosphorus oxychloride, which is corrosive and toxic.

  • In a round-bottom flask, suspend the dried Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate from Step 2 in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and data from structurally related compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HH-2
~8.05s1HH-5
~7.80s1HH-8
~4.45q2H-OCH₂CH₃
~2.50s3HC6-CH₃
~2.45s3HC7-CH₃
~1.45t3H-OCH₂CH₃
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165.0C=O
~152.0C-4
~149.0C-2
~148.0C-8a
~140.0C-7
~138.0C-6
~128.0C-5
~126.0C-4a
~125.0C-8
~118.0C-3
~62.0-OCH₂CH₃
~20.0C6-CH₃
~15.0C7-CH₃
~14.0-OCH₂CH₃
Predicted IR Spectrum (KBr, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretch (aromatic)
~2980, ~2930MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1550, ~1480Medium-StrongC=C and C=N stretch (quinoline ring)
~1250StrongC-O stretch (ester)
~1100MediumC-Cl stretch
~850StrongC-H bend (aromatic)
Predicted Mass Spectrum (EI)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 263 and an M+2 peak at m/z 265 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 218), the entire ester group (-COOCH₂CH₃, m/z 190), and the subsequent loss of CO from the quinolone ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of a wide array of potential therapeutic agents. The strategic placement of functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Potential as an Anticancer Agent Scaffold

Numerous studies have highlighted the anticancer potential of quinoline derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis. The 4-chloro position of the title compound is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing side chains. This strategy has been successfully employed in the development of several kinase inhibitors. The 6,7-dimethyl substitution pattern can enhance the lipophilicity of the molecule, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins. Research on related 4-substituted quinoline derivatives has demonstrated significant cytotoxicity against various cancer cell lines.[4][5]

Anticancer_Application A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B D Library of Novel Quinoline Derivatives B->D C Diverse Amine Side Chains C->B E Screening for Anticancer Activity D->E F Potential Kinase Inhibitors E->F G Induction of Apoptosis E->G

Caption: Workflow for developing anticancer agents from the title compound.

Potential as an Antimicrobial Agent Scaffold

The quinoline core is also a well-known pharmacophore in antimicrobial drug discovery. The fluoroquinolone antibiotics are a prime example of the success of this scaffold. While the title compound is not a fluoroquinolone, its core structure can be modified to develop novel antibacterial and antifungal agents. The introduction of different substituents at the 4-position and modifications of the ester group could lead to compounds with potent antimicrobial activity.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a predicted characterization profile. The potential applications of this compound as a scaffold for the development of novel anticancer and antimicrobial agents are significant. It is our hope that this guide will serve as a useful resource for researchers in the field and stimulate further investigation into the therapeutic potential of this and related quinoline derivatives.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. ([Link])

  • ChemSigma. (n.d.). This compound. Retrieved from [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511. ([Link])

  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. (2025). ResearchGate. ([Link])

  • Molekula. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link])

Sources

The Synthetic Pathway to Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the primary synthetic route to this valuable compound, focusing on the well-established Gould-Jacobs reaction. It will delve into the synthesis of the requisite starting materials and explore alternative synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

Primary Synthetic Route: The Gould-Jacobs Reaction

The most common and reliable method for the synthesis of this compound is a multi-step process centered around the Gould-Jacobs reaction.[1] This classical method involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization and subsequent chlorination.[2]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_SM Starting Material Synthesis cluster_GJ Gould-Jacobs Reaction & Chlorination o-Xylene o-Xylene 4-Bromo-o-xylene 4-Bromo-o-xylene o-Xylene->4-Bromo-o-xylene Bromination 3,4-Dimethylaniline 3,4-Dimethylaniline 4-Bromo-o-xylene->3,4-Dimethylaniline Ammonolysis Condensation Condensation 3,4-Dimethylaniline->Condensation Diethyl Malonate Diethyl Malonate DEEM Diethyl Ethoxymethylenemalonate Diethyl Malonate->DEEM Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->DEEM DEEM->Condensation Intermediate Ethyl 2-((3,4-dimethylphenyl)amino)methylene malonate Condensation->Intermediate Cyclization Cyclization Hydroxyquinoline Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate Cyclization->Hydroxyquinoline Chlorination Chlorination Final_Product This compound Chlorination->Final_Product Intermediate->Cyclization Hydroxyquinoline->Chlorination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Materials

A robust synthesis begins with high-quality starting materials. This section details the preparation of the two key precursors: 3,4-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

3,4-Dimethylaniline can be synthesized from o-xylene through a two-step process involving bromination followed by ammonolysis. An alternative route is the reduction of 3,4-dimethyl-1-nitrobenzene.[3][4]

Method 1: From o-Xylene

This method is advantageous as it avoids nitration and the potential for isomeric impurities.

  • Step 1: Bromination of o-Xylene to 4-Bromo-o-xylene

    The bromination of o-xylene is a standard electrophilic aromatic substitution. The use of iron filings and a crystal of iodine acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating the reaction.[5] Maintaining a low temperature during the addition of bromine is crucial to minimize the formation of dibrominated byproducts.[5]

    Experimental Protocol:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place o-xylene, iron filings, and a crystal of iodine.

    • Cool the mixture in an ice-salt bath and add bromine dropwise over 3 hours, maintaining the internal temperature between 0°C and -5°C.

    • After the addition is complete, allow the reaction mixture to stand overnight.

    • Work-up involves washing with water, a dilute sodium hydroxide solution to remove unreacted bromine and hydrogen bromide, and then water again.

    • The crude product is purified by steam distillation followed by vacuum distillation to yield 4-bromo-o-xylene.

  • Step 2: Ammonolysis of 4-Bromo-o-xylene to 3,4-Dimethylaniline

    This high-pressure reaction utilizes a copper catalyst to facilitate the nucleophilic aromatic substitution of the bromine atom with an amino group from ammonia.[3][6] The use of a steel reaction vessel is necessary to withstand the high pressures generated at the reaction temperature.[3]

    Experimental Protocol:

    • In a high-pressure steel reaction vessel, combine 4-bromo-o-xylene, copper wire, and aqueous ammonia containing cuprous chloride.

    • Heat the sealed vessel to approximately 195°C for 14 hours with agitation. The pressure will rise to 700-1000 psi.

    • After cooling, separate the organic layer and add sodium hydroxide solution.

    • Steam distill the mixture. The 3,4-dimethylaniline will distill and crystallize upon cooling.

    • Further purification involves dissolving the crude product in dilute hydrochloric acid, extracting with ether to remove any remaining bromo starting material, followed by basification and a final steam distillation.

    • The purified 3,4-dimethylaniline is then extracted with ether, dried, and distilled under reduced pressure. A final recrystallization from petroleum ether yields the pure product.[3]

Starting MaterialReagentsConditionsYield
o-XyleneBromine, Iron filings, Iodine0 to -5 °C, then overnight at RT94-97% (for 4-bromo-o-xylene)
4-Bromo-o-xyleneAqueous Ammonia, Copper wire, Cuprous chloride195 °C, 14 hours, high pressure66% (recrystallized)

Method 2: Reduction of 3,4-Dimethyl-1-nitrobenzene

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Experimental Protocol:

  • In a hydrogenation apparatus, combine 3,4-dimethyl-1-nitrobenzene and Raney nickel catalyst in methanol.

  • Hydrogenate the mixture at 55°C under a pressure of 5 bar for 2 hours.

  • Monitor the reaction by gas chromatography to ensure complete conversion.

  • After the reaction, the catalyst is filtered off, and the methanol is concentrated.

  • The product is crystallized by the addition of water and cooling. The crystals are collected by filtration, washed, and dried to yield 3,4-dimethylaniline.[4]

DEEM is typically synthesized via the condensation of diethyl malonate and triethyl orthoformate, often with a catalyst such as zinc chloride in the presence of acetic anhydride.[7][8]

Causality of Reagent Choice:

  • Triethyl orthoformate serves as the source of the ethoxymethylene group.

  • Diethyl malonate provides the malonate backbone.

  • Acetic anhydride acts as a dehydrating agent, removing the ethanol formed during the reaction and driving the equilibrium towards the product.

  • Zinc chloride is a Lewis acid catalyst that activates the orthoformate for nucleophilic attack by the malonate.

Experimental Protocol:

  • In a flask equipped for distillation, heat a mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and a catalytic amount of anhydrous zinc chloride.

  • The reaction is typically heated in an oil bath at a temperature of 104-113°C for several hours.

  • Ethanol and ethyl acetate formed during the reaction are removed by distillation.

  • After the initial reaction period, additional triethyl orthoformate and acetic anhydride can be added to drive the reaction to completion.

  • The reaction mixture is then cooled, diluted with ether, and washed with water to remove the catalyst and any remaining acetic anhydride.

  • The organic layer is dried over magnesium sulfate, and the product is purified by vacuum distillation.[7]

Starting MaterialsReagentsConditionsYield
Diethyl malonate, Triethyl orthoformateAcetic anhydride, Anhydrous zinc chloride104-113 °C, 6.5 hours~72%
Part 2: The Gould-Jacobs Synthesis of the Quinoline Core

With the starting materials in hand, the core of the synthesis proceeds in three key steps.

This step involves a nucleophilic attack of the amino group of 3,4-dimethylaniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the intermediate, ethyl 2-((3,4-dimethylphenyl)amino)methylenemalonate. This reaction is typically carried out by heating the neat reactants.

Experimental Protocol:

  • Combine equimolar amounts of 3,4-dimethylaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

  • Heat the mixture on a steam bath or in an oil bath at approximately 100-130°C for 1-2 hours.

  • The ethanol formed during the reaction is allowed to evaporate.

  • The progress of the reaction can be monitored by TLC.

  • The resulting crude product, a viscous oil or low-melting solid, can often be used directly in the next step without further purification.

This is the key ring-forming step of the Gould-Jacobs reaction. It requires high temperatures (typically above 250°C) to facilitate a 6-electron electrocyclization.[2] The reaction is carried out in a high-boiling inert solvent to achieve the necessary temperature.

Choice of High-Boiling Solvent: The choice of solvent is critical for the success of this step. The solvent must be inert at high temperatures and have a boiling point high enough to drive the cyclization. Common choices include:

  • Diphenyl ether: A very common and effective solvent for this reaction.

  • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, which has a similar high boiling point and is also widely used.[9]

  • Mineral oil: A less expensive alternative, though it can sometimes lead to purification challenges.

Experimental Protocol:

  • In a flask equipped with a condenser, heat the high-boiling solvent (e.g., diphenyl ether) to approximately 250°C.

  • Slowly add the crude intermediate from the condensation step to the hot solvent.

  • Maintain the temperature for about 1 hour to ensure complete cyclization.

  • The product, ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, is often insoluble in the hot solvent and will precipitate upon cooling.

  • After cooling, the solid product is collected by filtration and washed with a low-boiling solvent like petroleum ether or hexane to remove the high-boiling reaction solvent.[10]

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

The final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[11]

Mechanism of Chlorination with POCl₃: The mechanism is believed to involve the initial formation of a phosphate ester intermediate by the attack of the hydroxyl group of the quinoline on the electrophilic phosphorus atom of POCl₃. This is followed by a nucleophilic attack of a chloride ion, which displaces the phosphate group to yield the 4-chloroquinoline product.[11]

Experimental Protocol:

  • Suspend the ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃ can act as both the reagent and the solvent).

  • Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. The reaction should be carried out in a fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The acidic solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[12][13]

StepStarting MaterialReagents/SolventConditionsTypical Yield
Condensation 3,4-Dimethylaniline, DEEMNeat100-130 °C, 1-2 hoursHigh (often used crude)
Cyclization Condensation ProductDiphenyl ether or Dowtherm A~250 °C, 1 hourHigh (often >90%)
Chlorination Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylatePhosphorus oxychloride (POCl₃)Reflux (100-110 °C), 4-6 hoursGood to excellent

Alternative Synthetic Strategies

While the Gould-Jacobs reaction is the most direct route, other named reactions in quinoline synthesis can be adapted to produce the target molecule or its precursors.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides.[14] This method involves the reaction of an N-arylacetamide with the Vilsmeier reagent (formed from POCl₃ and DMF). While this would not directly yield the target ester, the resulting 3-formyl group could potentially be oxidized to a carboxylic acid and subsequently esterified. The presence of electron-donating groups on the N-arylacetamide generally improves the reaction yield.

Vilsmeier_Haack N-(3,4-dimethylphenyl)acetamide N-(3,4-dimethylphenyl)acetamide Cyclization Cyclization N-(3,4-dimethylphenyl)acetamide->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Cyclization Product 2,4-dichloro-6,7-dimethyl quinoline-3-carbaldehyde Cyclization->Product

Sources

Whitepaper: Unraveling the Formation of Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Among its derivatives, substituted quinoline-3-carboxylates are of particular importance, exhibiting a wide array of biological activities.[5][6] The strategic placement of a carboxylate group at the 3-position significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the primary mechanistic pathways for the synthesis of these critical compounds. We will dissect classical name reactions such as the Gould-Jacobs and Friedländer syntheses, and bridge this foundational knowledge with modern, catalytic, and green methodologies. The focus remains on the underlying mechanisms, providing a causal understanding of reaction choices and outcomes, intended to empower researchers in the rational design and synthesis of novel quinoline-based therapeutics.

Foundational Synthetic Strategies: The Classical Canon

For over a century, the construction of the quinoline ring system has relied on a set of robust and versatile named reactions.[1][7] These methods, while sometimes requiring harsh conditions, form the bedrock of quinoline chemistry and are essential for understanding more contemporary approaches.

The Gould-Jacobs Reaction: A Cornerstone for 4-Hydroxyquinoline-3-carboxylates

The Gould-Jacobs reaction, first reported in 1939, is arguably the most direct and widely used method for synthesizing quinolines bearing both a 4-hydroxy (or 4-oxo) group and a 3-carboxylate ester.[8][9][10] The reaction proceeds by heating an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM).[8][10]

Causality in Experimental Design: The reaction is typically performed in two stages. The initial condensation to form the anilidomethylenemalonate intermediate is facile. However, the subsequent thermal cyclization requires high temperatures (often >250 °C) to overcome the energy barrier for the 6-electron electrocyclization.[8][11] The choice of a high-boiling point solvent or neat conditions is therefore a direct consequence of this mechanistic requirement. Microwave irradiation has been shown to dramatically reduce reaction times by efficiently achieving the necessary high temperatures.[11]

Reaction Mechanism: The mechanism involves three key phases:

  • Condensation: Nucleophilic attack by the aniline nitrogen onto the electron-deficient vinylogous ester, followed by the elimination of ethanol, yields the key anilidomethylenemalonate intermediate.[8]

  • Thermal Cyclization: At high temperatures, this intermediate undergoes a pericyclic 6-electron electrocyclization. This is the rate-determining step and establishes the new heterocyclic ring.

  • Tautomerization: The resulting cyclized product rapidly tautomerizes to the more stable 4-oxo form, which is the final isolated product.[8]


}

Gould-Jacobs reaction pathway.

The Friedländer Annulation: Versatility through Condensation

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a highly versatile method that constructs the quinoline ring by condensing an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[12][13][14] To produce a quinoline-3-carboxylate, the active methylene component must be a β-keto ester, such as ethyl acetoacetate.

Causality in Experimental Design: The reaction can be catalyzed by either acids or bases.[12][14]

  • Base Catalysis: A base (e.g., piperidine, KOH) is used to deprotonate the α-methylene compound, forming an enolate. This enhances its nucleophilicity, facilitating the initial aldol condensation. This choice is ideal when the o-aminoaryl carbonyl is stable under basic conditions.[14]

  • Acid Catalysis: An acid (e.g., p-TsOH, H₂SO₄) protonates the carbonyl of the o-aminoaryl ketone/aldehyde, activating it towards nucleophilic attack by the enol form of the active methylene compound.[13][15] This is often preferred to avoid self-condensation of the methylene partner.[12]

Reaction Mechanism: Two pathways are generally proposed, and the operative one can depend on the specific catalysts and reactants.[13]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the enolate (or enol) of the active methylene compound and the o-aminoaryl carbonyl. The resulting aldol adduct dehydrates to form an α,β-unsaturated system, which then undergoes intramolecular cyclization via Schiff base formation to yield the quinoline.[13]

  • Schiff Base-First Pathway: The aniline nitrogen of the o-aminoaryl component first condenses with the carbonyl of the active methylene partner to form a Schiff base (or more accurately, an enamine). This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final product.[13]


}

Friedländer synthesis pathway.

Modern & Catalytic Methodologies

While classical methods are robust, modern synthetic chemistry prioritizes efficiency, milder conditions, and novel bond-forming strategies. Recent advancements have introduced powerful catalytic systems and domino reactions for the synthesis of quinoline-3-carboxylates.

Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion of Indoles

A novel and elegant approach involves the reaction of indoles with halodiazoacetates in the presence of a Rhodium(II) catalyst.[16] This method transforms a readily available indole scaffold into a more complex quinoline-3-carboxylate structure under mild conditions.

Mechanism: The reaction is proposed to proceed via a unique cascade:

  • Carbenoid Formation: The Rh(II) catalyst reacts with the halodiazoacetate to generate an electrophilic rhodium-bound carbene (carbenoid).

  • Cyclopropanation: The electron-rich C2-C3 double bond of the indole attacks the carbenoid, forming a transient cyclopropane intermediate fused to the indole ring.

  • Ring Expansion & Elimination: The strained cyclopropane ring undergoes spontaneous ring-opening. This expansion, coupled with the elimination of a hydrogen halide (H-X), drives the formation of the stable, aromatic quinoline ring system.[16]

This pathway represents a sophisticated C-H functionalization and skeletal rearrangement, offering a powerful alternative to traditional condensation chemistry. The presence of an N-H on the indole appears to be crucial for this specific pathway to occur.[16]

Domino Synthesis from Arylmethyl Azides

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in synthetic efficiency. One such process for synthesizing 2,4-unsubstituted quinoline-3-carboxylates begins with arylmethyl azides.[17]

Mechanism:

  • Iminium Ion Formation: An acid promoter induces a rearrangement of the arylmethyl azide to an N-aryl iminium ion.

  • Domino Cascade: This reactive intermediate is trapped by an enol ether (like ethyl 3-ethoxyacrylate). The subsequent cascade involves an intramolecular electrophilic aromatic substitution, elimination, and oxidation to furnish the final quinoline-3-carboxylate product.[18]

Green Chemistry Approaches: The Path to Sustainability

Modern drug development emphasizes environmentally benign processes.[2][7][19] The synthesis of quinolines has been significantly improved by adopting green chemistry principles.[2][4][20]

  • Microwave-Assisted Synthesis: As noted with the Gould-Jacobs reaction, microwave irradiation provides rapid, efficient, and uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[5][7][21][22] This technique is applicable to a wide range of quinoline syntheses, including Friedländer and Combes reactions.[7][21]

  • Novel Catalysts: The use of reusable, non-toxic, and efficient catalysts is a central theme. This includes solid acids like montmorillonite K-10, various nanocatalysts (e.g., Fe₃O₄, ZnO), and metal-organic frameworks that offer high yields under mild conditions and can often be recovered and reused.[3][7][21]

  • Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol minimizes environmental impact and simplifies product workup.[2][19]

MethodCatalystSolventTemp (°C)TimeYield (%)Reference
Conventional H₂SO₄Glycerol1904 h72-90[7]
Microwave p-TSAEthanol908-10 min88-96[7]
Microwave NoneNeat25010 min35[11]
Nanocatalyst Fe₃O₄@SiO₂–SO₃HNeat8030 minGood[3]
Rh(II) Catalysis Rh₂(OAc)₄DCERT1-2 h70-90[16]

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides a representative, self-validating protocol for a modern, efficient synthesis.

Protocol: Microwave-Assisted, Catalyst-Free Synthesis of a Quinoline Derivative

This protocol is adapted from methodologies described for efficient one-pot multicomponent reactions.[2][7]

Objective: To synthesize a substituted quinoline derivative via a three-component condensation reaction under microwave irradiation.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Acetoacetanilide (1.0 mmol)

  • Benzene-1,3-diol (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Ethanol (5 mL)

  • Microwave Synthesis Vial (10 mL) with stir bar

  • Microwave Synthesizer

Workflow Diagram:


}

Step-by-step experimental workflow.

Procedure:

  • Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), benzene-1,3-diol (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture for 8-10 minutes at a constant temperature of 100°C.

  • Monitoring: After the initial irradiation period, cool the vial and check the reaction progress by taking a small aliquot and running a Thin Layer Chromatography (TLC) analysis. If starting materials are still present, irradiate for an additional 2-3 minutes.

  • Isolation: Once the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing 25 mL of ice-cold water.

  • Purification: A solid product will precipitate. Collect the solid by vacuum filtration. Wash the crude product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Final Product: Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified quinoline derivative. The self-validating nature of this protocol lies in the crystalline nature of the product, which allows for straightforward purification and characterization, confirming the reaction's success.

Conclusion

The synthesis of substituted quinoline-3-carboxylates has evolved from thermally-driven classical reactions to highly efficient, selective, and sustainable catalytic processes. A thorough understanding of the foundational mechanisms of the Gould-Jacobs and Friedländer reactions provides the essential logic for appreciating and developing modern synthetic routes. The advent of novel catalytic systems, such as Rh(II)-catalyzed ring expansions, and the adoption of green technologies like microwave synthesis have revolutionized the field. For researchers in drug discovery, this mechanistic knowledge is paramount, enabling the rational design of synthetic pathways to access novel chemical matter with enhanced therapeutic potential.

References

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • Combes quinoline synthesis. Wikipedia.
  • Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. PubMed.
  • Organic Name Reaction With Their Respective Mechanism. Slideshare.
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Benchchem.
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  • Combes Quinoline Synthesis Mechanism. YouTube.
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  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
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Navigating the Synthesis and Procurement of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and procurement of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate. This quinoline derivative is a key building block in the development of novel therapeutics, and a thorough understanding of its supply chain, synthesis, and quality control is paramount for successful research outcomes.

Commercial Availability and Strategic Sourcing

This compound, identified by CAS number 26893-15-2, is a specialty chemical available from a select group of commercial suppliers.[1][2] Researchers should note that isomers, such as Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (CAS: 31602-09-2) and Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS: 338954-49-7), are also commercially available and may be relevant for comparative studies.[3][4] When procuring this compound, it is crucial to verify the CAS number and product specifications to ensure the correct isomer is obtained.

For your convenience, a summary of known suppliers for related quinoline derivatives is provided below. While direct listings for the 6,7-dimethyl isomer may vary, these suppliers are established vendors of functionalized quinoline cores and are valuable starting points for inquiries regarding custom synthesis or availability.

SupplierRelated CompoundCAS NumberPurityNotes
Vibrant Pharma Inc.Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate338954-49-797%Available in gram to bulk quantities.[3]
Santa Cruz BiotechnologyEthyl 4-chloro-7,8-dimethylquinoline-3-carboxylate56824-88-5N/ASpecialty product for proteomics research.[5]
CookeChemEthyl 4-chloro-6-methylquinoline-3-carboxylate56824-87-4N/A-
ChemicalBookGeneral Listing26893-15-2N/AProvides basic chemical properties.[1]
PubChemGeneral Listing31602-09-2N/ALists multiple suppliers for the 6,8-dimethyl isomer.[4]

De Novo Synthesis: A Step-by-Step Protocol

Understanding the synthetic route to this compound is essential for custom synthesis and for troubleshooting potential impurities. The most probable synthetic pathway is a modification of the Gould-Jacobs reaction, a robust method for quinoline synthesis.

Proposed Synthetic Pathway

Synthetic_Pathway A 3,4-Dimethylaniline C Intermediate A A->C + B Diethyl ethoxymethylenemalonate B->C E Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate C->E Cyclization Heat D High-boiling solvent (e.g., Dowtherm A) G This compound E->G Chlorination F Phosphorus oxychloride (POCl3)

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl α-carbethoxy-β-(3,4-dimethylanilino)acrylate (Intermediate A)

  • In a round-bottomed flask, combine equimolar amounts of 3,4-dimethylaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture on a steam bath for approximately one hour, allowing the ethanol byproduct to evaporate. The resulting warm product is typically used directly in the next step without further purification. This reaction is analogous to the first step in the synthesis of 4,7-dichloroquinoline.[6]

Step 2: Cyclization to Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate (E)

  • In a separate flask equipped with a condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to its boiling point (approximately 250°C).[6]

  • Carefully add the crude Intermediate A to the boiling solvent.

  • Continue heating for 1-2 hours to facilitate the thermal cyclization.

  • Cool the reaction mixture, which should cause the product to crystallize.

  • Filter the mixture and wash the solid with a non-polar solvent like petroleum ether to remove the high-boiling solvent and any colored impurities.[6]

Step 3: Chlorination to this compound (G)

  • Suspend the dried Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 110°C) for 20-30 minutes.[7]

  • After cooling, carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and aqueous ammonia. This will neutralize the excess POCl₃ and precipitate the product.

  • Stir until a granular solid forms.

  • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product.[7]

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for its application in drug discovery. A panel of analytical techniques should be employed for comprehensive quality control.

Analytical Workflow

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Purity Assessment cluster_2 Structural Confirmation A NMR Spectroscopy (¹H and ¹³C) D High-Performance Liquid Chromatography (HPLC) A->D B Mass Spectrometry (LC-MS/MS) B->D C FTIR Spectroscopy E Melting Point Analysis C->E F Single Crystal X-ray Diffraction D->F

Caption: Recommended analytical workflow for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or synthetic intermediates.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and identify potential by-products of the synthesis.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The predicted boiling point is 367.6±37.0 °C.[1]

Applications in Drug Discovery and Medicinal Chemistry

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[9][10] The introduction of a chlorine atom at the 4-position of the quinoline ring is a key synthetic handle, enabling further functionalization through nucleophilic substitution reactions.[11]

The 6,7-dimethyl substitution pattern influences the molecule's lipophilicity and steric profile, which can modulate its interaction with biological targets. Halogenated quinolines have demonstrated efficacy against drug-resistant bacteria and are foundational in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[12]

Researchers can utilize this compound as a starting material to synthesize a diverse library of compounds for screening against various therapeutic targets, including kinases, proteases, and GPCRs. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.

Conclusion

This compound is a valuable and versatile building block for drug discovery. A comprehensive understanding of its commercial availability, synthesis, and analytical characterization is crucial for researchers in this field. This guide provides a foundational framework to support the strategic procurement and effective utilization of this important chemical intermediate.

References

  • PubChem. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate. [Link]

  • Mol-Instincts. This compound | CAS No. 26893-15-2 Synthetic Routes. [Link]

  • Zubkov, V. O., et al. "THE USE OF ANALYTICAL METHODS FOR QUALITY CONTROL OF PROMISING ACTIVE PHARMACEUTICAL INGREDIENTS AMONG DERIVATIVES OF 4-OXO-QUINOLINE-3-PROPANOIC ACIDS." SciSpace. [Link]

  • Reyes-Martinez, R., et al. "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, vol. 72, no. Pt 10, 2016, pp. 1482-1485. PubMed Central, [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Henriques, M. S. C., et al. "Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate." ResearchGate, 2015. [Link]

  • Li, Yang, et al. "An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate." Research on Chemical Intermediates, vol. 46, no. 4, 2020, pp. 2215-2228. ResearchGate, [Link]

  • Wang, Lei, et al. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." Molecules, vol. 28, no. 18, 2023, p. 6688. MDPI, [Link]

  • Thakur, Gajendra Singh, et al. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." IIP Series, 2024. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Afzal, O., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, vol. 10, no. 33, 2020, pp. 19450-19484. PubMed Central, [Link]

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Methodological & Application

The Versatile Reactivity of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Among the myriad of functionalized quinolines, Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. Its strategic placement of a reactive chloro group at the 4-position, an ester moiety at the 3-position, and methyl groups on the benzene ring provides multiple avenues for chemical modification.

This comprehensive guide provides detailed application notes and protocols for the key reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

I. Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalized Quinolines

The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reaction is a fundamental strategy for introducing a wide range of functionalities, particularly nitrogen-based nucleophiles, which are prevalent in biologically active molecules.

A. Mechanistic Insight

The SNAr reaction of 4-chloroquinolines typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the reaction conditions.

SNAr_Mechanism Reactants This compound + Nu-H Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Ethyl 4-(nucleophil)-6,7-dimethylquinoline-3-carboxylate + HCl Intermediate->Product Elimination of Cl-

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

B. Protocol: Synthesis of Ethyl 4-amino-6,7-dimethylquinoline-3-carboxylate Derivatives

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine) (1.2 - 2.0 equivalents)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or neat)

  • Optional base (e.g., triethylamine, potassium carbonate) for reactions with amine salts.

Procedure:

  • In a round-bottom flask or a sealed tube, combine this compound (1.0 equivalent) and the desired amine (1.2 - 2.0 equivalents).

  • If using a solvent, add a sufficient amount to dissolve the reactants (e.g., 5-10 mL per gram of the quinoline).

  • If the amine is in the form of a salt, add a base (1.5 equivalents) to liberate the free amine.

  • Heat the reaction mixture with stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine and the solvent used. For less reactive amines, higher temperatures or the use of a high-boiling point solvent like DMF may be necessary.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Expert Insights:

  • The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) can accelerate the reaction.

  • For volatile amines, the reaction should be carried out in a sealed vessel to prevent the loss of the nucleophile.

  • Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[4]

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly effective for the functionalization of heteroaryl halides like this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or vinyl groups using an organoboron reagent. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Mechanistic Overview: The catalytic cycle involves the oxidative addition of the 4-chloroquinoline to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Start Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Start->OxAdd Ar-Cl Transmetalation Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetalation R-B(OR)2 / Base RedElim Reductive Elimination (Ar-R) Transmetalation->RedElim RedElim->Start

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of Ethyl 4-aryl-6,7-dimethylquinoline-3-carboxylates

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Reactions:

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromochlorobenzenePhenylboronic acidPd(OAc)₂ (as std. soln.)KOHEthanol/WaterRT64[5]
Aryl BromidesHeteroarylboronic acids[PdCl(C₃H₅)]₂/TetraphosphineK₃PO₄Toluene100Good[6]
B. Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between the 4-position of the quinoline and a terminal alkyne, leading to the synthesis of alkynyl-substituted quinolines. These products are valuable intermediates in organic synthesis and can exhibit interesting biological properties.

Mechanistic Overview: This reaction is co-catalyzed by palladium and copper. The palladium cycle is similar to the Suzuki-Miyaura coupling. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.

Protocol: Synthesis of Ethyl 4-alkynyl-6,7-dimethylquinoline-3-carboxylates

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., DMF, THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 - 1.5 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to 50-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • The exclusion of oxygen is crucial to prevent the homocoupling of the alkyne (Glaser coupling).

  • Copper-free Sonogashira coupling protocols have been developed to avoid the issue of alkyne homocoupling. These often require a different palladium catalyst and a stronger base.[7]

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of the 4-chloroquinoline with a wide range of primary and secondary amines, including those that are poor nucleophiles for traditional SNAr reactions.

Mechanistic Overview: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-aryl product.

Protocol: Synthesis of Ethyl 4-(arylamino)-6,7-dimethylquinoline-3-carboxylates

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.2 - 1.5 equivalents).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally the most effective.[8]

  • The base plays a crucial role, and its strength should be matched to the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

III. Hydrolysis of the Ester Group: Accessing the Carboxylic Acid

The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation, or for modulating the physicochemical properties of the molecule.

A. Mechanistic Consideration

Ester hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically irreversible. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate and ethanol. Acidification in a separate workup step protonates the carboxylate to yield the carboxylic acid.

Protocol: Synthesis of 4-Chloro-6,7-dimethylquinoline-3-carboxylic Acid

Materials:

  • This compound

  • Base (e.g., NaOH, KOH, LiOH) (2-5 equivalents)

  • Solvent (e.g., ethanol/water, methanol/water)

  • Acid for workup (e.g., HCl, H₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of alcohol and water.

  • Add the base (2-5 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a suitable acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

IV. Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of the 4-chloro substituent allows for a wide range of functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing access to a diverse array of substituted quinoline derivatives. Furthermore, the ester group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, opening up further avenues for derivatization. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel quinoline-based compounds for applications in drug discovery and materials science.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. References are given in parentheses. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers. Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023). Preprints.org. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 18, 2026, from [Link]

  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. Retrieved January 18, 2026, from [Link]

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  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols for Investigating the Biological Activity of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the multifaceted biological activities of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This document offers detailed protocols for the initial screening and characterization of these compounds, grounded in established scientific principles and methodologies.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds. Its rigid, planar structure and the presence of a nitrogen atom provide opportunities for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological effects. The subject of these notes, this compound, serves as a key intermediate for the synthesis of novel derivatives with potential therapeutic applications. The chloro-substituent at the 4-position offers a reactive site for nucleophilic substitution, enabling the facile generation of a library of analogues for structure-activity relationship (SAR) studies.

Part 1: Anticancer Activity Evaluation

Derivatives of the 4-chloroquinoline scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Two prominent mechanisms of action for this class of compounds are the inhibition of tyrosine kinases and the induction of autophagy.

Mechanism Deep Dive: Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[1] Dysregulation of RTK activity is a hallmark of many cancers. Quinoline derivatives have been shown to act as inhibitors of several tyrosine kinases, including the platelet-derived growth factor receptor (PDGF-RTK) and epidermal growth factor receptor (EGFR).[1][2] The quinoline scaffold can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding site of the kinase domain and prevent phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives tumor cell proliferation. For instance, 6,7-dimethoxyquinoline derivatives have shown potent inhibition of PDGF-RTK with IC50 values in the nanomolar range.[2]

Mechanism Deep Dive: Autophagy Induction

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. While it can act as a survival mechanism for cancer cells under stress, excessive or dysregulated autophagy can lead to cell death.[3] Chloroquine and its derivatives are well-known inhibitors of the final stage of autophagy, leading to the accumulation of autophagosomes and ultimately, apoptotic cell death.[3][4] This is achieved by impairing the fusion of autophagosomes with lysosomes.[3] This mechanism presents a compelling therapeutic strategy, especially in combination with other anticancer agents.[5]

Experimental Workflow: Anticancer Activity Screening

A systematic approach is crucial for evaluating the anticancer potential of novel this compound derivatives. The following workflow is recommended:

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B Test Derivatives C Determination of IC50 Values B->C Dose-Response Data D Tyrosine Kinase Inhibition Assay C->D Active Compounds E Autophagy Detection Assay C->E Active Compounds F Structure-Activity Relationship (SAR) Analysis D->F E->F G In Vivo Studies (Xenograft Models) F->G Optimized Lead antimicrobial_workflow cluster_0 Initial Screening cluster_1 Bactericidal/Bacteriostatic Determination A Compound Library B Broth Microdilution Assay A->B Test Compounds C Determination of MIC B->C Bacterial Growth Inhibition D Determination of MBC C->D Active Compounds E Time-Kill Kinetics Assay D->E Confirmation

Caption: Workflow for assessing the antimicrobial properties of novel compounds.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth culture.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Antimicrobial Activity of Quinolone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Fatty amide carboxylated quinolone (8a)Staphylococcus aureus MTCC 963.9[6]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1[7]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidEscherichia coli1[7]
N-(3-chloro-4-fluorophenyl)-6-((4-isopropylbenzyl)oxy)-7-methoxyquinolin-4-amineMRSA1.5[6]

Part 3: Anti-inflammatory Activity Evaluation

Quinoline derivatives have demonstrated significant anti-inflammatory properties, with a key mechanism being the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [8][9]NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). [10]

Mechanism Deep Dive: Inhibition of the NF-κB Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Quinoline derivatives can interfere with this pathway at various points, such as inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression. [10]

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Quinoline Quinoline Derivative Quinoline->IKK Inhibits

Sources

Application Notes & Protocols: Versatile Synthesis of Novel Compounds from Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a highly versatile and functionalized building block for drug discovery. The electron-deficient nature of the quinoline ring system, amplified by the chloro-substituent at the C4 position, makes it an excellent substrate for a variety of chemical transformations. This guide provides an in-depth exploration of key synthetic strategies to generate diverse libraries of novel quinoline derivatives from this starting material. We present detailed protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by mechanistic insights and workflow visualizations.

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The ability to readily functionalize the quinoline core allows for fine-tuning of a compound's physicochemical properties and biological activity, making it a prime target for structure-activity relationship (SAR) studies.

The starting material, this compound, offers multiple points for diversification. However, the C4-chloro group is the most prominent reactive site for introducing molecular diversity.

The Strategic Importance of the C4 Position

The reactivity of the chlorine atom at the C4 position is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atom within the quinoline ring.[6][7] This polarization renders the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, serving as the foundation for the synthetic pathways described herein.

G cluster_quinoline This compound Quinoline Quinoline Core (6,7-dimethyl, 3-carboxylate) C4_Cl C4-Chloro Group (Primary Reactive Site) N_atom Ring Nitrogen (Electron Withdrawing) N_atom->C4_Cl Activates

Caption: Key reactive site on the starting material.

Core Synthetic Strategies & Protocols

The C4-chloro group is an excellent leaving group, enabling two primary classes of synthetic transformations: direct nucleophilic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and robust method for forming C-N, C-O, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[7] This pathway is highly effective for reacting the 4-chloroquinoline with various amines, phenols, and thiols.

Nucleophile ClassExample NucleophileProduct C4-SubstituentTypical Conditions
Amines Aniline-NH-PhIsopropanol, Reflux, 5-12 h
Morpholine-N(CH₂CH₂)₂ODMF, 100 °C, 4-8 h
Alcohols Sodium Phenoxide-O-PhDMF, K₂CO₃, 80-110 °C, 12-24 h
Thiols Thiophenol-S-PhEthanol, NaH, RT, 2-6 h
  • Materials & Setup:

    • This compound (1.0 eq)

    • Substituted amine (e.g., 4-methoxyaniline) (1.2 eq)

    • Isopropanol or N,N-Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add the starting material (1.0 eq) and the chosen amine (1.2 eq).

    • Add a suitable solvent (e.g., isopropanol) to dissolve the reactants (approx. 0.2 M concentration).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration and wash with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. These reactions offer broad substrate scope and functional group tolerance.[8]

G cluster_reactions Synthetic Pathways cluster_products Resulting Compound Classes Start Ethyl 4-chloro-6,7-dimethyl- quinoline-3-carboxylate SNAr S(N)Ar Start->SNAr R-NH2, R-OH, R-SH Suzuki Suzuki Coupling Start->Suzuki Ar-B(OH)2 [Pd Catalyst] Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH [Pd/Cu Catalyst] Buchwald Buchwald-Hartwig Start->Buchwald R-NH2 [Pd Catalyst] Amines 4-Aminoquinolines SNAr->Amines Aryls 4-Arylquinolines Suzuki->Aryls Alkynes 4-Alkynylquinolines Sonogashira->Alkynes Amines2 4-Aminoquinolines (Alternative Route) Buchwald->Amines2

Caption: Overview of synthetic pathways from the starting material.

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the chloroquinoline with an organoboron compound, typically an arylboronic acid.[9][10]

  • Materials & Setup:

    • This compound (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

    • Schlenk flask or sealed reaction vial, inert atmosphere (Argon or Nitrogen).

  • Procedure:

    • To the reaction vessel, add the starting material, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

  • Work-up & Purification:

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

The Sonogashira coupling is used to form a C-C bond between the 4-chloroquinoline and a terminal alkyne, yielding 4-alkynylquinolines.[11][12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[11]

  • Materials & Setup:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 4-8 mol%)

    • Amine base/solvent (e.g., Triethylamine or Diisopropylamine)

    • Schlenk flask under an inert atmosphere.

  • Procedure:

    • To a Schlenk flask, add the starting material, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill with inert gas.

    • Add the degassed amine solvent, followed by the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Work-up & Purification:

    • Remove the amine solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and then brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

As a powerful alternative to classical SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions and with a broader range of amines.[8][13] The reaction relies on a palladium catalyst with specialized phosphine ligands.[14]

  • Materials & Setup:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

    • Glovebox or Schlenk line for inert atmosphere setup.

  • Procedure:

    • In a glovebox or under an inert gas flow, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the starting material and the solvent.

    • Finally, add the amine.

    • Seal the vessel and heat with stirring to the required temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Purification:

    • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a robust and versatile starting material for the synthesis of diverse chemical libraries. The high reactivity of the C4-chloro position enables a wide array of transformations, from classical SNAr to modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide reliable and reproducible methods for generating novel 4-substituted quinoline derivatives, which are valuable candidates for screening in drug discovery and development programs.

References

  • M. A. E. A. F. El-Gazzar, H. N. A. Hassan, and M. I. H. Helal, "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review," RSC Advances, 2022.
  • BenchChem, "Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline," BenchChem, 2025.
  • BenchChem, "Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde," BenchChem, 2025.
  • BenchChem, "Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde," BenchChem, 2025.
  • Slideshare, "synthesis of quinoline derivatives and its applic
  • Y. Wang et al.
  • BenchChem, "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry," BenchChem, 2025.
  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Quinoline," Pharmaguideline, N/A.
  • ResearchGate, "4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach," Request PDF, 2025.
  • H. T.
  • ResearchGate, "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
  • Wikipedia, "Buchwald–Hartwig amin
  • Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024.
  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, N/A.
  • Wikipedia, "Sonogashira coupling," Wikipedia, N/A.
  • Chemistry LibreTexts, "Buchwald-Hartwig Amin
  • P. J. A. Ribeiro-Claro et al.
  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, N/A.
  • Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal, N/A.
  • M. A. Rico-Osorio et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, 2024.
  • A. R. R. P. Almeida et al., "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate," Acta Crystallographica Section E, 2015.

Sources

Application Notes & Protocols for the Evaluation of Substituted Quinoline-3-carboxylates as Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Quinolines in Malaria Chemotherapy

Malaria remains a formidable global health challenge, with the constant evolution of drug-resistant Plasmodium falciparum strains undermining the efficacy of current therapies.[1] The quinoline class of compounds has historically been the cornerstone of antimalarial chemotherapy, with agents like chloroquine and quinine saving millions of lives.[2][3] These drugs traditionally function by disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the parasite's food vacuole.[3][4] However, widespread resistance necessitates a continuous drug discovery effort.

Substituted quinoline-3-carboxylates represent a promising, yet underexplored, chemical scaffold. By systematically modifying the core quinoline ring and the carboxylate moiety, it is possible to develop novel analogues that may overcome existing resistance mechanisms, exhibit improved safety profiles, and possess potent activity against multiple stages of the parasite life cycle. This document serves as a comprehensive technical guide, providing the foundational protocols and scientific rationale for the synthesis, evaluation, and optimization of this compound class.

Pillar 1: The Mechanistic Landscape of Quinoline Action

Expert Insight: Understanding the established mechanism of action for quinoline drugs is critical for hypothesis-driven drug design. The primary target is the parasite's food vacuole, an acidic organelle where hemoglobin is digested. This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.[4][5]

Classic quinolines, like chloroquine, are weak bases that accumulate to high concentrations in the acidic food vacuole.[2] There, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[6] This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.[5][6] While this is the primary proposed mechanism, some quinolines may have alternative sites of action.[2] For novel quinoline-3-carboxylates, assessing their ability to inhibit hemozoin formation is a crucial first step in mechanistic elucidation.

cluster_erythrocyte Infected Erythrocyte cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hb Host Hemoglobin Ingestion Ingestion by Parasite Hb->Ingestion Heme Toxic Free Heme Ingestion->Heme Polymerization Heme Polymerization Heme->Polymerization Detoxification Death Parasite Death Heme->Death Heme-mediated toxicity Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin Quinoline Quinoline-3-Carboxylate (Test Compound) Quinoline->Polymerization INHIBITION

Caption: Hypothesized mechanism of action for quinoline-3-carboxylates.

Pillar 2: Synthesis and Screening Workflow

A robust drug discovery cascade is essential for efficiently identifying potent lead compounds. The workflow begins with the chemical synthesis of a library of analogues, followed by a hierarchical screening process that moves from high-throughput in vitro assays to more complex in vivo models.

A Step 1: Chemical Synthesis of Quinoline-3-Carboxylate Library B Step 2: In Vitro Antiplasmodial Assay (IC50 vs. P. falciparum strains) A->B C Step 3: In Vitro Cytotoxicity Assay (CC50 vs. Mammalian Cells) B->C D Calculate Selectivity Index (SI) SI = CC50 / IC50 C->D E Step 4: In Vivo Efficacy Study (e.g., P. berghei 4-Day Suppressive Test) D->E Compounds with high potency & selectivity F Step 5: Structure-Activity Relationship (SAR) Analysis E->F F->A Design next generation of compounds G Lead Optimization F->G

Caption: High-level workflow for antimalarial drug discovery.

Application Note 1: Synthesis of Substituted Quinoline-3-carboxylates

Rationale: The versatility of the quinoline scaffold allows for substitutions at multiple positions, primarily C2, C4, and C7, in addition to modifications of the C3-carboxylate group. Microwave-assisted organic synthesis and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are modern, efficient methods for rapidly generating diverse libraries of these compounds.[7][8]

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Ethyl 2-Aryl-4-methylquinoline-3-carboxylate Analogues

Trustworthiness: This protocol is a generalized representation. Each reaction must be optimized for specific substrates. The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Materials:

  • Substituted 2-aminoacetophenone

  • Ethyl acetoacetate

  • Substituted arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH), Toluene, Water

  • Microwave reactor vials

  • Silica gel for column chromatography

Methodology:

  • Step 1: Synthesis of Ethyl 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

    • In a microwave vial, combine 2-aminoacetophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Seal the vial and irradiate in a microwave reactor at 120°C for 15-20 minutes.

    • Allow the reaction to cool. The product often precipitates and can be collected by filtration.

  • Step 2: Chlorination at C2.

    • Suspend the product from Step 1 in excess phosphoryl chloride (POCl₃).

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 2-chloroquinoline intermediate.

  • Step 3: Suzuki Cross-Coupling to Install C2-Aryl Substituent. [8]

    • In a microwave vial, combine the 2-chloroquinoline intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Seal the vial and irradiate in the microwave reactor at 100-140°C for 20-30 minutes.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final substituted quinoline-3-carboxylate.

Application Note 2: In Vitro Evaluation of Antiplasmodial Activity

Rationale: The first biological assessment of synthesized compounds is a robust and reproducible in vitro assay against erythrocytic stages of P. falciparum.[9] It is crucial to test against both a chloroquine-sensitive (CQS) strain (e.g., 3D7, NF54) and at least one chloroquine-resistant (CQR) strain (e.g., K1, W2, Dd2) to immediately identify compounds that overcome resistance.[8][10][11] The [³H]-hypoxanthine incorporation assay is a highly sensitive and widely accepted reference method.[9]

Protocol 2: In Vitro Antiplasmodial Assay using [³H]-Hypoxanthine Incorporation

Trustworthiness: This assay relies on the parasite's need to salvage purines from the host for DNA/RNA synthesis. The incorporation of radiolabeled hypoxanthine is directly proportional to parasite viability. Chloroquine (for CQS strains) and artesunate (for CQR strains) should be run in parallel as positive controls. A vehicle control (DMSO) is mandatory.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain)

  • Human O+ erythrocytes

  • Complete medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 0.5% Albumax I)

  • [³H]-hypoxanthine (specific activity ~10-20 Ci/mmol)

  • 96-well microtiter plates (sterile, flat-bottom)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and liquid scintillation counter

Methodology:

  • Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in the specified gas mixture. Maintain parasitemia between 1-8% at a 2.5% hematocrit.

  • Drug Plate Preparation:

    • Prepare stock solutions of test compounds in 100% DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from (e.g.) 100 µM to 0.01 nM. The final DMSO concentration in the well should not exceed 0.5%.

  • Assay Setup:

    • Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment).

    • Prepare an assay plate by adding 25 µL of the diluted compounds to each well.

    • Add 200 µL of the parasite culture (adjusted to 0.5% parasitemia and 2.5% hematocrit) to each well.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in the gas mixture.

    • After 24 hours, add 25 µL of complete medium containing 0.5 µCi of [³H]-hypoxanthine to each well.

    • Incubate for an additional 24 hours under the same conditions.

  • Harvesting and Counting:

    • Freeze the plates at -20°C to lyse the cells.

    • Thaw the plates and harvest the contents of each well onto glass-fiber filter mats using a cell harvester.

    • Wash the filters to remove unincorporated radiolabel.

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the vehicle control wells.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Sample IC₅₀ Data Table
Compound IDR¹ (C2-position)R² (C7-position)IC₅₀ (nM) vs. 3D7 (CQS)IC₅₀ (nM) vs. K1 (CQR)
QN-001PhenylMethoxy2501500
QN-0023-MethoxyphenylMethoxy110450
QN-0032-ThienylMethoxy12004800
Chloroquine--20540
Artesunate--56

This is representative data based on trends observed in the literature.[8]

Application Note 3: In Vivo Efficacy Assessment

Rationale: Promising compounds from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex biological system.[12] The standard model for initial in vivo testing is a murine malaria model, most commonly using Plasmodium berghei ANKA in BALB/c or Swiss albino mice.[10][13] The Peters' 4-day suppressive test is a widely used method to evaluate the schizonticidal activity of a test compound.[10]

Protocol 3: The 4-Day Suppressive Test in P. berghei-Infected Mice

Trustworthiness: This protocol requires ethical approval for animal use. A negative control group (vehicle only) and a positive control group (e.g., chloroquine at 20 mg/kg/day) are essential for validating the results. Animal health should be monitored daily.

Materials:

  • Swiss albino or BALB/c mice (female, 6-8 weeks old)

  • P. berghei ANKA strain (chloroquine-sensitive)

  • Donor mouse with ~20-30% parasitemia

  • Alsever's solution or PBS with heparin

  • Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Oral gavage needles

  • Microscope, glass slides, Giemsa stain

Methodology:

  • Infection (Day 0):

    • Collect infected blood from a donor mouse and dilute it in an appropriate buffer.

    • Inject each mouse intraperitoneally (IP) with 0.2 mL of the diluted blood containing 1 x 10⁷ parasitized erythrocytes.

    • Randomly assign mice into groups (n=5 per group): Vehicle Control, Positive Control, and Test Compound groups.

  • Treatment (Day 0 to Day 3):

    • Two to four hours after infection, administer the first dose of the test compound or control vehicle via oral gavage.

    • Administer subsequent doses once daily for the next three days (Day 1, 2, and 3).

  • Monitoring (Day 4):

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol and stain with 10% Giemsa solution.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1,000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia using the formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.

    • (Optional) Monitor the mice daily for survival to determine the mean survival time for each group.

Application Note 4: Elucidating Structure-Activity Relationships (SAR)

Rationale: SAR analysis is the intellectual core of lead optimization. By comparing the chemical structures of the synthesized analogues with their biological activity data (IC₅₀ values, % suppression), researchers can deduce which chemical modifications enhance potency and selectivity. This knowledge guides the design of the next generation of compounds. For quinoline-3-carboxylates, key positions for modification include the C2-aryl ring, the C3-ester, and substituents on the benzo portion of the quinoline ring (e.g., C7-methoxy).[8]

Key Insights from Literature:

  • C3-Position: A carboxyl ester group at the C3 position appears crucial for activity. Conversion to a carboxylic acid or amide often abolishes antimalarial potency.[8]

  • C2-Position: Introducing an aryl group at the C2 position is a common strategy. The electronic properties and position of substituents on this aryl ring significantly impact activity. For example, a meta-methoxy phenyl group has been shown to be more potent than an unsubstituted phenyl group.[8]

  • C7-Position: A methoxy group at the C7 position is a common feature in potent quinolone-type antimalarials and generally confers better activity than substitutions at other positions like C5.[8]

Caption: Key structure-activity relationship trends for quinoline-3-carboxylates.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance.
  • Slater, A. F. (1993). Mechanism of action of quinoline drugs.
  • Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Parasitology Research.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
  • Edstein, M. D., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal.
  • Andolina, C., et al. (2016). Current status of experimental models for the study of malaria. Acta Tropica.
  • D'Silva, C., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Guillon, J., et al. (2004). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.
  • Anton-Vazquez, V., et al. (2015). Malaria modeling: In vitro stem cells vs in vivo models. World Journal of Stem Cells.
  • Cheaveau, J., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules.
  • Garcia, S., et al. (2022). Malaria: blood stage of the parasite recreated in vivo to help tackle the disease. Institut Pasteur.
  • Egan, T. J. (2002). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science.
  • Ang, D. K. Y., & Sanyal, S. (2018). Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. Frontiers in Immunology.
  • Kumar, A., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
  • Abdel-Aziz, M., et al. (2015). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules.
  • Basco, L. K., & Le Bras, J. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy.
  • Mishra, S. K., et al. (2017). Different in vitro drug sensitivity assays used in antimalarial drug screening.
  • D'Silva, C., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Boechat, N., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Drug Targets.
  • Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Indian Journal of Pharmaceutical Sciences.
  • Rodríguez-Hernández, A., et al. (2014). Synthesis, biological evaluation and structure-activity relationships of new quinoxaline derivatives as anti-Plasmodium falciparum agents. Molecules.
  • Singh, P., & Singh, J. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules.
  • Penchala, S., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.

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Application Note: Modern Synthetic Strategies in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The synthesis of novel anticancer agents is a cornerstone of modern oncology research, driving the development of more effective and less toxic therapies. This guide provides an in-depth overview of key synthetic strategies that have revolutionized the field, moving beyond traditional chemotherapy to targeted and precision medicine. We delve into the rationale and execution of Target-Oriented Synthesis (TOS) for kinase inhibitors, the principles of Fragment-Based Drug Discovery (FBDD), and the elegant complexity of creating Antibody-Drug Conjugates (ADCs) for targeted payload delivery. Each section includes detailed scientific justifications, step-by-step protocols for representative molecules, and methods for critical data analysis, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Evolving Landscape of Anticancer Drug Synthesis

The fight against cancer necessitates a continuous innovation in therapeutic agents. Historically, the field was dominated by cytotoxic compounds that targeted rapidly dividing cells, often leading to significant off-target toxicity. The advent of molecular biology has shifted the paradigm towards targeted therapies, which are designed to interact with specific molecules involved in cancer cell growth and survival.[1][2] This shift has placed synthetic chemistry at the forefront of oncology, demanding sophisticated strategies to construct complex molecules with high precision and efficacy.

This application note explores three dominant and impactful synthetic paradigms:

  • Target-Oriented Synthesis (TOS): The rational design and synthesis of potent molecules against a specific, validated biological target, such as a protein kinase.[3]

  • Fragment-Based Drug Discovery (FBDD): An approach that starts with identifying small, low-affinity molecular fragments that are then optimized into high-affinity leads.[4][5]

  • Antibody-Drug Conjugates (ADCs): A powerful class of biotherapeutics that combines the specificity of monoclonal antibodies with the cell-killing potential of potent cytotoxic drugs.[6][7]

Target-Oriented Synthesis (TOS) of Kinase Inhibitors

2.1 Rationale: Why Kinases are Prime Targets

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them one of the most important classes of drug targets.[1][3] Kinase inhibitors typically function by competing with ATP for its binding pocket, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2] The synthesis of these inhibitors is a mature field, yet it continually evolves to overcome challenges like acquired resistance.[8]

2.2 Case Study: Synthesis of a Dasatinib Analogue

Dasatinib is a potent inhibitor of the Bcr-Abl kinase, the hallmark of chronic myelogenous leukemia (CML), and other oncogenic kinases.[9][10] Its synthesis involves the assembly of a core aminothiazole carboxamide structure, which is then coupled to a substituted pyrimidine. The following protocol outlines a key amide coupling step, a common final step in the synthesis of such agents.[11][12]

2.3 Experimental Workflow: Amide Coupling

The final step in many kinase inhibitor syntheses is the formation of a critical amide bond, linking the core heterocyclic system to a specific aniline derivative. This is often achieved using peptide coupling reagents.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis Carboxylic_Acid Thiazole Carboxylic Acid (e.g., Compound 7) Aniline 2-Chloro-6-methylaniline (e.g., Compound 8) Stirring Stir at RT Overnight Aniline->Stirring Solvent Anhydrous DMF Solvent->Stirring Coupling_Agent HATU Coupling_Agent->Stirring Base Triethylamine (TEA) Base->Stirring Precipitation Add Water to Precipitate Product Stirring->Precipitation Filtration Collect Crude Product by Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Purification Recrystallization or Chromatography Washing->Purification Characterization ¹H NMR, LC-MS, HPLC Purification->Characterization Final_Product Dasatinib Analogue (Pure) Characterization->Final_Product

Caption: Workflow for the final amide coupling step in Dasatinib synthesis.

2.4 Detailed Synthetic Protocol: Amide Coupling

Causality: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the aniline. Triethylamine (TEA) is added as a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity.

  • Preparation: To a solution of 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 2-chloro-6-methylaniline (1.2 eq).[11]

  • Activation: Cool the mixture to 20°C. Add HATU (1.3 eq) followed by the dropwise addition of triethylamine (2.5 eq).[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a large volume of water to precipitate the crude product.[11]

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and excess reagents. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

2.5 Data Summary Table

Reagent/ProductMolar Eq.PurposeTypical YieldPurity (HPLC)
Thiazole Carboxylic Acid1.0Starting Material->98%
2-chloro-6-methylaniline1.2Starting Material->99%
HATU1.3Coupling Agent--
Triethylamine2.5Base--
Dasatinib Analogue -Final Product 80-90% >99%

Fragment-Based Drug Discovery (FBDD) Synthesis

3.1 The FBDD Principle

FBDD is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments" (typically < 300 Da).[4][5][13] These fragments bind with low affinity (micromolar to millimolar range) but do so very efficiently relative to their size.[14][15] The core principle is that a high-affinity lead can be developed by linking or growing these low-affinity fragments.[5] This approach allows for a more thorough exploration of a target's binding site and often produces leads with better physicochemical properties.[16]

3.2 Workflow: From Fragment to Lead

The FBDD process involves screening a library of fragments using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography.[13][17] Once a binding fragment is identified and its binding mode is understood, synthetic chemistry is employed to "grow" the fragment into unoccupied pockets of the binding site or "link" it to another fragment that binds nearby.[5][16][17]

3.3 FBDD Workflow Diagram

FBDD_Workflow cluster_screening Screening & Hit ID cluster_optimization Hit-to-Lead Optimization Lib Fragment Library (~2000 compounds) Screen Biophysical Screen (NMR, SPR, X-ray) Lib->Screen Hit Validated Hit (mM - µM affinity) Screen->Hit Structure Structure Determination (X-ray, Cryo-EM) Hit->Structure Design Structure-Guided Design Structure->Design Synth Synthetic Elaboration (Growing/Linking) Design->Synth Synth->Design Iterative Cycles Lead Potent Lead (nM affinity) Synth->Lead

Caption: Iterative workflow of Fragment-Based Drug Discovery (FBDD).

3.4 Protocol: Fragment Elaboration via Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura coupling is one of the most robust and widely used reactions in drug discovery for forming C-C bonds, particularly for creating biaryl motifs.[18][19] It is ideal for fragment elaboration, allowing a fragment containing a halide (e.g., a brominated heterocycle) to be coupled with a boronic acid or ester, effectively "growing" the molecule into a new region of the protein's binding site. The choice of a palladium catalyst and ligand (like SPhos or RuPhos) is critical for achieving high yields, especially with challenging heterocyclic substrates.[18]

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the fragment hit (containing an aryl bromide, 1.0 eq), the desired aryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., SPhos, 10 mol%).

  • Solvent and Base: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio), followed by a base such as potassium phosphate (K₃PO₄, 3.0 eq).[20]

  • Reaction: Heat the mixture to the required temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure of the elaborated compound by NMR and MS. Assess its binding affinity to the target protein to validate the synthetic strategy.

Bioconjugation: Synthesis of Antibody-Drug Conjugates (ADCs)

4.1 The ADC Concept: A "Magic Bullet" Approach

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that consist of three components: a monoclonal antibody (mAb) that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[6][21][22] This design allows for the selective delivery of the cytotoxic agent to cancer cells, minimizing exposure to healthy tissues and thereby reducing side effects.[6][22]

4.2 Key Conjugation Chemistries

The stability and efficacy of an ADC are highly dependent on the conjugation chemistry. The most common methods involve reacting linkers with the side chains of amino acids on the antibody surface, primarily the ε-amino group of lysine or the thiol group of cysteine.[23]

  • Lysine Conjugation: Utilizes the numerous solvent-accessible lysine residues. This method is straightforward but often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[23]

  • Cysteine Conjugation: Involves the reduction of interchain disulfide bonds to generate free thiols for conjugation.[24][25] This method offers more control over the conjugation site and can produce more homogeneous ADCs, which is often desirable for improved in vivo performance.[6][23]

4.3 ADC Structure and Conjugation Diagram

ADC_Structure cluster_components ADC Components cluster_conjugation Cysteine Conjugation Workflow mAb Monoclonal Antibody (mAb) Targets Tumor Antigen Linker Linker Cleavable or Non-cleavable Payload Cytotoxic Payload e.g., MMAE Antibody Intact mAb (IgG1) Reduction Partial Reduction (TCEP or DTT) Antibody->Reduction Reduced_Ab mAb with free thiols (-SH) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation DrugLinker Drug-Linker (Maleimide-activated) DrugLinker->Conjugation ADC_Product Homogeneous ADC (e.g., DAR=4) Conjugation->ADC_Product

Caption: Components of an ADC and the cysteine conjugation workflow.

4.4 Protocol: Cysteine-Based Conjugation

Causality: This protocol uses a mild reducing agent, tris(2-carboxyethyl)phosphine (TCEP), to selectively reduce the more accessible interchain disulfide bonds of an IgG antibody, leaving the structurally important intrachain disulfides intact.[24][26] This generates a defined number of free thiol groups. The subsequent reaction with a maleimide-functionalized drug-linker proceeds via a Michael addition, forming a stable thioether bond.[24]

  • Antibody Reduction: Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4). Add a controlled molar excess of TCEP (e.g., 2.5-4.5 equivalents) to partially reduce the interchain disulfides.[27] Incubate at 37°C for 1-2 hours.[27]

  • Buffer Exchange: Remove the excess TCEP using a desalting column (e.g., G25) equilibrated with the conjugation buffer. This step is critical to prevent the reducing agent from reacting with the maleimide linker.[27]

  • Conjugation: Immediately add the maleimide-activated drug-linker payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. Use a slight molar excess of the payload relative to the available thiols.

  • Reaction: Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.[27]

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule, such as N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The final ADC must be thoroughly characterized.

4.5 Characterization of ADCs

The critical quality attribute for an ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[28][] A heterogeneous DAR can impact efficacy and safety.[23][30]

TechniquePurposeInformation Obtained
Hydrophobic Interaction Chromatography (HIC) DAR DeterminationSeparates species based on the number of conjugated drugs. Allows calculation of average DAR and distribution.[]
LC-MS (Intact Mass Analysis) DAR Determination & PurityProvides the mass of the different drug-loaded species, confirming conjugation and allowing for DAR calculation.[28]
Size Exclusion Chromatography (SEC) Aggregation AnalysisDetermines the amount of high molecular weight species (aggregates), which can affect safety and efficacy.
UV-Vis Spectroscopy Average DARA simpler method to estimate the average DAR by measuring the absorbance of the protein and the payload.

Conclusion and Future Perspectives

The synthetic strategies outlined in this note—Target-Oriented Synthesis, Fragment-Based Drug Discovery, and Antibody-Drug Conjugation—represent pillars of modern anticancer agent development. Each approach provides a unique set of tools to tackle the complexity of cancer, from the rational design of small molecule inhibitors to the precision targeting of potent biologics.

The future of anticancer synthesis is poised for further innovation. Emerging modalities like Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of target proteins rather than inhibiting them, are gaining significant traction.[31][32][33][34] These bifunctional molecules require sophisticated synthetic strategies to link a target-binding ligand to an E3 ligase-recruiting ligand.[31][33] Continued advancements in synthetic methodology, bioconjugation techniques, and computational chemistry will undoubtedly lead to the development of the next generation of safer and more effective cancer therapies.

References

  • The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Bioorganic Chemistry.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). OUCI.
  • Processes for Constructing Homogeneous Antibody Drug Conjugates. ACS Publications.
  • The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015–2020. OUCI.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). ResearchGate.
  • Cysteine-based Conjugation Service. Creative Biolabs.
  • LCMS 163 - drug analysis to antibody ratio and drug distribution. Bruker.
  • Cysteine based Conjugation Strategy. Creative Biolabs.
  • A review of conjugation technologies for antibody drug conjugates. Oxford Academic.
  • Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. PubMed.
  • (PDF) Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. ResearchGate.
  • Methods to accelerate PROTAC drug discovery. Biochemical Journal.
  • General Antibody Drug Conjugate Protocol. BroadPharm.
  • PROTACs– a game-changing technology. Taylor & Francis Online.
  • Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. ACROBiosystems.
  • Bioconjugation Chemistries for ADC Preparation. Technology Networks.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH.
  • Proteolysis targeting chimera. Wikipedia.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Flowchart to prepare cysteine-based ADC for good laboratory practice material. ResearchGate.
  • Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates. PubMed.
  • Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. PMC - NIH.
  • Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Journal of Medicinal Chemistry.
  • 1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery Andres R. Gomez. ChemRxiv.
  • The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry.
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures.
  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog.
  • Process and intermediates for the preparation of dasatinib. Google Patents.
  • synthesis process of dasatinib and intermediate thereof. Justia Patents.
  • Synthesis of PROTAC Molecules Using Thalidomide-5-O-CH2-COOH: Application Notes and Protocols. Benchchem.
  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
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Application Notes and Protocols for the Derivatization of the Carboxylate Group in Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Versatility of the Carboxylate Group

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1] The biological and material properties of quinoline-containing molecules are profoundly influenced by the nature of the substituents on the heterocyclic ring. Among the most versatile functional handles for molecular elaboration is the carboxylate group. Its ability to be transformed into a wide array of other functional groups makes it a critical starting point for the synthesis of diverse compound libraries in drug discovery and for the fine-tuning of molecular properties in materials science.

This comprehensive guide provides an in-depth exploration of the common and advanced methodologies for the derivatization of the carboxylate group in quinolines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of quinoline carboxylic acids.

Strategic Approaches to Quinoline Carboxylate Derivatization

The derivatization of the carboxylate group on a quinoline scaffold can be broadly categorized into several key transformations, each offering access to a unique class of compounds with distinct physicochemical and biological properties. The choice of derivatization strategy is dictated by the desired final product and the overall synthetic scheme.

A logical workflow for the derivatization of quinoline carboxylic acids is presented below:

Derivatization_Workflow Start Quinoline Carboxylic Acid AcylChloride Acyl Chloride (Activated Intermediate) Start->AcylChloride SOCl₂, (COCl)₂ Ester Ester Start->Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) Amide Amide Start->Amide Amine, Coupling Agent (e.g., DCC, HBTU) AcylChloride->Ester Alcohol AcylChloride->Amide Amine AcylHydrazide Acyl Hydrazide AcylChloride->AcylHydrazide Hydrazine AcylAzide Acyl Azide AcylChloride->AcylAzide NaN₃ HydroxamicAcid Hydroxamic Acid Amide->HydroxamicAcid Hydroxylamine Isocyanate Isocyanate AcylAzide->Isocyanate Heat (Curtius Rearrangement) Amine Amine Isocyanate->Amine H₂O, H⁺ Urethane Urethane Isocyanate->Urethane Alcohol

Figure 1: Key derivatization pathways for quinoline carboxylic acids.

Esterification: Modulating Lipophilicity and Pro-drug Strategies

Esterification is a fundamental transformation that converts carboxylic acids into esters, which are generally more lipophilic and can serve as pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.

Fischer Esterification

This classical method involves the reaction of the quinoline carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and thus, it is often necessary to use a large excess of the alcohol or to remove water as it is formed to drive the equilibrium towards the product.

Protocol: Synthesis of Ethyl 2-methylquinoline-4-carboxylate

  • Materials: 2-methylquinoline-4-carboxylic acid, absolute ethanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, heating mantle, reflux condenser.

  • Procedure:

    • To a stirred solution of 2-methylquinoline-4-carboxylic acid (1.0 g, 5.34 mmol) in absolute ethanol (50 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (0.5 mL).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Esterification via Acyl Chloride

For quinoline carboxylic acids that are sensitive to strong acids or high temperatures, a milder two-step procedure involving the formation of an acyl chloride intermediate is preferable.

Protocol: Synthesis of Methyl quinoline-2-carboxylate via Acyl Chloride [2]

  • Materials: Quinoline-2-carboxylic acid, thionyl chloride (SOCl₂), dry methanol, dry dichloromethane (DCM), ice bath, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Acyl Chloride Formation: In a fume hood, suspend quinoline-2-carboxylic acid (1.0 g, 5.78 mmol) in dry DCM (20 mL). Add thionyl chloride (1.0 mL, 13.7 mmol) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. The formation of the acyl chloride can be monitored by the cessation of gas evolution.

    • Esterification: Remove the excess thionyl chloride and solvent under reduced pressure. To the resulting crude acyl chloride, add dry methanol (20 mL) at 0 °C and stir for 1 hour.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired methyl ester.

Amidation: Building Blocks for Bioactive Molecules

The amide bond is a cornerstone of peptide and protein structure and is present in a vast number of pharmaceuticals. The conversion of a quinoline carboxylic acid to an amide is a critical step in the synthesis of many biologically active compounds.

Direct Amidation using Coupling Agents

Direct conversion of a carboxylic acid to an amide is challenging due to the formation of an unreactive carboxylate salt upon reaction with a basic amine.[3] To overcome this, coupling agents are employed to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[4]

Protocol: Synthesis of N-benzylquinoline-4-carboxamide using HBTU

  • Materials: Quinoline-4-carboxylic acid, benzylamine, HBTU, N,N-diisopropylethylamine (DIPEA), dry dimethylformamide (DMF), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Dissolve quinoline-4-carboxylic acid (1.0 g, 5.78 mmol) in dry DMF (20 mL).

    • Add HBTU (2.41 g, 6.36 mmol) and DIPEA (2.0 mL, 11.56 mmol) to the solution and stir for 10 minutes at room temperature.

    • Add benzylamine (0.69 mL, 6.36 mmol) and continue stirring at room temperature for 4-6 hours.

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.

Amidation via Acyl Chlorides

A highly efficient method for amide formation involves the reaction of an amine with a pre-formed acyl chloride. This method is often high-yielding and proceeds under mild conditions.[5][6]

Protocol: Synthesis of Quinoline-6-carboxamide from Quinoline-6-carboxylic acid [7]

  • Materials: Quinoline-6-carboxylic acid, thionyl chloride, dry toluene, ammonia solution, ice bath, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Acyl Chloride Formation: Reflux a mixture of quinoline-6-carboxylic acid (1.0 g, 5.78 mmol) and thionyl chloride (2.0 mL, 27.4 mmol) in dry toluene (20 mL) for 4-6 hours.[7]

    • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude quinoline-6-carbonyl chloride.

    • Amidation: Dissolve the crude acyl chloride in a suitable solvent like acetone and add it dropwise to a cooled (0 °C) concentrated ammonia solution with vigorous stirring.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the quinoline-6-carboxamide.

Derivatization MethodKey ReagentsAdvantagesDisadvantages
Esterification
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Simple, inexpensive reagents.Reversible, may require harsh conditions.
Via Acyl ChlorideThionyl Chloride, AlcoholMilder conditions, high yields.Two-step process, requires handling of corrosive SOCl₂.
Amidation
Coupling AgentsAmine, HBTU/DCC, BaseMild conditions, good functional group tolerance.Coupling agents can be expensive, side-product removal.
Via Acyl ChlorideThionyl Chloride, AmineHigh yields, rapid reaction.Requires preparation of acyl chloride, HCl byproduct.

Table 1: Comparison of common esterification and amidation methods.

Curtius Rearrangement: Accessing Amines from Carboxylic Acids

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom.[8][9] The reaction proceeds through an acyl azide and an isocyanate intermediate.[10]

Curtius_Rearrangement CarboxylicAcid Quinoline Carboxylic Acid AcylChloride Acyl Chloride CarboxylicAcid->AcylChloride SOCl₂ AcylAzide Acyl Azide AcylChloride->AcylAzide NaN₃ Isocyanate Isocyanate AcylAzide->Isocyanate Heat (Δ), N₂ loss Amine Quinoline Amine Isocyanate->Amine H₂O, H⁺

Figure 2: The Curtius Rearrangement pathway.

Protocol: Synthesis of 4-aminoquinoline from Quinoline-4-carboxylic acid

  • Materials: Quinoline-4-carboxylic acid, thionyl chloride, sodium azide, acetone, water, hydrochloric acid, sodium hydroxide, magnetic stirrer, heating mantle, reflux condenser.

  • Procedure:

    • Acyl Chloride Formation: Convert quinoline-4-carboxylic acid to its acyl chloride using thionyl chloride as described in section 2.2.

    • Acyl Azide Formation: Dissolve the crude acyl chloride in acetone. To this solution, add a solution of sodium azide in water dropwise at 0 °C. Stir for 1-2 hours at this temperature.

    • Rearrangement and Hydrolysis: Carefully heat the reaction mixture to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. Continue refluxing for 1-2 hours.

    • Add hydrochloric acid to the reaction mixture and continue to reflux for an additional 2-3 hours to hydrolyze the isocyanate to the amine.

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude 4-aminoquinoline.

    • Purify by column chromatography or recrystallization.

Synthesis of Hydroxamic Acids and Acyl Hydrazides

Quinoline-based hydroxamic acids are of significant interest as they can act as metal chelators and enzyme inhibitors.[11][12] Acyl hydrazides are versatile intermediates for the synthesis of various heterocyclic compounds.[13][14]

Hydroxamic Acid Synthesis

Hydroxamic acids can be prepared from the corresponding esters or acyl chlorides by reaction with hydroxylamine.

Protocol: Synthesis of Quinoline-2-hydroxamic Acid

  • Materials: Methyl quinoline-2-carboxylate, hydroxylamine hydrochloride, sodium methoxide, methanol, magnetic stirrer.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • To this solution, add hydroxylamine hydrochloride and stir for 30 minutes.

    • Add methyl quinoline-2-carboxylate to the mixture and stir at room temperature overnight.

    • Neutralize the reaction with acid and remove the solvent under reduced pressure.

    • The product can be purified by recrystallization.

Acyl Hydrazide Synthesis

Acyl hydrazides are typically synthesized by the reaction of an ester or an acyl chloride with hydrazine hydrate.[15]

Protocol: Synthesis of Quinoline-2-carbohydrazide [15]

  • Materials: Ethyl quinoline-2-carboxylate, hydrazine hydrate, ethanol, magnetic stirrer, heating mantle, reflux condenser.

  • Procedure:

    • Dissolve ethyl quinoline-2-carboxylate (1.0 g, 4.97 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (0.5 mL, 10.0 mmol) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure quinoline-2-carbohydrazide.

Conclusion

The derivatization of the carboxylate group in quinolines provides a gateway to a vast chemical space with diverse applications. The choice of synthetic route depends on the desired functional group transformation, the stability of the starting material, and the desired scale of the reaction. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of quinoline carboxylic acids. Careful consideration of the reaction mechanisms and optimization of reaction conditions will be key to achieving successful outcomes in the laboratory.

References

  • Hayani, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Oda, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dunetz, J. R., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lohmer, J., et al. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Kaur, N., et al. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chem.libretexts.org. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • de Figueiredo, R. M., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • F-S, C., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-based hydrazide-hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of quinoline-8-carbaldehyde. Retrieved from [Link]

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Anugu, N., et al. (2022). N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]

  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

  • BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

  • University of Groningen. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. Retrieved from [Link]

  • Wang, Q., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Rashida, M., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Retrieved from [Link]

  • Schwartz, D. A., et al. (2012). Processes for making hydrazides. Google Patents.
  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Newbold, G. T., & Spring, F. S. (1948). Hydroxamic Acids. Part I. Cyclic Hydroxamic Acids derived from Pyridine and Quinoline. Journal of the Chemical Society. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Kaur, N., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Retrieved from [Link]

  • Bingul, M., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Retrieved from [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Nguyen-Hai, N., et al. (2018). Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. Chemistry & Biodiversity. Retrieved from [Link]

  • Tempest, P. A., et al. (2006). Synthesis of Functionalized Quinolines via Ugi and Pd-Catalyzed Intramolecular Arylation Reactions. ACS Combinatorial Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Arylquinolines in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and materials science.[1] Its derivatives are the core of numerous pharmaceuticals, including antimalarial agents like chloroquine, antibacterial compounds, and anticancer drugs.[2][3][4] Specifically, the introduction of an aryl group at the 4-position of the quinoline ring system gives rise to 4-arylquinolines, a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities.[2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable molecules, offering a direct route to forge the critical carbon-carbon bond between the quinoline core and various aryl partners.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective execution of Suzuki coupling reactions with 4-chloroquinolines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with the coupling of these sometimes-recalcitrant substrates.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organic halide or triflate in the presence of a base.[6][7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the 4-chloroquinoline to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly with the relatively strong C-Cl bond compared to C-Br or C-I bonds.[9][10] The palladium inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. The choice of a suitable ligand is critical here; bulky, electron-rich phosphine ligands can facilitate this challenging step.[10][11]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The base plays a crucial role by activating the boronic acid, forming a more nucleophilic borate species, which then readily undergoes transmetalation.[12][13]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product, the 4-arylquinoline, from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 4-Arylquinoline 4-Arylquinoline (R¹-R²) Reductive_Elimination->4-Arylquinoline 4-Chloroquinoline 4-Chloroquinoline (R¹-X) 4-Chloroquinoline->Oxidative_Addition Boronic_Acid Arylboronic Acid (R²-B(OH)₂) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Considerations and Optimization

Optimizing a Suzuki coupling reaction involves the careful selection of several key parameters.[14][15]

  • Palladium Catalyst: For less reactive aryl chlorides like 4-chloroquinolines, standard catalysts such as Pd(PPh₃)₄ may not be sufficient.[11] More active catalyst systems, often generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand, are generally required.[11][16]

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are known to be effective for the coupling of aryl chlorides.[10][11]

  • Base: The base activates the boronic acid for transmetalation.[13] While weaker bases like Na₂CO₃ can be effective, stronger bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ often provide better results, particularly with challenging substrates.[11][16]

  • Solvent: A variety of solvents can be employed, with common choices including 1,4-dioxane, toluene, DMF, and THF, often with the addition of water to aid in the dissolution of the base.[6][11]

  • Temperature: Due to the relative inertness of the C-Cl bond, these reactions often require elevated temperatures, typically in the range of 80-120 °C.[11]

Detailed Step-by-Step Protocol: Synthesis of 4-Phenyl-7-chloroquinoline

This protocol describes a representative Suzuki coupling of 4,7-dichloroquinoline with phenylboronic acid, selectively coupling at the more reactive 4-position.[17]

Materials:

  • 4,7-Dichloroquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 7-chloro-4-phenylquinoline.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4,7-Dichloroquinoline, Phenylboronic Acid, K₂CO₃ B Add Catalyst: Pd(OAc)₂ A->B C Add Degassed Solvent: 1,4-Dioxane/Water B->C D Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) C->D E Heat to 100°C and Stir (12-24h) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT and Dilute (EtOAc/Water) F->G H Extract Organic Layer G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A streamlined workflow for the Suzuki coupling of 4-chloroquinolines.

Data Presentation: Representative Suzuki Couplings of 4-Chloroquinolines

The following table summarizes various successful Suzuki coupling reactions involving 4-chloroquinoline derivatives, highlighting the diversity of conditions and substrates.

4-Chloroquinoline DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Chloroquinoline{2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME8096[18]
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2)H₂O10078[17]
4-Chloro-8-tosyloxyquinolineVarious Arylboronic AcidsPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80Good-Excellent[18]
4-Chloroquinoline-6-carbaldehydeVarious Arylboronic AcidsPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O9070-90[5]

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider screening different ligands, as the standard triphenylphosphine may not be sufficient for the challenging oxidative addition of the 4-chloroquinoline.[11] Additionally, employing a stronger base or increasing the reaction temperature can often improve yields.[11][16]

  • Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using anhydrous conditions or minimizing reaction time once the starting material is consumed can help mitigate this issue.

  • Catalyst Deactivation: The presence of impurities in the starting materials or solvents can lead to catalyst deactivation. Ensure all reagents are of high purity and that solvents are appropriately degassed to remove oxygen.

By understanding the mechanistic nuances and carefully optimizing the reaction parameters, the Suzuki-Miyaura cross-coupling of 4-chloroquinolines can be a highly effective and reliable tool for the synthesis of diverse and medicinally relevant 4-arylquinoline derivatives.

References

  • Ali, N. M., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
  • Kumar, A., et al. (2022). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie, 356(2), e2200361.
  • Request PDF. (n.d.). Spotlight on 4‐substituted quinolines as potential anti‐infective agents: Journey beyond chloroquine.
  • Mphahlele, M. J., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(7), 5773-5785.
  • Request PDF. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Delgado, J., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers.
  • Romero, A. H., & Delgado, J. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Request PDF. (n.d.). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings.
  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society, 19, 3569–3594.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines. BenchChem.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1439-1447.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3441-3447.
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Sharma, S., & Kumar, A. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 5(1), 1-10.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (n.d.).
  • Narayanan, R. (2010). Palladium nanoparticles catalyzed Suzuki cross-coupling reactions in ambient conditions. Molecules, 15(5), 3430-3438.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Lee, S., & Kim, D. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

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Troubleshooting & Optimization

Purification methods for Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust purification strategies for critical pharmaceutical intermediates, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into common purification challenges. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: My crude product is a brownish, sticky solid. What are the likely impurities?

A1: The typical synthesis of this compound, often following a Gould-Jacobs reaction pathway, can lead to several predictable impurities.[1][2] The brownish color and sticky consistency often point to the presence of:

  • Unreacted Starting Materials: Primarily 3,4-dimethylaniline and diethyl ethoxymethylenemalonate (or a similar malonic ester derivative).

  • Uncyclized Intermediate: The anilidomethylenemalonate intermediate formed after the initial condensation but before the high-temperature cyclization.[3]

  • 4-Hydroxy Precursor: The corresponding ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, if the chlorination step (e.g., with POCl₃) was incomplete.[4]

  • Hydrolysis/Decarboxylation Products: Harsh reaction conditions can sometimes lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid or subsequent decarboxylation.[5][6]

  • Oxidized Byproducts: Quinoline derivatives can be susceptible to slight oxidation, leading to coloration upon exposure to air and light.[7]

Q2: Which purification method should I try first: recrystallization or column chromatography?

A2: The choice depends on the purity of your crude material.

  • Recrystallization is the preferred first choice if your crude product is relatively pure (>85-90%). It is faster, more scalable, and generally more economical.

  • Column Chromatography is necessary when the crude product is very impure or when impurities have similar solubility characteristics to the desired product, making recrystallization ineffective.[8]

Below is a decision-making workflow to guide your choice.

G start Assess Crude Product Purity (e.g., by TLC, ¹H NMR) decision1 Is Purity > 85-90%? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization  Yes chromatography Perform Column Chromatography decision1->chromatography No   decision2 Successful? (Good yield, high purity) recrystallization->decision2 end_good Pure Product Obtained decision2->end_good  Yes decision2->chromatography No (e.g., oiling out, low purity)   chromatography->decision2 end_bad Re-evaluate Synthesis or Purification Strategy

Caption: Decision workflow for selecting an initial purification method.

Q3: My purified compound is pale yellow. Is this acceptable?

A3: A pale yellow hue is common for many quinoline derivatives and does not necessarily indicate significant impurity.[7] This coloration is often due to trace amounts of oxidized species. For most subsequent synthetic applications, a pale yellow solid with a sharp melting point and clean spectroscopic data (NMR, MS) is perfectly acceptable. If an absolutely colorless material is required for a specific application (e.g., final API formulation studies), further purification by techniques like activated carbon treatment during recrystallization may be attempted, though this can sometimes lead to yield loss.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Issues

Problem 1: My compound is "oiling out" during recrystallization.

"Oiling out" occurs when the compound separates from the cooling solution as a liquid phase (an oil) rather than as solid crystals. This is a common problem when the solution is supersaturated at a temperature above the compound's melting point or when impurities are present.[9]

  • Cause & Solution:

    • Solution is too concentrated: The solubility limit is exceeded too rapidly. Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly.[9]

    • Cooling is too rapid: Crystals do not have sufficient time to nucleate and grow. Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[9]

    • Inappropriate solvent system: The solvent may be too "good" or too "poor." Solution: Switch to a different solvent or use a solvent/anti-solvent system. For quinoline esters, systems like ethanol/water, ethyl acetate/hexanes, or isopropanol are often effective.[10][11]

Problem 2: I'm getting very low recovery after recrystallization.

  • Cause & Solution:

    • Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. Solution: Before filtering, concentrate the solution by boiling off some of the solvent and attempt to recrystallize again. Alternatively, place the mother liquor in a freezer to see if more product crashes out.

    • The compound is more soluble than anticipated: The chosen solvent is too effective at dissolving the product, even at low temperatures. Solution: Select a different solvent in which the compound has high solubility when hot but very low solubility when cold. Use the minimum amount of hot solvent necessary to dissolve the crude product.

Column Chromatography Issues

Problem 3: My compound won't move off the baseline of the silica gel column.

This indicates that the compound is binding too strongly to the acidic silica gel stationary phase, and the mobile phase (eluent) is not polar enough to displace it.

  • Cause & Solution:

    • Eluent is not polar enough: The compound has a higher affinity for the silica than the eluent. Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 20% Ethyl Acetate in Hexanes, try increasing to 30%, 40%, or even higher. A gradient elution can be very effective here.[9] For very polar compounds, switching to a more polar solvent system like Methanol/Dichloromethane may be necessary.[12]

    • Strong interaction of the quinoline nitrogen: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the silica surface. Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent. This will neutralize the acidic sites on the silica and reduce the strong binding of your compound, allowing it to elute more effectively.

Problem 4: My compound is decomposing on the silica gel column.

Some compounds are sensitive to the acidic nature of standard silica gel. This can be observed as streaking on a TLC plate or the appearance of new, unwanted spots in the collected fractions.

  • Cause & Solution:

    • Acid sensitivity: The compound is unstable in the acidic environment of the silica. Solution 1: Deactivate the silica gel by pre-treating it with a base. This can be done by washing the silica with a solvent containing triethylamine and then removing the solvent before packing the column. Solution 2: Use a different stationary phase. Neutral alumina or Florisil can be effective alternatives for acid-sensitive compounds.[13]

Part 3: Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

This protocol is a good starting point for purifying this compound that is of moderate to high initial purity.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (EtOAc) while stirring and heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the carbon.

  • Crystallization: Remove the flask from the heat source. Slowly add hexanes (the anti-solvent) dropwise until the solution becomes faintly cloudy (the point of saturation). Add a few drops of hot EtOAc to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Flash Column Chromatography

This protocol is designed for purifying highly impure material. The workflow diagram below illustrates the key stages.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up prep_eluent 1. Prepare Eluent (e.g., 10-30% EtOAc/Hexanes) pack_column 2. Pack Column (Slurry pack silica gel) prep_eluent->pack_column load_sample 3. Load Sample (Dry loading recommended) pack_column->load_sample elute 4. Elute with Mobile Phase (Apply gentle pressure) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Monitor by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Workflow for flash column chromatography purification.

  • Stationary Phase Preparation:

    • Choose a column of appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[8]

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 10% EtOAc in hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[14] Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).[8]

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a small, even layer. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column using gentle positive pressure, collecting the eluent in fractions (e.g., test tubes).

    • Start with a low polarity eluent (e.g., 10% EtOAc/hexanes) and gradually increase the polarity (e.g., to 20%, 30% EtOAc) to elute your compound. This is known as a gradient elution.

  • Monitoring and Isolation:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.[8]

    • Combine the fractions that show a single, clean spot corresponding to your product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Table 1: Recommended Starting Solvent Systems

Purification MethodSolvent SystemRationale & Comments
Recrystallization Ethanol / WaterGood for creating high-quality crystals; water acts as the anti-solvent.
Ethyl Acetate / HexanesA versatile system; solubility can be finely tuned by adjusting the ratio.[10]
Column Chromatography 10-40% Ethyl Acetate in HexanesStandard system for compounds of moderate polarity. Start low and increase the gradient.[12]
1-5% Methanol in DichloromethaneFor more polar impurities or if the compound elutes too slowly with EtOAc/Hexanes.[12]

References

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Der Pharma Chemica. (2012). Synthesis and biological screening of some novel Quinoline derivatives.
  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Biotage. (2012). AN56 Gould Jacobs Quinoline forming reaction.
  • Sestak, V., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6241-6256. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Benchchem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Reddit. (2023). Purification of Quinoline-3,4-diones. Retrieved from [Link]

Sources

Navigating the Gould-Jacobs Reaction: A Technical Guide to Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of quinoline derivatives, a scaffold of immense importance in medicinal chemistry. Here, we move beyond simple protocols to dissect the intricacies of this classic reaction, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our aim is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses the most common challenges encountered during the Gould-Jacobs synthesis of quinolines. Each issue is analyzed from a mechanistic perspective, followed by actionable solutions.

Q1: My reaction suffers from consistently low yields. What are the primary causes and how can I mitigate them?

Low yields in the Gould-Jacobs reaction are a frequent concern, often stemming from incomplete cyclization or degradation of the product under harsh thermal conditions. The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[1][2] The cyclization step is typically the bottleneck, requiring significant thermal energy (often above 250 °C).[2]

Causality and Solutions:

  • Insufficient Cyclization Temperature: The 6-electron electrocyclization has a high activation energy. If the temperature is too low, the reaction will stall at the intermediate stage.[3]

    • Solution: Ensure your reaction reaches the optimal cyclization temperature. For conventional heating, this often requires high-boiling solvents like diphenyl ether or Dowtherm A.[4] A systematic temperature screen is advisable.

  • Prolonged Reaction Time Leading to Degradation: While high temperatures are necessary, extended heating can lead to decomposition of the desired quinoline product.[3]

    • Solution: Optimize the reaction time at the determined optimal temperature. Microwave-assisted synthesis is highly effective in this regard, as it allows for rapid heating to high temperatures, significantly reducing reaction times and often improving yields.[3][5]

  • Inefficient Heat Transfer: In conventional oil baths, uneven heating can lead to localized "cold spots" in the reaction mixture, preventing complete cyclization.

    • Solution: Vigorous stirring is crucial for uniform heat distribution. For larger scale reactions, mechanical stirring is recommended. Microwave synthesis inherently provides more uniform heating.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [5]

This protocol offers a significant improvement in reaction time and often in yield.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial with a magnetic stir bar

  • Microwave synthesis system

Procedure:

  • In a microwave vial, combine the aniline (1.0 eq) and DEEM (1.0-1.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the optimized temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[3]

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates and can be isolated by filtration, followed by washing with a cold solvent like acetonitrile.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

The most common side product is the uncyclized anilidomethylenemalonate intermediate.[3] Its presence indicates incomplete conversion. At excessively high temperatures or with prolonged heating, thermal degradation can lead to a complex mixture of byproducts.[6]

Identification and Mitigation:

  • Uncyclized Intermediate: This can be readily identified by LC-MS, as its molecular weight will correspond to the sum of the aniline and the malonate fragment minus ethanol. On a proton NMR, characteristic signals for the vinyl proton and the ethyl esters will be present.

    • Mitigation: As discussed in Q1, increasing the reaction temperature or switching to microwave heating can drive the cyclization to completion. The use of a cyclization catalyst can also be effective.

  • Decarboxylation Products: Under very high temperatures, decarboxylation of the 3-carboethoxy group can occur, leading to the corresponding 4-hydroxyquinoline.[3]

    • Mitigation: Careful control of the reaction temperature and time is crucial. If the decarboxylated product is desired, the initial ester can be saponified and then thermally decarboxylated in a subsequent step.[1]

  • Tar Formation: Harsh reaction conditions, particularly with sensitive substrates, can lead to polymerization and tar formation.

    • Mitigation: Lowering the reaction temperature and using a catalyst to facilitate cyclization under milder conditions can be beneficial. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent option for promoting cyclization at lower temperatures (around 100 °C).[7][8]

Data Presentation: Optimizing Microwave Conditions [2]

EntryTemperature (°C)Time (min)Yield (%)
125010Low
23001037
325020Low
43002028 (Degradation observed)
5300547

This table summarizes the effect of temperature and time on the yield of a model Gould-Jacobs reaction under microwave irradiation.

Q3: I am using a meta-substituted aniline and obtaining a mixture of regioisomers. How can I control the regioselectivity?

The cyclization of a meta-substituted aniline can theoretically proceed to either of the two available ortho positions, leading to a mixture of 5- and 7-substituted quinolines. The outcome is governed by a combination of steric and electronic factors.[5] Generally, cyclization is favored at the less sterically hindered position. Electron-donating groups on the aniline ring generally favor the Gould-Jacobs reaction.[1]

Controlling Regioselectivity:

  • Steric Hindrance: Bulky substituents on the aniline will direct the cyclization to the less hindered ortho position.

  • Electronic Effects: The electronic nature of the meta-substituent can influence the nucleophilicity of the ortho carbons. However, steric effects often dominate.

  • Alternative Strategies: If a specific regioisomer is required and the Gould-Jacobs reaction provides poor selectivity, consider alternative quinoline syntheses such as the Friedländer or Combes syntheses, which offer different regiochemical control based on the starting materials.[9]

Frequently Asked Questions (FAQs)

Q: What is the role of Eaton's reagent in the Gould-Jacobs reaction?

A: Eaton's reagent acts as a powerful Brønsted and Lewis acid catalyst, facilitating the intramolecular cyclization step under significantly milder conditions than traditional thermal methods.[7][8] It protonates the carbonyl group of the malonate, increasing the electrophilicity of the carbon atom and promoting the nucleophilic attack by the aniline ring. This allows the reaction to proceed at much lower temperatures (e.g., 80-100 °C), which can improve yields for thermally sensitive substrates and reduce the formation of degradation byproducts.[7]

Q: Can I run the Gould-Jacobs reaction neat?

A: Yes, the reaction can be performed without a solvent, especially in the initial condensation step.[7] For the high-temperature cyclization, a high-boiling inert solvent is often used to ensure uniform heating and prevent charring.[4] However, solvent-free microwave-assisted reactions have also been reported to be effective.[2]

Q: How can I monitor the progress of the reaction?

A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, you will observe the disappearance of the starting aniline and the appearance of the intermediate anilidomethylenemalonate, followed by its conversion to the final quinoline product. LC-MS is particularly useful for confirming the molecular weights of the species in the reaction mixture.

Visualizing the Process

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation (Optional) Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM DEEM Cyclized_Product 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Product High Temp. (e.g., >250°C) or Catalyst Carboxylic_Acid Quinoline-3-carboxylic acid Cyclized_Product->Carboxylic_Acid 1. NaOH 2. H+ Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO2

Caption: The multi-step pathway of the Gould-Jacobs reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield? Check_Cyclization Incomplete Cyclization? Start->Check_Cyclization Degradation Product Degradation? Check_Cyclization->Degradation No Increase_Temp Increase Temperature or use Microwave Check_Cyclization->Increase_Temp Yes Use_Catalyst Use Eaton's Reagent Check_Cyclization->Use_Catalyst Yes Optimize_Time Reduce Reaction Time Degradation->Optimize_Time Yes Success Improved Yield Degradation->Success No, consider alternative synthesis routes Increase_Temp->Success Use_Catalyst->Success Optimize_Time->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Vargas-Ceballos, M. A., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1017. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

  • Ali, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Merck. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubMed. (2008). Mechanisms of product formation from the pyrolytic thermal degradation of catechol. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-chloroquinolines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of this critical chemical intermediate. 4-Chloroquinolines are foundational scaffolds for a multitude of pharmacologically active molecules, most notably antimalarials like chloroquine. However, their synthesis is often plagued by the formation of persistent and difficult-to-separate side products.

This guide provides troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions. We will delve into the causality behind common synthetic pitfalls and offer robust protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Issues in Quinoline Ring Formation (Pre-Chlorination)

The journey to a pure 4-chloroquinoline begins with the successful construction of its precursor, the 4-hydroxyquinoline (or quinolin-4-one) ring. The choice of synthesis route—most commonly the Gould-Jacobs, Conrad-Limpach, or Combes reaction—introduces specific challenges, primarily concerning regioselectivity.

Question 1: I'm performing a Gould-Jacobs reaction with a meta-substituted aniline (e.g., m-chloroaniline) and my final product is a mixture of two isomers that are nearly impossible to separate. Why is this happening and how can I favor the desired isomer?

Answer:

The Underlying Issue: Competing Cyclization Pathways

This is a classic regioselectivity problem inherent to the Gould-Jacobs reaction.[1][2] The thermal cyclization step, which forms the quinoline ring, is an electrophilic aromatic substitution on the aniline ring. When you use an aniline with a substituent at the meta-position, there are two non-equivalent ortho-positions available for ring closure (C2 and C6).

  • Pathway A (Desired): Cyclization occurs at the carbon para to the substituent, leading to the 7-substituted-4-hydroxyquinoline.

  • Pathway B (Side Product): Cyclization occurs at the carbon ortho to the substituent, yielding the 5-substituted-4-hydroxyquinoline.[3]

Both reactions proceed concurrently, often resulting in a mixture of the 7- and 5-isomers.[4] For example, using 3-chloroaniline to synthesize the precursor for 4,7-dichloroquinoline often yields the 4,5-dichloroquinoline isomer as a significant impurity.[3][5] These isomers have very similar physical properties, making their separation by standard chromatography or recrystallization exceptionally difficult.[4]

dot

Gould_Jacobs_Isomers cluster_reactants Reactants cluster_cyclization Thermal Cyclization (Heat) m_chloroaniline m-Chloroaniline intermediate Anilidomethylene malonic ester Intermediate m_chloroaniline->intermediate Condensation malonic_ester Ethoxymethylenemalonic Ester malonic_ester->intermediate Condensation path_A Pathway A (para-attack) intermediate->path_A path_B Pathway B (ortho-attack) intermediate->path_B product_7_chloro 7-Chloro-4-hydroxyquinoline (Desired Product) path_A->product_7_chloro product_5_chloro 5-Chloro-4-hydroxyquinoline (Isomeric Side Product) path_B->product_5_chloro

Caption: Competing cyclization pathways in the Gould-Jacobs reaction.

Troubleshooting and Optimization Strategies:

  • Solvent Polarity and Boiling Point: The choice of cyclization solvent is critical. High-boiling, non-polar solvents like diphenyl ether or Dowtherm A are traditionally used because the high temperatures (often >250 °C) are needed to drive the reaction.[2] Experimenting with solvent polarity can sometimes influence the isomer ratio, although this is often substrate-dependent.

  • Acid Catalysis: While the Gould-Jacobs is typically a thermal reaction, some variations use acid catalysis (e.g., polyphosphoric acid). This can alter the electronic nature of the intermediate and may shift the regioselectivity. Careful screening of catalysts is required.

  • Strategic Purification (pH Adjustment): If an isomeric mixture is unavoidable, you can sometimes exploit subtle differences in the pKa of the quinoline acid intermediates (after hydrolysis of the ester but before decarboxylation). Carefully adjusting the pH during precipitation can selectively crash out one isomer, enriching the other in the mother liquor.[3]

  • Alternative Synthetic Routes: If regioselectivity remains poor, consider a different synthetic strategy where the substitution pattern is set unambiguously before ring formation, such as the Conrad-Limpach synthesis, although it has its own set of potential side reactions.[6][7]

Question 2: My Combes synthesis using an unsymmetrical β-diketone is giving me a mixture of regioisomers. How can I control which product is formed?

Answer:

The Underlying Issue: Ambiguous Nucleophilic Attack and Cyclization

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] When the β-diketone is unsymmetrical (e.g., benzoylacetone), two different enamine intermediates can form. The subsequent acid-catalyzed cyclization, which is the rate-determining step, can then proceed in two different ways, leading to a mixture of quinoline regioisomers.[9][10]

The regioselectivity is a delicate balance of steric and electronic effects:

  • Steric Hindrance: Bulky substituents on either the aniline or the diketone can hinder one cyclization pathway, favoring the formation of the less sterically crowded isomer.[9]

  • Electronic Effects: Electron-donating groups on the aniline generally accelerate the reaction, while electron-withdrawing groups can influence which carbonyl of the diketone is more readily protonated, thus directing the cyclization.[9]

Troubleshooting and Optimization Strategies:

  • Catalyst Choice: The traditional catalyst is concentrated sulfuric acid. However, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better regioselectivity by acting as milder dehydrating agents and potentially favoring one mechanistic pathway over another.[9]

  • Temperature Control: The initial condensation to form the enamine and the subsequent cyclization are often done at different temperatures. Carefully controlling the temperature at each stage can influence the isomer ratio. Lower temperatures during cyclization may favor the kinetically controlled product.

  • Substrate Modification: If possible, increasing the steric bulk of one of the diketone's substituents can be a highly effective way to direct the cyclization to the less hindered side.[9]

Part 2: Issues in the Chlorination of 4-Hydroxyquinolines

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is most commonly achieved by heating with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][11] While seemingly straightforward, this step can be a source of significant impurities if not properly controlled.

Question 3: After reacting my 4-hydroxyquinoline with POCl₃, my NMR spectrum shows a significant amount of unreacted starting material, even after prolonged heating at reflux. What's causing this incomplete reaction?

Answer:

The Underlying Issue: Insufficient Reagent or Deactivation

  • Stoichiometry and Reagent Quality: Phosphorus oxychloride is both the reagent and often the solvent. It is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to phosphoric acid, which is ineffective for this transformation. An incomplete reaction is often a sign of using an insufficient amount of POCl₃ or using a batch that has degraded.

  • Reaction Temperature: While refluxing in POCl₃ (b.p. ~105 °C) is standard, some substituted 4-hydroxyquinolines, particularly those with electron-withdrawing groups, are less reactive and may require higher temperatures to achieve full conversion.

  • Presence of Water: Any residual water in the starting material or solvent will rapidly consume the POCl₃, quenching the reaction.

Troubleshooting and Optimization Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry your 4-hydroxyquinoline starting material in a vacuum oven before use. Use freshly opened or distilled POCl₃ for the reaction.

  • Use a Co-solvent: To increase the reaction temperature, a high-boiling, inert solvent such as N,N-dimethylformamide (DMF) or toluene can be added. A catalytic amount of DMF can also form a Vilsmeier-Haack type intermediate, which can accelerate the chlorination.

  • Reagent Stoichiometry: Use a significant excess of POCl₃ (at least 3-5 equivalents, or use it as the solvent) to ensure the reaction goes to completion.

Question 4: My final 4-chloroquinoline product is contaminated with the starting 4-hydroxyquinoline, which appears during work-up or purification. How can I prevent this reversion?

Answer:

The Underlying Issue: Hydrolysis of the Product

The 4-chloro group on the quinoline ring is an activated leaving group, making it susceptible to nucleophilic aromatic substitution. Water is a potent enough nucleophile, especially at elevated temperatures or under non-neutral pH conditions, to hydrolyze the 4-chloroquinoline back to the 4-hydroxyquinoline.[12][13] This often occurs during the aqueous work-up when quenching the excess POCl₃.

dot

Hydrolysis_Side_Reaction POCl3 Excess POCl3 + 4-Chloroquinoline Quench Aqueous Work-up (e.g., Ice/Base) POCl3->Quench 1. Quench Reaction Product Pure 4-Chloroquinoline Quench->Product 2a. Desired Path (Careful Neutralization) SideProduct 4-Hydroxyquinoline (Hydrolysis Side Product) Quench->SideProduct 2b. Side Reaction (Excess Heat/H₂O)

Caption: Hydrolysis of 4-chloroquinoline during aqueous work-up.

Troubleshooting and Optimization Strategies:

  • Controlled Quenching: The quenching of POCl₃ is highly exothermic. Pouring the reaction mixture slowly onto crushed ice with vigorous stirring is crucial to dissipate heat. Avoid allowing the temperature of the aqueous mixture to rise significantly.

  • pH Control: After the initial quench, neutralize the mixture carefully with a base (e.g., aqueous ammonia, NaOH, or K₂CO₃) while keeping the temperature low (ice bath). Over-shooting to a strongly basic pH or allowing the temperature to rise can accelerate hydrolysis.

  • Rapid Extraction: Once neutralized, immediately extract the 4-chloroquinoline product into an organic solvent (e.g., dichloromethane, ethyl acetate). Do not let the product sit in the aqueous phase for an extended period.

  • Anhydrous Purification: If using column chromatography, ensure your solvents are dry. The silica gel itself can be a source of water. Using a less polar solvent system, if possible, can minimize contact time with the stationary phase and reduce the risk of on-column hydrolysis.

Part 3: General Side Products & Purification

Question 5: My reaction, particularly a Skraup or Doebner-von Miller synthesis, produces a significant amount of black, intractable tar. How can I reduce this and isolate my product?

Answer:

The Underlying Issue: Polymerization and Charring

These reactions are notorious for their harsh, strongly acidic, and oxidizing conditions. The high temperatures and potent acid catalysts can cause the polymerization of reactants, intermediates (like acrolein in the Skraup synthesis), and even the product itself, leading to the formation of high-molecular-weight tarry byproducts.[14][15]

Troubleshooting and Optimization Strategies:

  • Use a Moderator: For the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) is essential to make the reaction less violent and control the exothermic process, thereby reducing charring.[14]

  • Controlled Reagent Addition: Add the sulfuric acid or other reagents slowly and with efficient cooling and stirring to maintain control over the reaction temperature and prevent localized hotspots.

  • Optimize Temperature: Avoid overheating. The reaction should be initiated with gentle heating, and the subsequent exotherm should be carefully managed.[14]

  • Purification from Tar: Isolating the product from the tar often requires a specific work-up. Steam distillation is a classic and effective method to separate the volatile quinoline product from the non-volatile tar.[14] Following this, standard extraction and chromatography can be performed.

Summary of Common Side Products and Solutions

Side Product Common Cause(s) Affected Syntheses Recommended Solution(s)
Regioisomers Competing cyclization at different positions on the aniline ring.Gould-Jacobs, CombesOptimize solvent and catalyst; exploit pKa differences in intermediates for purification; consider alternative synthetic routes.[3][9]
Incomplete Chlorination Degraded/insufficient POCl₃; low reaction temperature; presence of water.Chlorination StepUse fresh, excess POCl₃; ensure anhydrous conditions; use a high-boiling co-solvent like DMF.
Hydrolysis Product Reaction of 4-chloroquinoline with water during work-up or purification.Chlorination StepPerform a controlled, low-temperature quench; maintain neutral pH; extract product rapidly into an organic solvent.[12][13]
Tarry Byproducts Polymerization of reactants/intermediates under harsh acidic/oxidizing conditions.Skraup, Doebner-von MillerUse a moderator (e.g., FeSO₄); control temperature and reagent addition rate; purify via steam distillation.[14][15]
Dimerization Products Radical or photochemical pathways can lead to quinoline-quinoline coupling.VariousExclude light from the reaction; use radical scavengers if necessary; ensure an inert atmosphere.[16][17]

Experimental Protocols

Protocol 1: Optimized Chlorination of 4-Hydroxy-7-chloroquinoline

This protocol is designed to maximize conversion while minimizing hydrolysis.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar, add 4-hydroxy-7-chloroquinoline (1.0 eq). Dry the starting material in a vacuum oven at 60 °C for at least 4 hours prior to use.

  • Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 5.0 eq, freshly opened bottle). If desired, add a catalytic amount of anhydrous DMF (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting material is no longer visible.

  • Work-up (Crucial Step): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice. Slowly and portion-wise, add the reaction mixture to the crushed ice via a dropping funnel. Caution: This is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Ensure the temperature of the ice slurry does not exceed 10 °C.

  • Neutralization: Once the addition is complete, continue stirring for 15 minutes. Slowly add concentrated aqueous ammonia or a cold 2M NaOH solution to the mixture, maintaining the temperature below 15 °C, until the pH is between 7 and 8. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid product under vacuum. The crude 4,7-dichloroquinoline can be further purified by recrystallization from ethanol or by column chromatography.[4]

References

  • Shabana, M., et al. (2021). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC, NIH. Available at: [Link]

  • Li, Z., et al. (2024). Photocatalytic Sequential Dimerization and Skeletal Rearrangement of Quinolines: Facile Synthesis of Indole–Methylquinoline Hybrids. ACS Catalysis. Available at: [Link]

  • Lin, F., et al. (2020). Dearomative dimerization of quinolines and their skeletal rearrangement to indoles triggered by single-electron transfer. ResearchGate. Available at: [Link]

  • Nakamura, T., et al. (2006). Direct Synthesis of Polysubstituted Quinoline Derivatives by InBr3-Promoted Dimerization of 2-Ethynylaniline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Chiba, S., et al. (2024). Dearomative dimerization of quinolines and their skeletal rearrangement to indoles triggered by single-electron transfer. ChemRxiv. Available at: [Link]

  • de Souza, M. V. N., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Reyes-Melo, F., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC, NIH. Available at: [Link]

  • de Souza, M. V. N., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC, PubMed Central. Available at: [Link]

  • Liebman, M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Available at: [Link]

  • Quora. (2020). How might one synthesis 4-chloro quinoline?. Quora. Available at: [Link]

  • University of Cambridge. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • University of Cambridge. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. Available at: [Link]

  • Roepe, P. D., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC, NIH. Available at: [Link]

  • Wang, M-F., et al. (2024). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

  • Wolska, N., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, PubMed Central. Available at: [Link]

  • Penning, T. D., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Available at: [Link]

  • Reddy, G. V., et al. (2015). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Pharmaffiliates. (n.d.). Chloroquine-impurities. Pharmaffiliates. Available at: [Link]

  • Sloop, J. C. (2018). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]

  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. Available at: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. PubChem, NIH. Available at: [Link]

  • Wolska, N., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Smith, A. B., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. Available at: [Link]

Sources

Technical Support Center: Optimizing Chlorination of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic strategies for producing 4-chloroquinolines, crucial intermediates in pharmaceutical development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the chlorination of 4-hydroxyquinolines, providing concise and expert-backed answers.

Q1: What are the most common reagents for the chlorination of 4-hydroxyquinolines, and how do their mechanisms differ?

A1: The most prevalent reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

  • Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent. The mechanism is believed to be analogous to a Vilsmeier-Haack reaction[1]. The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline[1].

  • Thionyl Chloride (SOCl₂): While also effective, the mechanism with SOCl₂ can proceed through different pathways, such as Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the reaction conditions[2][3][4]. The hydroxyl group attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This intermediate can then collapse to the product with the loss of sulfur dioxide.

  • N-Chlorosuccinimide (NCS): NCS is another versatile reagent that can act as a source of electrophilic chlorine (Cl⁺) or a chlorine radical (Cl•), depending on the reaction conditions[5][6][7]. For chlorination of the quinoline ring itself, particularly at positions other than C4, NCS can be employed, often with an acid catalyst to enhance the electrophilicity of the chlorine[6][7].

Q2: What is the expected regioselectivity when chlorinating a substituted 4-hydroxyquinoline?

A2: The primary reaction is the conversion of the 4-hydroxyl group to a 4-chloro group. However, electrophilic chlorination on the benzene ring of the quinoline nucleus can also occur, typically at the 5- and 8-positions, especially under strongly acidic conditions[8]. The electronic nature of the substituents on the benzene ring will influence the rate and regioselectivity of this side reaction. Electron-donating groups can activate the ring towards further chlorination.

Q3: How can I effectively monitor the progress of my chlorination reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress[1]. A suitable mobile phase, such as a mixture of dichloromethane and petroleum ether, can be used to separate the starting material, product, and any byproducts[1]. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the chlorination of 4-hydroxyquinolines.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC analysis shows a significant amount of unreacted 4-hydroxyquinoline even after prolonged reaction time.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Reagent The molar ratio of the chlorinating agent to the substrate may be too low.Increase the molar equivalents of POCl₃ or SOCl₂. A common starting point is 3-5 equivalents.
Low Reaction Temperature The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature. For POCl₃, a range of 90-120°C is typical[1].
Moisture Contamination Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture and will decompose, reducing their efficacy[1].Ensure all glassware is oven-dried before use. Use freshly distilled or high-purity anhydrous reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[1].
Poor Reagent Quality The chlorinating agent may have degraded over time.Use a fresh bottle of the reagent or distill it prior to use.
Problem 2: Formation of Dark-Colored Impurities or Tar

Symptoms: The reaction mixture turns dark brown or black, and purification is difficult.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Excessive Heat High temperatures can lead to decomposition of the starting material or product, and promote side reactions[1].Maintain the reaction temperature within the optimal range. A controlled, gradual increase in temperature may be beneficial[1].
Prolonged Reaction Time Extended exposure to harsh reaction conditions can cause degradation.Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Side Reactions on the Quinoline Ring The electron-rich quinoline ring can be susceptible to polymerization or other side reactions, especially with activating substituents[1].Consider using a milder chlorinating agent or adding a scavenger for any generated acid.
Problem 3: Difficult Purification of the 4-Chloroquinoline Product

Symptoms: The crude product is difficult to crystallize, or column chromatography yields impure fractions.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Hydrolysis of the Product The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group during aqueous workup[1].Perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice). Neutralize the mixture carefully and promptly extract the product into an organic solvent.
Co-eluting Impurities Byproducts may have similar polarity to the desired product.Optimize the solvent system for column chromatography. Experiment with different solvent gradients. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can also be effective[1].
Residual Phosphorus Compounds When using POCl₃, phosphorus-containing byproducts can contaminate the product.After quenching the reaction, a thorough wash with a dilute base can help remove acidic phosphorus byproducts.

Section 3: Experimental Protocols & Visualizations

General Protocol for Chlorination using POCl₃
  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 4-hydroxyquinoline substrate (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add phosphorus oxychloride (3-5 eq) dropwise at 0°C.

  • Reaction: Slowly warm the reaction mixture to 90-110°C and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ or NH₄OH) to pH 7-8. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism Diagrams

G Figure 1: Proposed mechanism for POCl₃ chlorination. sub 4-Hydroxyquinoline int1 Phosphate Ester Intermediate sub->int1 Nucleophilic Attack POCl3 POCl₃ POCl3->int1 prod 4-Chloroquinoline int1->prod Nucleophilic Substitution byprod PO₂Cl₂⁻ int1->byprod Cl_ion Cl⁻ Cl_ion->int1

Caption: Figure 1: Proposed mechanism for POCl₃ chlorination.

G Figure 2: Troubleshooting workflow for low conversion. start Start: Low/No Conversion c1 Check Reagent Stoichiometry start->c1 c2 Verify Reaction Temperature start->c2 c3 Ensure Anhydrous Conditions start->c3 c4 Check Reagent Quality start->c4 s1 Increase Equivalents of Chlorinating Agent c1->s1 Low s2 Gradually Increase Temperature c2->s2 Too Low s3 Use Dry Glassware & Inert Atmosphere c3->s3 Moisture Present s4 Use Fresh/Distilled Reagent c4->s4 Degraded end Optimized Conversion s1->end s2->end s3->end s4->end

Sources

Technical Support Center: Recrystallization of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinoline-based heterocyclic compounds. The purity of active pharmaceutical ingredients (APIs) and research intermediates like Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is paramount for accurate biological data and therapeutic efficacy. Recrystallization is a powerful technique for achieving high purity, but its success hinges on a rational selection of solvents and meticulous execution. This document provides a framework for developing a robust recrystallization protocol and troubleshooting common challenges encountered in the process.

Part 1: Frequently Asked Questions (FAQs) - Solvent Selection Strategy

The selection of an appropriate solvent system is the most critical factor for successful recrystallization. A trial-and-error approach on a small scale is essential.

Question 1: What is the guiding principle for selecting a recrystallization solvent?

Answer: The ideal recrystallization solvent will exhibit high solubility for the target compound, this compound, at an elevated temperature (near the solvent's boiling point) and low solubility at a low temperature (e.g., room temperature or 0-4 °C). This temperature-dependent solubility differential is what allows the compound to dissolve when hot and crystallize upon cooling, leaving soluble impurities behind in the "mother liquor".[1]

Question 2: Based on the molecular structure, what solvents are logical starting points for this compound?

Answer: The structure of this compound contains several functional groups that inform solvent choice: a polar ester group, a moderately polar chlorinated quinoline core, and nonpolar methyl groups. This combination suggests that solvents of intermediate polarity are excellent candidates. A good rule of thumb is that solvents with functional groups similar to the solute are often effective.[2]

Recommended Starting Solvents for Solubility Testing:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Chlorinated Solvents: Dichloromethane (use with caution due to low boiling point)

  • Apolar Solvents (for co-solvent systems): Hexane, Heptane

Question 3: How should I approach using a co-solvent (mixed solvent) system?

Answer: A co-solvent system is highly effective when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[3]

The general procedure is to dissolve the compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until turbidity (cloudiness) persists, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]

Common Co-Solvent Pairs to Evaluate:

  • Hexane / Ethyl Acetate

  • Hexane / Acetone

  • Ethanol / Water

Question 4: What is the protocol for a small-scale solvent screening test?

Answer:

  • Place approximately 10-20 mg of your crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily in the cold solvent (if so, it is a poor choice).

  • If the compound is insoluble at room temperature, begin gently heating the mixture (e.g., in a sand bath or on a hot plate) towards the solvent's boiling point. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Part 2: Data Summary for Solvent Selection

The following table summarizes the physical properties of recommended starting solvents to aid in your selection process.

SolventBoiling Point (°C)Relative PolarityKey Considerations
Ethanol 78.50.654Excellent general-purpose solvent for moderately polar compounds.[4]
Ethyl Acetate 770.228Good for compounds with ester functionalities.[4][5]
Acetone 560.355Strong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[4]
Hexane 690.009Typically used as the "poor" solvent in a co-solvent system for nonpolar compounds.[5]
Water 1001.000Can be an effective anti-solvent when paired with a polar organic solvent like ethanol or acetone.[2][5]

Part 3: Generalized Experimental Protocol for Recrystallization

This protocol should be adapted based on the solvent system you identify in your screening tests.

Step 1: Dissolution

  • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a magnetic stir bar or a few boiling chips.

  • Add the selected solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the compound is fully dissolved.[1]

Step 2: Hot Filtration (Optional)

  • If insoluble impurities are visible in the hot solution, a hot filtration is necessary.

  • Pre-heat a separate flask containing a small amount of the recrystallization solvent.

  • Place a fluted filter paper in a stemless funnel and place it on the receiving flask.

  • Pour the boiling solution through the filter paper quickly to prevent premature crystallization in the funnel.[6] Wash the original flask and filter paper with a small amount of hot solvent to recover any remaining compound.

Step 3: Crystallization

  • Cover the flask with a watch glass or loosely with foil and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[7]

  • Once the flask has reached room temperature, you may place it in an ice bath for 30 minutes or longer to maximize crystal formation.[3]

Step 4: Crystal Collection

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

Step 5: Washing

  • With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1] Use minimal solvent to avoid redissolving the product.

Step 6: Drying

  • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass for air drying or dry them in a vacuum oven at a temperature well below the compound's melting point.

Part 4: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of heterocyclic compounds.

Issue 1: No Crystals Form After Cooling

  • Possible Cause: The solution is not supersaturated; too much solvent was used.[8]

  • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. If the mother liquor is still available, you can test for saturation by dipping a glass rod in it and letting the solvent evaporate; a significant residue indicates a high concentration of the remaining compound.[7]

  • Possible Cause: The solution is supersaturated, but nucleation has not occurred.[9]

  • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3][9]

  • Solution 2 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[3][9]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, causing it to come out of the concentrated solution as a liquid ("oiling out"). This is also common when the solution is too concentrated or cooled too quickly.[6]

  • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to make the solution more dilute. Allow the solution to cool much more slowly. Placing the hot flask in a beaker of hot water and allowing the entire assembly to cool can effectively slow the process.[8]

Issue 3: Poor or Low Recovery of the Product

  • Possible Cause: Too much solvent was used initially, leaving a significant amount of the product dissolved in the cold mother liquor.[3][7]

  • Solution: If the mother liquor has not been discarded, reduce its volume by evaporation (e.g., on a rotary evaporator) and cool the concentrated solution to obtain a second crop of crystals. This second crop may require a separate recrystallization to achieve high purity.[3]

  • Possible Cause: The compound has significant solubility in the solvent even at low temperatures.

  • Solution: Ensure the solution is cooled to the lowest practical temperature (e.g., an ice-salt bath or refrigerator). If recovery is still low, a different solvent or co-solvent system is required.[3]

Part 5: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting Start Recrystallization Attempted Problem Observe Outcome Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No OilingOut Compound 'Oiled Out' Problem->OilingOut Oil LowYield Low Yield Problem->LowYield Poor Success Pure Crystals Obtained Problem->Success Yes Cause_TooMuchSolvent Cause: Too much solvent? NoCrystals->Cause_TooMuchSolvent Cause_NoNucleation Cause: No nucleation? NoCrystals->Cause_NoNucleation Cause_TooFastCool Cause: Cooled too fast or too concentrated? OilingOut->Cause_TooFastCool Cause_Solubility Cause: Significant solubility in cold solvent? LowYield->Cause_Solubility Sol_ConcentrateMotherLiquor Action: Concentrate mother liquor for 2nd crop LowYield->Sol_ConcentrateMotherLiquor Sol_BoilSolvent Action: Boil off excess solvent Cause_TooMuchSolvent->Sol_BoilSolvent Sol_ScratchSeed Action: Scratch flask or add seed crystal Cause_NoNucleation->Sol_ScratchSeed Sol_ReheatAdd Action: Reheat, add more solvent, cool slowly Cause_TooFastCool->Sol_ReheatAdd Sol_CoolFurther Action: Cool to lower temp or change solvent Cause_Solubility->Sol_CoolFurther

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Recrystallization1. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • O'Neil, M. J. (Ed.). (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Removal of starting material from quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of quinoline derivatives, with a specific focus on the effective removal of unreacted starting materials. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of your target compounds.

Troubleshooting Guide: Isolating Your Quinolines from Starting Materials

This section is structured to address specific issues you may encounter during the workup and purification stages of your quinoline synthesis. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: My Crude Product is Contaminated with Unreacted Aniline

Question: After performing a Skraup or Doebner-von Miller synthesis, my crude product shows a significant amount of unreacted aniline. How can I effectively remove it?

Answer: The presence of residual aniline is a common issue, given that it is a primary starting material in many classical quinoline syntheses.[1][2] Due to its basic nature, it can be effectively removed using an acid-base extraction.

Underlying Principle: Acid-Base Extraction

Aniline, an aromatic amine, is basic and will be protonated in an acidic aqueous solution to form a water-soluble anilinium salt.[3] The quinoline product, also basic, will also be protonated. However, the goal of this initial extraction is to separate both basic compounds from any neutral or acidic impurities. The separation of aniline from the quinoline product is then achieved by carefully basifying the solution and exploiting differences in their basicity and solubility.

Step-by-Step Protocol for Aniline Removal:
  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). This will convert both the aniline and the quinoline product into their respective hydrochloride salts, which will move into the aqueous layer.[3]

  • Separation of Layers: Drain the aqueous layer containing the protonated bases. The organic layer, containing neutral impurities, can be discarded.

  • Neutralization and Back-Extraction: Carefully add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, to the aqueous layer until it is basic (confirm with pH paper). This will deprotonate the anilinium and quinolinium salts, regenerating the free bases.

  • Extraction of Free Bases: Extract the now basic aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate or DCM). The deprotonated aniline and quinoline will move back into the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified mixture of quinoline and any remaining aniline.[4]

For stubborn cases where aniline persists, conversion to a diazonium salt followed by its removal can be an effective, albeit more involved, purification strategy.[5]

Issue 2: My TLC Plate Shows Overlapping Spots for the Starting Material and Product

Question: I'm trying to monitor my Combes synthesis by TLC, but the spots for my aniline starting material and the quinoline product have very similar Rf values, making it difficult to determine if the reaction is complete. What can I do?

Answer: Poor separation on TLC is a frequent challenge, especially when the starting materials and products share similar polarities.[6][7] Optimizing your TLC conditions is crucial for accurate reaction monitoring.

Strategies for Improved TLC Resolution:
  • Solvent System Optimization: The key to good separation is finding the right mobile phase. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[6]

    • If your spots are too high on the plate (high Rf), your solvent system is too polar. Increase the proportion of the non-polar solvent (hexane).

    • If your spots are not moving from the baseline (low Rf), your solvent system is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).[6]

  • Use of Modifiers: Quinolines are basic compounds and can interact strongly with the acidic silica gel on the TLC plate, leading to streaking or "tailing". Adding a small amount of a basic modifier like triethylamine (0.5-2%) or an acidic modifier like acetic acid to your eluent can significantly improve the spot shape and resolution.[7][8]

  • Co-spotting: Always run a "co-spot" lane on your TLC plate. This is a lane where you spot both the starting material and the reaction mixture. If the product and starting material are different, you should see two distinct spots in the co-spot lane, even if they are close together.[9][10]

Table 1: Example TLC Solvent Systems for Quinoline Synthesis
Synthesis TypeStarting MaterialsExample Solvent System (v/v)Notes
SkraupAniline, GlycerolHexane:Ethyl Acetate (7:3)Adjust polarity based on aniline substitution.[6]
CombesAniline, β-diketoneHexane:Ethyl Acetate (8:2) + 1% TriethylamineThe basic modifier helps to reduce tailing.[8]
Doebner-von MillerAniline, α,β-unsaturated carbonylToluene:Ethyl Acetate (9:1)A less polar system may be required.
Issue 3: I'm Struggling to Remove Non-Basic Starting Materials or Byproducts

Question: My quinoline synthesis involves neutral starting materials (e.g., ketones in a Friedländer synthesis) or generates neutral byproducts, and I can't separate them from my quinoline product by extraction. What is the next step?

Answer: When acid-base extraction is insufficient, column chromatography is the most powerful technique for separating compounds with different polarities.[4][11]

Workflow for Column Chromatography Purification

G cluster_0 Column Chromatography Workflow TLC 1. Optimize TLC Conditions Find a solvent system that gives good separation (ΔRf > 0.2). Slurry 2. Prepare Slurry & Pack Column Mix silica gel with the initial, non-polar eluent. TLC->Slurry Load 3. Load Sample Dissolve crude product in minimal solvent (dry or wet loading). Slurry->Load Elute 4. Elute with Gradient Start with a non-polar solvent and gradually increase polarity. Load->Elute Collect 5. Collect & Analyze Fractions Monitor fractions by TLC to identify pure product. Elute->Collect Combine 6. Combine & Concentrate Combine pure fractions and remove solvent. Collect->Combine

Caption: Workflow for purifying quinolines using column chromatography.

Key Considerations for Column Chromatography of Quinolines:
  • Stationary Phase: Silica gel is the most common stationary phase. However, for quinolines that are prone to decomposition on acidic silica, basic or neutral alumina can be a good alternative.[8] Pre-treating the silica gel with a triethylamine solution can also neutralize acidic sites.[8]

  • Loading Technique: For optimal separation, dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band. If your compound is not very soluble in the eluent, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.[12]

  • Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution for separating complex mixtures.[13]

Issue 4: My Starting Materials are High-Boiling and Co-distill with my Product

Question: I am trying to purify my quinoline product by distillation, but a high-boiling starting material (like nitrobenzene in the Skraup synthesis) is co-distilling. How can I separate them?

Answer: When boiling points are too close for simple distillation, other purification methods must be employed first. For a starting material like nitrobenzene, which is neutral, an acid-base extraction should be the first step to separate the basic quinoline product.[1][14] If distillation is still the desired final purification step, it should be performed after the bulk of the impurities have been removed by other means.

Alternatively, forming a non-volatile salt of the quinoline can be a highly effective purification strategy.

Purification via Salt Formation:
  • Salt Formation: Dissolve the crude mixture in a suitable solvent like ethanol and add an acid such as picric acid or hydrochloric acid.[5] The quinoline will precipitate as a salt, while the neutral starting material will remain in solution.

  • Recrystallization: The quinoline salt can then be purified by recrystallization from an appropriate solvent to achieve high purity.[8][15]

  • Regeneration of Free Base: After purification, the quinoline salt is dissolved in water and a strong base (e.g., NaOH) is added to regenerate the free quinoline base, which can then be extracted into an organic solvent.[14]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the amount of unreacted starting material from the outset?

A1: The best purification is a clean reaction. To maximize the conversion of your starting materials:

  • Monitor the reaction closely: Use TLC or LC-MS to track the disappearance of the starting material.[6][10]

  • Optimize reaction conditions: Experiment with reaction time, temperature, and catalyst concentration. For instance, in the Combes synthesis, using a more effective dehydrating agent and catalyst can improve yields.[11][16] In the Skraup synthesis, moderators like ferrous sulfate can help control the exothermic reaction and prevent decomposition.[17][18]

  • Consider stoichiometry: Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant(s), if appropriate for your specific synthesis.

Q2: What is the most versatile method for removing a wide range of starting materials?

A2: A combination of acid-base extraction followed by column chromatography is generally the most robust and versatile approach.[4][14] Extraction is excellent for a bulk separation based on acidic or basic properties, while chromatography provides high-resolution separation based on polarity.[3][8]

Q3: My quinoline derivative appears to be decomposing on the silica gel column. What are my options?

A3: Decomposition on silica gel is a known issue for some sensitive quinoline derivatives due to the acidic nature of the stationary phase.[8] Consider the following:

  • Deactivate the silica: Pre-treat the silica gel with a base like triethylamine.[8]

  • Switch to alumina: Use neutral or basic alumina as your stationary phase.[8]

  • Reversed-phase chromatography: If your compound is sufficiently non-polar, reversed-phase (C18) chromatography can be an effective alternative.[8]

  • Work quickly: Minimize the time your compound spends on the column. Flash chromatography is preferred over gravity chromatography.

Q4: Can I use recrystallization to remove starting materials?

A4: Yes, if your quinoline product is a solid and there is a significant difference in solubility between the product and the starting material in a particular solvent.[4] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly. The desired compound should crystallize out, leaving the more soluble impurities (including starting materials) in the mother liquor.[15] Solvent selection is critical for this technique to be effective.[4]

Q5: Are there any "greener" alternatives to traditional purification solvents?

A5: Yes, the field of green chemistry is actively exploring alternatives. Supercritical fluid extraction and the use of ionic liquids are emerging as more environmentally friendly options for extraction processes.[14][19] For chromatography, techniques like centrifugal partition chromatography (CPC) can be more solvent-efficient for preparative separations.[13][20]

References

  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
  • BenchChem. (2025).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Preparation and Properties of Quinoline. (n.d.).
  • LookChem. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Wikipedia. (n.d.). Skraup reaction.
  • Horizon IRD. (n.d.).
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (2025).
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • BenchChem. (n.d.).
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

Sources

Stability of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior of this compound in acidic environments.

Q1: What are the primary mechanisms of degradation for this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways:

  • Acid-Catalyzed Hydrolysis of the Ester: The ethyl ester at the C3 position is the most probable site for acid-catalyzed hydrolysis. The reaction involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process yields the corresponding carboxylic acid (4-chloro-6,7-dimethylquinoline-3-carboxylic acid) and ethanol. This is a common reaction for quinolone carboxylic esters.[1][2]

  • Reactions Involving the Quinoline Ring: The quinoline core itself is a weak tertiary base and can be protonated in acidic media, which can influence its overall stability and reactivity.[3][4] While the quinoline ring is generally robust, strongly electron-withdrawing substituents can affect the electron density on the ring nitrogen, influencing its basicity and susceptibility to electrophilic attack.[5] Extreme conditions (e.g., high acid concentration and temperature) could potentially lead to further, more complex degradation of the heterocyclic system, although ester hydrolysis is expected to be the predominant pathway under typical experimental conditions.

Q2: How do the substituents (4-chloro, 6,7-dimethyl, 3-carboxylate) influence the compound's stability in acid?

A2: Each substituent plays a distinct role in the molecule's reactivity:

  • 4-Chloro Group: The chloro group at the C4 position is a moderately electron-withdrawing group.[5] Its presence makes the C4 position susceptible to nucleophilic substitution, although this typically requires a potent nucleophile and may not be the primary degradation route in a simple aqueous acidic solution.[6] However, its electron-withdrawing nature decreases the electron density on the quinoline nitrogen, making the molecule less basic compared to unsubstituted quinoline.[5]

  • 6,7-Dimethyl Groups: These alkyl groups are electron-donating by induction and hyperconjugation. They increase the electron density of the benzene portion of the quinoline ring system. This generally enhances the stability of the aromatic system but has a minor influence on the primary sites of acid-catalyzed degradation (the ester and the pyridine nitrogen) compared to the other functional groups.

  • Ethyl 3-Carboxylate Group: This is the most significant group concerning acid stability. As an electron-withdrawing group, it deactivates the pyridine ring towards electrophilic attack but, more importantly, it is the primary site of hydrolytic degradation as described in Q1. The stability of this ester linkage is a critical parameter for the overall stability of the molecule in acidic protic solvents.[2]

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: The most effective technique for monitoring the stability and quantifying the degradation of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a UV detector.[7] An HPLC-based stability-indicating method should be developed to separate the parent compound from its potential degradation products, primarily the carboxylic acid.[8] For structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My compound's concentration is decreasing rapidly after adding acid, even at room temperature. What is happening?

Cause: This is a classic sign of acid-catalyzed hydrolysis of the ethyl ester. The rate of this reaction is highly dependent on the acid concentration (pH), the presence of water, and the temperature. Even seemingly mild acidic conditions can be sufficient to initiate this degradation pathway.

Solution:

  • Control Temperature: If possible, perform your reaction at a lower temperature to decrease the rate of hydrolysis.

  • Minimize Water: If your reaction conditions permit, use an anhydrous acidic medium. The absence of water as a nucleophile will prevent ester hydrolysis.

  • Use Milder Acids: If the reaction chemistry allows, consider using a weaker acid or a Lewis acid instead of a strong Brønsted acid like HCl or H₂SO₄.[3]

  • Limit Exposure Time: Design your experiment to minimize the time the compound is exposed to the acidic medium. Quench the reaction promptly and neutralize the acid during workup as quickly as possible.

Problem 2: I see a major new peak in my HPLC/LC-MS analysis after acid treatment. How can I identify it?

Cause: The most likely identity of the major new, more polar peak (earlier retention time on a standard C18 column) is the carboxylic acid hydrolysis product: 4-chloro-6,7-dimethylquinoline-3-carboxylic acid.

Identification & Confirmation:

  • Mass Spectrometry (MS): The hydrolysis product will have a molecular weight that is 28.05 Da less than the parent ester (loss of C₂H₄). Check the mass spectrum for an ion corresponding to this mass.

  • Co-injection: If a standard of the corresponding carboxylic acid is available, perform a co-injection with your degraded sample. If the new peak's retention time and area increase, you have confirmed its identity.

  • Forced Degradation: Intentionally hydrolyze a small sample of your starting material under more vigorous conditions (e.g., refluxing with 1N HCl) to generate the carboxylic acid in high yield, then use this as a reference sample in your HPLC analysis.[10]

Visualizing the Primary Degradation Pathway

The diagram below illustrates the key molecular players in the acid-catalyzed hydrolysis.

G Start This compound Product 4-chloro-6,7-dimethylquinoline-3-carboxylic acid Start->Product  Hydrolysis Byproduct Ethanol Start->Byproduct Reagents H₃O⁺ (Aqueous Acid) Reagents->Start attacks

Caption: Primary acid-catalyzed degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol details a standard procedure for evaluating the stability of this compound under acidic stress conditions, as mandated by ICH guidelines for drug development.[7][8][11]

Objective:

To determine the degradation profile of the target compound in an acidic solution and to generate its primary degradant for analytical method validation.

Materials:
  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Thermostatic water bath or oven

Procedure:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the compound in a 10 mL volumetric flask using methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation for Stressing:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N HCl.

    • Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in approximately 0.05 N HCl.

    • Prepare a control sample by following the same procedure but replacing 0.1 N HCl with deionized water.

  • Stress Conditions:

    • Place the sample and control flasks in a water bath or oven set to 60 °C.[10]

    • Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching & Analysis:

    • Immediately after withdrawal, transfer the aliquot to a vial.

    • Neutralize the acid by adding an equimolar amount of 0.1 N NaOH. For a 1 mL aliquot of the 0.05 N HCl sample, this would be 0.5 mL of 0.1 N NaOH.

    • Analyze the sample immediately by a validated stability-indicating HPLC method.

Workflow for Acidic Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stressing cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_sample Dilute to 100 µg/mL with 0.1 N HCl prep_stock->prep_sample stress Incubate at 60 °C prep_sample->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling quench Neutralize Aliquot with NaOH sampling->quench hplc Inject into HPLC-UV/MS quench->hplc data Quantify Parent Peak & Identify Degradants hplc->data

Caption: Step-by-step workflow for a forced degradation study.

Data Interpretation

The results from the forced degradation study can be summarized to understand the compound's stability profile.

Table 1: Illustrative Degradation Data

This table shows hypothetical results from an acidic stress test to demonstrate how data might be presented. The goal in a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent compound.[10]

Acid ConcentrationTemperature (°C)Time (hours)Parent Compound Remaining (%)Primary Degradant Peak Area (%)
0.1 N HCl600100.00.0
0.1 N HCl60491.58.2
0.1 N HCl60884.215.6
0.1 N HCl80280.519.1
0.5 N HCl60275.823.5

Interpretation: The data indicates that degradation is dependent on time, temperature, and acid strength, which is characteristic of acid-catalyzed hydrolysis. The appearance of a single major degradant corresponding to the loss of the parent compound further supports the proposed hydrolysis mechanism.

References
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. (2022-04-09).
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011-04-10). Semantic Scholar.
  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022-08-10). IWA Publishing.
  • Forced Degradation Studies. (2016-12-14). MedCrave online.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022-11-08). Biosciences Biotechnology Research Asia.
  • Process for the hydrolysis of quinolone carboxylic esters.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). PubMed Central.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination.
  • 4-Chloroquinoline. Chem-Impex.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of quinoline derivatives. This resource is tailored for researchers, scientists, and drug development professionals who are transitioning their quinoline synthesis from the laboratory bench to larger-scale production. Here, we address the common hurdles and provide practical, experience-driven troubleshooting guides and frequently asked questions to ensure a smooth and efficient scale-up process.

Introduction: The Scale-Up Challenge

The synthesis of quinoline and its derivatives is a cornerstone in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[1][2][3] While numerous methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are well-established at the lab scale, scaling up these reactions introduces a new set of challenges.[4][5] Issues that are negligible in a round-bottom flask can become critical in a multi-liter reactor. This guide is designed to anticipate and solve these problems, ensuring robust and reproducible large-scale production.

Frequently Asked Questions (FAQs)

Q1: Why did my yield decrease significantly after scaling up the reaction?

A drop in yield upon scale-up is a frequent issue and often points to problems with mass and heat transfer, which are less pronounced at a smaller scale.[6]

  • Mixing Efficiency: Inadequate stirring in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and the formation of impurities.[6] The transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller is crucial for maintaining homogeneity.[6]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[6] Uncontrolled exothermic reactions can lead to the degradation of starting materials, intermediates, or the final product.[6] It is essential to monitor the internal reaction temperature with a calibrated probe and utilize a jacketed reactor with a temperature control unit.[6] For highly exothermic reactions, such as the Skraup synthesis, a semi-batch approach where one reactant is added portion-wise can help control the rate of heat generation.[5][6]

  • Reaction Concentration: The optimal concentration on a small scale may not be ideal for a larger batch. Higher concentrations can lead to problems with solubility, mixing, and heat transfer.[6]

Q2: I'm observing new or increased levels of impurities in my scaled-up batch. What are the likely causes?

The appearance of new or more significant levels of impurities is a common scale-up problem. The table below outlines some common impurities and their potential causes.[6]

Impurity TypePotential CauseSuggested Solution
Unreacted Starting Material Incomplete reactionIncrease reaction time or temperature; improve mixing.[6]
Over-alkylated/acylated product Excess of alkylating/acylating agentUse stoichiometric amounts of reagents; control addition rate.[6]
Hydrolyzed intermediates Presence of water in reagents or solventsUse anhydrous solvents and reagents.[7]
Oxidized byproducts Exposure to air at high temperaturesMaintain an inert atmosphere (e.g., nitrogen or argon).[6]
Polymeric/Tarry materials Uncontrolled exotherm, high reactant concentrationImprove heat transfer, control reagent addition rate, use a more dilute system.[6][8]
Q3: How do I choose the right catalyst for a large-scale quinoline synthesis?

Catalyst selection is critical for a successful and efficient scale-up. The choice depends on the specific reaction, substrate, and desired operating conditions.

  • Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts often exhibit high activity, their removal from the product stream can be challenging at a large scale. Heterogeneous catalysts, such as nanocatalysts or those supported on a solid matrix, are often preferred for scale-up as they can be easily separated by filtration and potentially reused.[9][10]

  • Milder Catalysts: Traditional methods often employ harsh acid or base catalysts, which can lead to side reactions and degradation.[11] Modern approaches often utilize milder and more efficient catalytic systems, including ionic liquids and metal-organic frameworks.[9][11]

  • Catalyst Loading: The optimal catalyst loading may need to be re-evaluated during scale-up. Improved mixing in a larger reactor can sometimes allow for a reduction in catalyst loading without compromising reaction efficiency.[6]

Q4: What are the key safety considerations when scaling up quinoline synthesis?

Safety is paramount during any chemical synthesis, and the risks are amplified at a larger scale.

  • Exothermic Reactions: Many quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, are highly exothermic.[5][8] Proper temperature control and the ability to cool the reaction mixture effectively are critical to prevent runaway reactions.

  • Handling of Hazardous Reagents: Quinolines and their precursors can be toxic.[1][12][13] Always handle these chemicals in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed system. Ensure that the reactor is appropriately vented.

Troubleshooting Guides

This section provides a problem-and-solution format for specific challenges encountered during the scale-up of common quinoline synthesis methods.

Problem 1: Low Yield in Friedländer Synthesis

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for preparing polysubstituted quinolines.[11] However, low yields are a frequent challenge.[11][15]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and strong acid or base catalysts can lead to side reactions and degradation.[11]

    • Solution: Opt for milder reaction conditions. For example, gold(III)-catalyzed reactions can proceed under milder conditions.[11] Consider using a more selective catalyst.

  • Suboptimal Catalyst: An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[11]

    • Solution: Experiment with different catalysts. Modern approaches often utilize ionic liquids, metal-organic frameworks, or nanocatalysts.[11] For some reactions, SiO₂ nanoparticles have proven effective.[11]

  • Incorrect Solvent: The reaction medium plays a significant role in the reaction's efficiency.[11]

    • Solution: If reactants have poor solubility, switch to a more polar solvent like DMF or ethanol.[11]

  • Side Reactions: The self-condensation of the ketone (aldol condensation) is a common side reaction that can significantly reduce the yield.[8][11]

    • Solution: Carefully control the reaction temperature and consider a catalyst that favors the desired reaction pathway.

Workflow for Troubleshooting Low Yield in Friedländer Synthesis

Caption: Troubleshooting flowchart for low yield in Friedländer synthesis.

Problem 2: Formation of Byproducts in Doebner-von Miller and Skraup Syntheses

The Doebner-von Miller and Skraup syntheses are classic methods for preparing quinolines, but they are often plagued by the formation of complex mixtures and tarry byproducts, especially at a larger scale.[8]

Potential Causes & Solutions:

  • Polymerization of α,β-Unsaturated Carbonyl Substrates: This is a common side reaction under strong acid catalysis.[8]

    • Solution: A biphasic reaction medium can be employed to sequester the carbonyl compound in an organic phase (e.g., toluene), which can drastically reduce its self-polymerization in the acidic aqueous phase.[6][16]

  • Vigorous Exothermic Reaction (Skraup): The Skraup reaction is notoriously exothermic and can be difficult to control.[5][17]

    • Solution: The addition of a moderator, such as ferrous sulfate, can help to control the reaction's vigor.[6] A semi-batch addition of sulfuric acid is also recommended.[6]

  • Oxidation State Control: Incomplete oxidation can lead to the formation of partially or fully saturated quinoline-like structures.

    • Solution: Careful control of the reaction stoichiometry and the use of a suitable external oxidizing agent can drive the reaction towards the desired aromatic quinoline product.[8]

Protocol: Moderated Skraup Synthesis of Quinoline [6]

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.

Materials:

  • 2 L round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle or oil bath

  • Aniline (1.0 mole)

  • Glycerol (2.6 moles)

  • Nitrobenzene (0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • Reactor Setup: In a fume hood, equip the flask with a reflux condenser and a mechanical stirrer. The flask size should be significantly larger than the reaction volume to accommodate any vigorous boiling.

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Aniline b. Glycerol c. Nitrobenzene d. Ferrous sulfate heptahydrate

  • Mixing: Stir the mixture to ensure all components are well-mixed.

  • Initiation of Reaction: Slowly and carefully, with continued stirring and cooling, add the concentrated sulfuric acid in portions.

  • Heating: Gently heat the mixture. The reaction is highly exothermic and will begin to boil without external heating. Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Work-up: After cooling, pour the reaction mixture into 1 L of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: The crude quinoline is isolated by steam distillation.[6] The organic layer of the distillate is separated, washed with dilute hydrochloric acid (to remove unreacted aniline), and then the aqueous layer is made basic to recover any dissolved quinoline. The combined organic layers are dried and purified by distillation.[6]

Problem 3: Poor Regioselectivity in Combes and Friedländer Syntheses

When using unsymmetrical ketones or β-diketones, achieving the desired regioisomer can be a significant challenge in both the Combes and Friedländer syntheses.[3][5][8][17]

Potential Causes & Solutions:

  • Steric and Electronic Effects: The substituents on both the aniline and the ketone/diketone can influence the regiochemical outcome.[3][17]

    • Solution (Combes): Increasing the steric bulk on the diketone's R group and using methoxy-substituted anilines can favor the formation of one regioisomer.[3]

    • Solution (Friedländer): Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can guide the cyclization.[17]

  • Catalyst Choice: The catalyst can play a crucial role in directing the reaction to a specific isomer.

    • Solution: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[17]

  • Reaction Conditions: The reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control.

    • Solution: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[17]

Decision Tree for Regioselectivity Control

Regioselectivity_Control start Poor Regioselectivity (Unsymmetrical Ketone/Diketone) synthesis_type Synthesis Type? start->synthesis_type combes Combes Synthesis synthesis_type->combes Combes friedlander Friedländer Synthesis synthesis_type->friedlander Friedländer modify_sterics Modify Steric/Electronic Properties of Starting Materials combes->modify_sterics optimize_catalyst_combes Optimize Catalyst (e.g., Polyphosphoric Ester) combes->optimize_catalyst_combes use_directing_group Introduce a Directing Group on the Ketone friedlander->use_directing_group optimize_catalyst_friedlander Optimize Catalyst (e.g., Specific Amine or Ionic Liquid) friedlander->optimize_catalyst_friedlander optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) modify_sterics->optimize_conditions optimize_catalyst_combes->optimize_conditions use_directing_group->optimize_conditions optimize_catalyst_friedlander->optimize_conditions end Improved Regioselectivity optimize_conditions->end

Caption: Decision tree for controlling regioselectivity in Combes and Friedländer syntheses.

Problem 4: Purification Challenges at Scale

Purification methods that are straightforward at the lab scale, such as flash column chromatography, can become impractical and expensive for large quantities.

Recommended Scale-Up Purification Techniques:

  • Recrystallization: This is often the most scalable and economical method for purifying solid quinoline derivatives.[6][18] The choice of solvent is critical for achieving high purity and yield.

  • Distillation: For liquid quinolines, distillation is a robust and scalable method, particularly effective for separating the product from non-volatile impurities or compounds with significantly different boiling points.[18] Steam distillation is particularly useful for purifying crude quinoline from reactions like the Skraup synthesis.[6][8]

  • Salt Formation and Crystallization: Converting the basic quinoline into a salt (e.g., hydrochloride or phosphate) can facilitate purification by crystallization.[19] The crystalline lattice of the salt often excludes impurities, leading to very high purity.[18] The free base can then be regenerated.

Comparison of Purification Techniques

TechniqueScale-Up SuitabilityPurity AchievableKey Considerations
Flash Chromatography PoorVery HighHigh solvent consumption and cost.[18]
Recrystallization ExcellentGood to Very HighRequires a suitable solvent system; yield can be variable.[6][18]
Distillation ExcellentGood to HighSuitable for thermally stable liquids with different boiling points.[18]
Salt Formation/Crystallization GoodVery HighAdds extra steps to the process (salt formation and liberation).[18][19]

Conclusion

The successful scale-up of quinoline derivative synthesis requires a thorough understanding of the interplay between reaction chemistry, process engineering, and safety. By anticipating challenges related to heat and mass transfer, impurity formation, and purification, and by applying the troubleshooting strategies outlined in this guide, researchers and drug development professionals can navigate the complexities of large-scale production with greater confidence and efficiency.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • LookChem. (n.d.). Purification of Quinoline.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • RSC Publishing. (n.d.). Gold catalysis in quinoline synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • NJ.gov. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.

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Technical Support Center: Byproducts and Troubleshooting in Phosphorus Oxychloride Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphorus oxychloride (POCl₃). As a powerful and versatile chlorinating and dehydrating agent, POCl₃ is indispensable in many synthetic applications, from the creation of Vilsmeier reagents to the production of essential pharmaceutical intermediates.[1][2] However, its high reactivity is a double-edged sword, often leading to the formation of undesirable byproducts that can complicate reactions, reduce yields, and pose significant safety risks.

This guide is designed to provide you with field-proven insights and practical solutions to the common challenges encountered during the use of POCl₃. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues, optimize your protocols, and ensure the integrity and safety of your experiments.

Section 1: Understanding the Source of Byproducts

Effective troubleshooting begins with understanding the origin of impurities. Byproducts can be present in the starting reagent or generated in situ during your reaction.

FAQ 1.1: What are the common impurities in commercial phosphorus oxychloride and how do they affect my experiment?

Commercial POCl₃ is typically produced on a large scale via the controlled oxidation of phosphorus trichloride (PCl₃).[3][4][5] While modern manufacturing yields a high-purity product, trace contaminants from the synthesis process or subsequent degradation can be present and impact sensitive reactions.

  • Phosphorus Trichloride (PCl₃): The most common impurity is unreacted PCl₃.[6] While also a chlorinating agent, its reactivity profile differs from POCl₃. Its presence can lead to inconsistent reaction kinetics and the formation of different side products.

  • Phosphorus Pentachloride (PCl₅): Formed from the equilibrium between PCl₃ and chlorine, PCl₅ can be present in small amounts.[6][7] It is a very strong chlorinating agent and can sometimes be added intentionally to increase the chlorinating power of POCl₃.[8] However, as an impurity, it can cause over-chlorination or other unwanted side reactions. Commercial samples contaminated with PCl₅ and its dissociation product, chlorine, often have a yellowish or greenish hue.[7]

  • Hydrolysis Products: POCl₃ reacts vigorously and exothermically with moisture.[4][9] Even trace amounts of water in the reagent bottle (from exposure to moist air) can lead to the formation of phosphorodichloridic acid (HOPOCl₂) and, subsequently, pyrophosphoryl chloride (P₂O₃Cl₄).[1][10][11] These acidic impurities can neutralize basic catalysts or reagents and introduce new reactive species into your experiment.

Diagram 1: Origins of Common POCl₃ Impurities

cluster_synthesis POCl₃ Synthesis Routes cluster_impurities Sources of Impurities PCl3 PCl₃ POCl3_product Target Product: Phosphorus Oxychloride (POCl₃) PCl3->POCl3_product Oxidation O2 O₂ P4O10 P₄O₁₀ P4O10->POCl3_product Reaction with PCl₅ PCl5_reagent PCl₅ PCl5_reagent->POCl3_product Unreacted Unreacted PCl₃ POCl3_product->Unreacted Moisture Atmospheric Moisture (H₂O) POCl3_product->Moisture Hydrolysis Side_Rxn Side Reactions (PCl₅) POCl3_product->Side_Rxn

Caption: Primary synthesis routes for POCl₃ and common entry points for impurities.

Table 1: Physical Properties of POCl₃ and Key Related Compounds

CompoundFormulaBoiling Point (°C)Density (g/cm³)Appearance
Phosphorus OxychloridePOCl₃105.81.645Colorless fuming liquid[1]
Phosphorus TrichloridePCl₃76.11.574Colorless to yellow fuming liquid[12]
Phosphorus PentachloridePCl₅167 (sublimes)2.1Yellowish-white crystalline solid[7]
Pyrophosphoryl ChlorideP₂O₃Cl₄210-215 (dec.)1.81Colorless fuming corrosive liquid[13]

Section 2: Troubleshooting Guide: Byproducts from POCl₃ Reactions

This section addresses specific problems you may encounter during your experiments, linking them to probable causes and providing actionable solutions.

Problem 2.1: My reaction mixture turned yellow or brown, but the literature reports a colorless process.

Causality & Diagnosis: Unexpected coloration is a common indicator of side reactions or impurities.

  • Cause 1: Impure Reagent. As noted, commercial POCl₃ can be yellowish if it contains dissolved chlorine from the PCl₅ equilibrium.[7] This can initiate radical or other undesired pathways.

  • Cause 2: Thermal Decomposition. POCl₃ reactions, particularly chlorinations of heteroaromatic systems, often require high temperatures (reflux).[14] Sensitive organic substrates may decompose or polymerize under these conditions, creating colored tars.

  • Cause 3: Reaction with Additives. In Vilsmeier-Haack reactions, the formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF is the intended pathway.[4][15] However, side reactions with the substrate or solvent can lead to color.

Solutions & Protocols:

  • Verify Reagent Purity: Before starting, inspect the POCl₃. If it is noticeably colored, consider purifying it by fractional distillation or using a fresh bottle from a reputable supplier.[4]

  • Strict Temperature Control: Use an oil bath or heating mantle with a thermocouple to maintain the precise temperature cited in your protocol. Avoid localized overheating, which can occur with a Bunsen burner or an oversized heating mantle.

  • Inert Atmosphere: For sensitive substrates, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can contribute to color formation.

Problem 2.2: The yield of my chlorinated product is significantly lower than expected.

Causality & Diagnosis: Low yields are most often traced back to the deactivation of your primary reagent, POCl₃.

  • Primary Cause: Moisture Contamination. This is the most frequent culprit. POCl₃ reacts rapidly with water to produce phosphoric acid and HCl.[1][3] Each molecule of water consumes a molecule of POCl₃, rendering it unavailable for your desired transformation. This hydrolysis is highly exothermic and can also alter the pH and reaction conditions.

Solutions & Protocols: The key is rigorous exclusion of water from all components of your reaction.

Protocol 2.2.1: Rigorous Anhydrous Technique for POCl₃ Reactions

  • Glassware: Oven-dry all glassware at >120°C for at least 4 hours (overnight is preferable). Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon, or in a desiccator.

  • Solvents: Use freshly opened anhydrous solvents or purify solvents using an appropriate drying agent or a solvent purification system. Never assume a solvent is dry, even from a sealed bottle.

  • Reagents: Ensure all other reagents and substrates are thoroughly dried. If your substrate is a hydrate, it must be dehydrated before use.

  • Atmosphere: Assemble your reaction under a positive pressure of an inert gas (N₂ or Ar) using a bubbler or balloon. Add POCl₃ and other reagents via syringe through a rubber septum.

Problem 2.3: My aqueous workup (quench) was dangerously energetic and produced an unexpected solid.

Causality & Diagnosis: This is a critical safety failure resulting from the formation of energetic, metastable hydrolysis intermediates.

  • The Danger of Incomplete Hydrolysis: When POCl₃ is quenched, especially under concentrated or non-ideal pH conditions, the hydrolysis does not proceed instantly to phosphoric acid. It forms intermediates such as phosphorodichloridic acid (HOPOCl₂) and pyrophosphoryl chloride (O(POCl₂)₂) .[1][11][16] These species still contain reactive P-Cl bonds and can accumulate in the organic phase. Their subsequent, delayed hydrolysis is highly exothermic and can lead to a dangerous, runaway reaction.[11]

Diagram 2: Stepwise Hydrolysis of POCl₃

POCl3 POCl₃ H2O1 + H₂O POCl3->H2O1 Intermediate1 HOPOCl₂ (Phosphorodichloridic Acid) H2O1->Intermediate1 H2O2 + H₂O Intermediate1->H2O2 Intermediate2 H₂PO₃Cl (Phosphorochloridic Acid) H2O2->Intermediate2 H2O3 + H₂O Intermediate2->H2O3 H3PO4 H₃PO₄ (Phosphoric Acid) H2O3->H3PO4

Caption: Hydrolysis of POCl₃ proceeds via metastable, energetic intermediates.

Solutions & Protocols: A controlled, careful quench is non-negotiable for safety.

Protocol 2.3.1: Safe Quenching Protocol for Phosphorus Oxychloride

  • Preparation: Prepare a separate flask with a significant excess of ice-water or a cold, stirred aqueous base (e.g., NaHCO₃ solution). The flask should be large enough to accommodate the entire reaction volume plus the quench solution, with ample headspace. Ensure the quench flask is in an ice bath to manage the exotherm.

  • Reverse Addition: CRITICAL: Slowly add the reaction mixture dropwise to the cold, vigorously stirred quench solution via an addition funnel. NEVER add water to the reaction mixture.[9] This "inverse quench" ensures the POCl₃ is always in the presence of a large excess of water, promoting complete hydrolysis and dissipating heat effectively.

  • Monitoring: Monitor the temperature of the quench flask throughout the addition. If the temperature rises significantly, pause the addition until it cools.

  • Stirring: After the addition is complete, allow the mixture to stir for an extended period (e.g., 1-2 hours) as it slowly warms to room temperature to ensure all metastable intermediates have fully hydrolyzed before proceeding to extraction.

Problem 2.4: My ³¹P NMR spectrum shows unexpected signals.

Causality & Diagnosis: ³¹P NMR is an excellent tool for identifying phosphorus-containing byproducts. An uncharacteristically complex spectrum points to side reactions or incomplete conversion/hydrolysis.

  • Expected Signals: In a typical reaction followed by an aqueous workup, you would expect to see the signal for your desired phosphorus-containing product and a signal for phosphoric acid (H₃PO₄) from the quenched POCl₃.

  • Unexpected Signals: The presence of other signals indicates the formation of byproducts. Comparing their chemical shifts to known values can help identify them.

Solutions & Protocols: Use the following table as a guide to tentatively assign unknown peaks in your spectrum. The exact chemical shift (δ) can vary slightly based on solvent and concentration.

Table 2: Typical ³¹P NMR Chemical Shifts of POCl₃ and Related Species

CompoundFormulaTypical ³¹P Chemical Shift (δ, ppm)Notes
Phosphorus OxychloridePOCl₃~ +2 to +5Sharp singlet. Disappearance indicates complete reaction/quench.
Phosphoric AcidH₃PO₄~ 0Broad singlet. Shift is pH-dependent. The major byproduct after quench.
Phosphorodichloridic AcidHOPOCl₂~ +3.5Key metastable intermediate during hydrolysis.[16]
Pyrophosphoryl ChlorideP₂O₃Cl₄~ -11 to -14Formed from partial hydrolysis or condensation reactions.[10]
Phosphorus TrichloridePCl₃~ +219If present as an impurity in the starting material.
Phosphorus PentachloridePCl₅~ -80If present as an impurity.

Section 3: Advanced Analytical and Purification Protocols

For processes requiring high purity or recovery of reagents, more advanced techniques are necessary.

FAQ 3.1: How can I purify recovered phosphorus oxychloride from my reaction?

In many procedures, POCl₃ is used in excess and acts as both a reagent and a solvent.[14] Recovering this excess is economically and environmentally beneficial.

Protocol 3.1.1: Lab-Scale Purification of Recovered POCl₃

  • Initial Removal: After the reaction is complete, remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator (with appropriate cold traps and vacuum pump protection).

  • Treatment for Impurities (Optional): If the recovered POCl₃ is contaminated with reactive organic byproducts (e.g., from chlorinating heterocycles), these can be difficult to separate by distillation alone. A pre-treatment step can be effective: add a small amount (0.5-2% by weight) of a high-boiling tertiary amine (e.g., N,N-dimethylaniline) to the crude recovered POCl₃ and reflux briefly.[17][18] The amine reacts with or complexes the impurities, forming non-volatile salts.

  • Fractional Distillation: Transfer the crude or pre-treated POCl₃ to a distillation apparatus equipped with a fractionating column (e.g., a Vigreux column).

  • Collection: Distill at atmospheric pressure. Discard a small forerun and collect the fraction boiling at 105-106°C .[19] This should be pure, colorless POCl₃. Leave a small amount of residue in the distillation flask; do not distill to dryness.

FAQ 3.2: How can I be certain my POCl₃ quench is complete before large-scale processing or disposal?

Visual confirmation is insufficient for ensuring safety on a large scale. The absence of fuming or exotherms does not guarantee the absence of hazardous metastable intermediates.[11]

Advanced Validation Methods:

  • In-situ Raman Spectroscopy: This is a powerful Process Analytical Technology (PAT) tool that can monitor the disappearance of the characteristic P=O stretch of POCl₃ and the P-Cl bonds of its intermediates in real-time, providing definitive confirmation of quench completion.[11][16]

  • ³¹P NMR Spectroscopy: For batch processes, a sample can be carefully taken from the quenched mixture (after initial stirring) and analyzed by ³¹P NMR. The complete absence of signals in the ~ +2 to +5 ppm region and the presence of only the H₃PO₄ signal confirms the quench is finished.

  • Calorimetry (DSC/ARC): Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can be performed on a sample of the quenched material. The absence of any significant exothermic events upon heating confirms the mixture is thermally stable and free of reactive species.[11]

Diagram 3: Workflow for Validating POCl₃ Quench

Start Quench Procedure Complete Decision Is Process Scale > Lab? Start->Decision Visual Visual Inspection Only (Small Scale) Decision->Visual No Analytical Analytical Validation Required (Pilot / Large Scale) Decision->Analytical Yes Sample Take Representative Sample Analytical->Sample NMR Analyze by ³¹P NMR Sample->NMR Raman Analyze by in-situ Raman Sample->Raman DSC Analyze by DSC/ARC Sample->DSC Check Reactive P-Cl Species Absent? NMR->Check Raman->Check DSC->Check Proceed Proceed to Workup / Disposal Check->Proceed Yes Continue Continue Stirring / Re-evaluate Quench Check->Continue No Continue->Sample

Caption: Decision workflow for ensuring safe and complete POCl₃ quenching.

References

  • BYJU'S. (n.d.). Preparation of POCl3. Retrieved from [Link][3]

  • Chemical Equations Online. (n.d.). 2 PCl3 + O2 → 2 POCl3. Retrieved from [Link][12]

  • Inchem.org. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Retrieved from [Link][6]

  • Google Patents. (n.d.). GB971664A - Process for the production of pyrophosphoryl chloride. Retrieved from [10]

  • ResearchGate. (n.d.). The direct oxygen addition of PCl3 with O(¹D) to produce POCl3 as a.... Retrieved from [Link][20]

  • Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Pyrophosphoryl chloride. Retrieved from [Link][21]

  • YouTube. (2024). Reaction of PCl3 with O2. #chemistry. Retrieved from [Link][22]

  • De Gruiter, P. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. In Sustainable Phosphorus Chemistry. Retrieved from [4]

  • Google Patents. (n.d.). US3034862A - Method for preparing pyrophosphoryl chloride. Retrieved from [23]

  • PubChem. (n.d.). Phosphorus oxychloride. Retrieved from [Link][5]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link][8]

  • Justia Patents. (1998). Process for the purification of phosphorus oxychloride. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link][1]

  • Google Patents. (n.d.). CN110203897A - A kind of purification process of industrial phosphorus oxychloride. Retrieved from [24]

  • PrepChem.com. (n.d.). Preparation of phosphorus oxychloride. Retrieved from [Link][19]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link][14]

  • Google Patents. (n.d.). CA2242815A1 - Process for the purification of phosphorous oxychloride. Retrieved from [18]

  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Retrieved from [25]

  • ACS Publications. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Retrieved from [Link][11]

  • ResearchGate. (2015). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. Retrieved from [Link][16]

  • Chemistry Stack Exchange. (2019). Rationalising the reactivity of phosphoryl chloride. Retrieved from [Link][15]

  • dlab @ EPFL. (n.d.). Phosphoryl chloride. Retrieved from [Link][2]

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Technical Support Center: Hydrolysis of Ethyl Esters in Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of ethyl esters in quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the hydrolysis of ethyl quinoline carboxylates. Each issue is presented with probable causes and actionable solutions, grounded in chemical principles.

Issue 1: Incomplete or Slow Hydrolysis

You've run your hydrolysis reaction for the prescribed time, but TLC or LC-MS analysis shows a significant amount of starting material remaining.

Probable Causes:

  • Steric Hindrance: Substituents on the quinoline ring, particularly near the ester group (e.g., at the C-2 or C-4 position), can sterically hinder the approach of the nucleophile (hydroxide or water) to the carbonyl carbon.[1][2] Methyl groups at the C-2 position, for instance, can weaken the ability of reactants to access the nitrogen atom and by extension, influence reactivity at adjacent positions.[1]

  • Electronic Effects: Electron-donating groups on the quinoline ring can decrease the electrophilicity of the ester's carbonyl carbon, making it less susceptible to nucleophilic attack.

  • Insufficient Temperature: The activation energy for the hydrolysis of sterically hindered or electron-rich esters may not be met at room temperature.

  • Poor Solubility: The quinoline ester may not be fully dissolved in the reaction medium, leading to a heterogeneous reaction with a reduced rate.

  • Inappropriate Choice of Base/Acid: The strength of the acid or base may be insufficient to catalyze the reaction effectively for a particularly stable ester.

Solutions:

SolutionRationale
Increase Reaction Temperature Heating the reaction mixture provides the necessary activation energy to overcome steric hindrance and electronic deactivation. Refluxing is a common strategy.[3]
Use a Stronger Base or Acid For basic hydrolysis, consider using lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH), as it can be more effective for hindered esters.[4] For acidic hydrolysis, a mixture of sulfuric acid and acetic acid can be effective.[5]
Improve Solubility Add a co-solvent such as tetrahydrofuran (THF) or methanol to create a homogeneous solution. Be cautious with alcoholic solvents in basic hydrolysis, as this can lead to transesterification (see Issue 2).[4]
Increase Reagent Concentration Using a higher concentration of the acid or base can increase the reaction rate. For acid-catalyzed hydrolysis, using a large excess of water can help drive the equilibrium towards the products.[3][6][7][8]
Employ Microwave Irradiation Microwave-assisted synthesis can significantly reduce reaction times by efficiently heating the reaction mixture.
Issue 2: Formation of an Unexpected Side Product

Your analysis shows a new product that is not your desired carboxylic acid.

Probable Causes:

  • Transesterification: If using an alcohol (e.g., methanol) as a co-solvent in basic hydrolysis, the corresponding methyl ester may be formed as a byproduct.

  • Decarboxylation: The desired quinoline carboxylic acid product may be unstable under the reaction conditions and lose CO2 to form a decarboxylated quinoline derivative.[9] This is more likely to occur at higher temperatures and with prolonged reaction times.[9][10]

  • Ring Opening or Degradation: Under harsh acidic or basic conditions, particularly at elevated temperatures, the quinoline ring itself can undergo degradation.[11][12]

  • Reaction with other Functional Groups: If your quinoline compound has other sensitive functional groups, they may react under the hydrolysis conditions.

Solutions:

SolutionRationale
Avoid Alcoholic Solvents in Basic Hydrolysis Use non-alcoholic solvents like THF or dioxane to prevent transesterification.
Moderate Reaction Conditions To avoid decarboxylation and ring degradation, use milder conditions. This could involve using a lower temperature, a less concentrated acid or base, or a shorter reaction time.[9]
Protect Sensitive Functional Groups If your molecule contains other reactive groups, consider protecting them before performing the hydrolysis.
Alternative Deprotection Methods For particularly sensitive substrates where decarboxylation is a major issue, consider alternative methods to unveil the carboxylic acid, such as using boron tribromide (BBr3) for deprotection at room temperature.[9]
Issue 3: Difficulty in Product Purification

You have successfully hydrolyzed the ester, but isolating the pure quinoline carboxylic acid is challenging.

Probable Causes:

  • Product Solubility: The resulting carboxylic acid may be soluble in the aqueous phase, especially if it forms a salt, making extraction difficult.

  • Emulsion Formation: During the work-up, emulsions can form, complicating the separation of aqueous and organic layers.

  • Similar Polarity of Product and Starting Material: If the hydrolysis is incomplete, separating the carboxylic acid from the starting ester can be difficult due to similar polarities.

Solutions:

SolutionRationale
Adjust pH for Precipitation/Extraction Carefully adjust the pH of the aqueous solution. Acidifying the solution will protonate the carboxylate salt, making the carboxylic acid less water-soluble and allowing it to precipitate or be extracted into an organic solvent.
Use a Different Extraction Solvent Experiment with different organic solvents for extraction. Sometimes, a more polar solvent like ethyl acetate is more effective at extracting carboxylic acids.
Back-extraction After the initial extraction, you can wash the organic layer with a basic solution to convert the carboxylic acid back to its salt, which will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Then, re-acidify the aqueous layer and extract your product.
Chromatography If other methods fail, column chromatography can be used to separate the product from impurities. A gradient elution may be necessary to achieve good separation.
Crystallization The crude product can often be purified by recrystallization from an appropriate solvent system.

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I use acidic or basic conditions for my hydrolysis?

The choice between acidic and basic hydrolysis depends on the stability of your quinoline compound and the desired outcome.

  • Acidic Hydrolysis: This is a reversible reaction, so a large excess of water is needed to drive it to completion.[3][6][7][8] It is generally milder and can be suitable for compounds with base-sensitive functional groups. Common reagents include dilute hydrochloric or sulfuric acid.[3] A mixture of sulfuric acid and acetic acid is also reported for quinoline ester hydrolysis.[5]

  • Basic Hydrolysis (Saponification): This reaction is irreversible, which often leads to higher yields and simpler product isolation.[3] However, it can be harsher and may not be suitable for base-labile molecules. Common reagents include NaOH, KOH, and LiOH.[4]

Q2: How do substituents on the quinoline ring affect the hydrolysis rate?

Substituents can have a significant impact through both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halogens) generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.[13][14] Conversely, electron-donating groups (e.g., alkyl, alkoxy) can slow down the reaction.

  • Steric Effects: Bulky substituents near the ester group can hinder the approach of the nucleophile, slowing the reaction rate.[1][2] This is particularly relevant for substituents at the C-2 or C-4 positions of the quinoline ring.[1]

Q3: My quinoline carboxylic acid is prone to decarboxylation. How can I prevent this?

Decarboxylation is a common side reaction, especially under harsh conditions.[9][10] To minimize it:

  • Use the mildest possible reaction conditions (lower temperature, shorter reaction time).[9]

  • Consider using alternative, non-hydrolytic methods for de-esterification if your molecule is particularly sensitive.[9]

  • Carefully monitor the reaction progress to avoid prolonged heating after the hydrolysis is complete.

Q4: What is the best way to monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: This is a quick and easy way to qualitatively assess the disappearance of the starting material and the appearance of the product. The carboxylic acid product is typically more polar than the ester starting material and will have a lower Rf value.

  • LC-MS: This provides more quantitative information and can help identify any side products that may be forming.

Q5: Is the quinoline ring stable under typical hydrolysis conditions?

The quinoline ring is generally stable under many acidic and basic conditions used for ester hydrolysis.[11] However, very harsh conditions, such as high concentrations of strong acids or bases at elevated temperatures for extended periods, can lead to degradation of the quinoline core.[11][12] It is always advisable to start with milder conditions and gradually increase the intensity if the reaction is not proceeding.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Basic Hydrolysis (Saponification)
  • Dissolution: Dissolve the ethyl quinoline carboxylate in a suitable solvent mixture, such as THF/water or ethanol/water.

  • Addition of Base: Add an aqueous solution of a base (e.g., 2-4 equivalents of LiOH or NaOH).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove any organic solvent under reduced pressure.

  • Acidification: Dilute the residue with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extraction/Filtration: If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Acidic Hydrolysis
  • Reaction Mixture: Combine the ethyl quinoline carboxylate with a mixture of a strong acid (e.g., concentrated sulfuric acid) and a co-solvent like acetic acid and water.[5]

  • Heating: Heat the mixture to reflux for the required time, monitoring the reaction by TLC or LC-MS.[5]

  • Work-up: After completion, cool the reaction mixture and pour it into ice water.

  • Precipitation and Filtration: The carboxylic acid product often precipitates upon dilution with water. Collect the solid by filtration.

  • Washing and Drying: Wash the collected solid with water and then a suitable organic solvent like ethanol to remove impurities. Dry the product under vacuum.[5]

Visualizing the Mechanisms

Diagram 1: Base-Catalyzed Hydrolysis (Saponification)

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Acid-Base Reaction (Irreversible) A Ethyl Quinoline Carboxylate + OH⁻ B Tetrahedral Intermediate A->B Addition C Tetrahedral Intermediate D Quinoline Carboxylic Acid + EtO⁻ C->D Elimination of Ethoxide E Quinoline Carboxylic Acid + EtO⁻ F Quinoline Carboxylate + EtOH E->F Proton Transfer

Caption: Mechanism of base-catalyzed ester hydrolysis.

Diagram 2: Acid-Catalyzed Hydrolysis

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation A Ethyl Quinoline Carboxylate + H₃O⁺ B Protonated Ester A->B Proton Transfer C Protonated Ester + H₂O D Tetrahedral Intermediate C->D Addition E Tetrahedral Intermediate F Protonated Tetrahedral Intermediate E->F Proton Transfer G Protonated Tetrahedral Intermediate H Protonated Carboxylic Acid + EtOH G->H Elimination of Ethanol I Protonated Carboxylic Acid + H₂O J Quinoline Carboxylic Acid + H₃O⁺ I->J Proton Transfer

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Diagram 3: Troubleshooting Workflow for Incomplete Hydrolysis

G Start Incomplete Hydrolysis Observed Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Improve_Solubility Add co-solvent (e.g., THF) Check_Solubility->Improve_Solubility No Check_Conditions Are reaction conditions adequate? Check_Solubility->Check_Conditions Yes Improve_Solubility->Check_Conditions Increase_Temp Increase temperature/reflux Check_Conditions->Increase_Temp No Check_Sterics Is the ester sterically hindered? Check_Conditions->Check_Sterics Yes Increase_Temp->Check_Sterics Stronger_Reagent Use stronger acid/base (e.g., LiOH) Success Reaction Complete Stronger_Reagent->Success Check_Sterics->Stronger_Reagent No Prolong_Time Increase reaction time Check_Sterics->Prolong_Time Yes Prolong_Time->Success

Caption: Troubleshooting workflow for incomplete hydrolysis.

References

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.[Link]

  • Effect of unsaturated substituents on the hydrolysis of esters. RSC Publishing.[Link]

  • Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. ACS Publications.[Link]

  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate.[Link]

  • Synthesis of quinolines. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.[Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au.[Link]

  • Hydrolysis of Esters. Chemistry LibreTexts.[Link]

  • Process for the hydrolysis of quinolone carboxylic esters.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.[Link]

  • Directed (R)- or (S)-Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Esters. ResearchGate.[Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI.[Link]

  • Quinoline Ester. Scribd.[Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing.[Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. National Institutes of Health.[Link]

  • Quinolinyl-based Multitarget-Directed Ligands with Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase Inhibitory Activities: Synthetic Studies and Pharmacological Evaluations. ResearchGate.[Link]

  • Hydrolysis of Esters. Chemistry LibreTexts.[Link]

  • Preparation and Properties of Quinoline. SlideShare.[Link]

  • Decarboxylation of Carboxylic Acids. YouTube.[Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. National Institutes of Health.[Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.[Link]

  • hydrolysis of esters. Chemguide.[Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.[Link]

  • Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. PubMed.[Link]

  • Decarboxylation. Organic Chemistry Portal.[Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.[Link]

  • Gould–Jacobs reaction. Wikipedia.[Link]

  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.[Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone scaffold for the development of novel therapeutic agents and functional materials. Their diverse biological activities are profoundly dictated by the substitution patterns on the quinoline ring. Consequently, unambiguous structural elucidation is not merely a procedural step but a critical foundation for meaningful structure-activity relationship (SAR) studies. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers an unparalleled, high-resolution insight into molecular architecture.

This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate , a key intermediate in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed theoretical prediction based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This approach not only serves as a robust predictive tool but also enhances the foundational understanding of how substituent effects modulate the electronic environment of protons within the quinoline framework.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a set of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents, namely the chloro, dimethyl, and ethyl carboxylate groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2~8.9 - 9.1Singlet (s)1H-
H5~7.8 - 8.0Singlet (s)1H-
H8~7.5 - 7.7Singlet (s)1H-
-OCH₂CH₃~4.4 - 4.6Quartet (q)2H~7.1
6-CH₃~2.4 - 2.6Singlet (s)3H-
7-CH₃~2.4 - 2.6Singlet (s)3H-
-OCH₂CH₃~1.4 - 1.5Triplet (t)3H~7.1

Comparative Spectral Analysis: Insights from Analogs

To substantiate our predictions and provide a tangible comparative framework, we will now examine the experimental ¹H NMR data of structurally related quinoline derivatives. This comparative approach is invaluable for understanding the nuanced effects of substituent changes on the resulting spectra.

Case Study 1: Ethyl 4-chloroquinoline-3-carboxylate

The spectrum of Ethyl 4-chloroquinoline-3-carboxylate provides a foundational reference, lacking the methyl groups at the 6 and 7 positions. The protons on the benzene moiety of the quinoline ring will exhibit more complex splitting patterns due to proton-proton coupling.

Case Study 2: 4-chloro-6,7-dimethoxyquinoline

While not a carboxylate, 4-chloro-6,7-dimethoxyquinoline offers a close analog for the substitution pattern on the benzene ring. The ¹H NMR spectrum of this compound shows two singlets for the H5 and H8 protons, a consequence of the symmetrical disubstitution, which is directly relevant to our target molecule. A notable difference is the presence of methoxy signals instead of methyl signals.[1]

Case Study 3: Ethyl 4-chloro-6-methylquinoline-3-carboxylate

This analog allows for the specific examination of the effect of a single methyl group at the 6-position. The presence of the 6-methyl group would be expected to cause a slight upfield shift of the H5 proton compared to the unsubstituted analog.

By comparing these and other available spectra of substituted quinolines, a comprehensive picture emerges of how the electronic landscape of the quinoline ring is systematically altered by different functional groups, thereby influencing the chemical shifts of the ring protons.[2][3]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the key steps for obtaining a publication-quality ¹H NMR spectrum for quinoline derivatives.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for quinoline derivatives due to its excellent dissolving power and minimal signal overlap. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be optimized to achieve a good signal-to-noise ratio without causing significant line broadening.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolution of complex splitting patterns.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is generally sufficient to avoid saturation.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate for quantitative measurements.

    • Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking and J-coupling Analysis: The chemical shift of each peak is determined, and the coupling constants for split signals are measured.

Visualizing Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.

Figure 1: Molecular structure with proton assignments.

G cluster_workflow ¹H NMR Data Acquisition and Analysis Workflow Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Dissolved Sample Data Processing Data Processing NMR Data Acquisition->Data Processing FID Signal Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Processed Spectrum Structure Validation Structure Validation Spectral Interpretation->Structure Validation Assigned Peaks

Figure 2: Workflow for NMR data acquisition and analysis.

Conclusion

The structural characterization of synthetic intermediates like this compound is a pivotal task in the drug discovery and development pipeline. This guide has provided a comprehensive, albeit predictive, analysis of its ¹H NMR spectrum, contextualized by comparative data from analogous structures. By understanding the principles that govern chemical shifts and coupling constants in substituted quinoline systems, researchers can confidently interpret their experimental data, validate synthetic outcomes, and make informed decisions in their ongoing research endeavors. The provided experimental protocol and workflows serve as a practical reference for obtaining high-quality, reproducible NMR data.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. Ethyl 4-chloro-6-methylquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. ¹H NMR chemical shifts of aromatic protons of compounds 8-21. Available from: [Link]

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A Comparative Guide to 13C NMR Chemical Shifts for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline's Enduring Significance and the Power of 13C NMR

Quinoline, a bicyclic heteroaromatic compound, is a cornerstone of medicinal chemistry and materials science. Its rigid scaffold is a privileged structure, appearing in a vast array of natural products and synthetic molecules with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The precise substitution pattern on the quinoline ring is paramount, as it dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological function. For scientists working on the synthesis and development of novel quinoline derivatives, unambiguous structural characterization is non-negotiable.

Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. It provides a detailed "fingerprint" of the carbon skeleton, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[1] This guide offers an in-depth comparison of 13C NMR chemical shifts for a range of substituted quinolines, supported by experimental data. We will explore the underlying principles of substituent effects and provide a robust experimental protocol for acquiring high-quality 13C NMR spectra.

Understanding the Quinoline Skeleton: A 13C NMR Perspective

The unsubstituted quinoline molecule presents nine distinct carbon signals in its 13C NMR spectrum. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents. The carbons of the pyridine ring (C2, C3, C4, and C8a) exhibit characteristic shifts that are significantly affected by the nitrogen atom, while the carbons of the benzene ring (C4a, C5, C6, C7, and C8) behave more like a substituted benzene.

Below is a diagram illustrating the standard numbering of the quinoline ring system.

Caption: Standard IUPAC numbering for the quinoline ring system.

Comparative Analysis of 13C NMR Chemical Shifts

The introduction of substituents onto the quinoline ring induces predictable changes in the 13C NMR chemical shifts. These changes, known as substituent-induced chemical shifts (SCS), are a powerful diagnostic tool for determining the position and nature of the substituent. The table below presents a compilation of experimental 13C NMR data for quinoline and a variety of its substituted derivatives.

Table 1: Experimental 13C NMR Chemical Shifts (δ, ppm) for Substituted Quinolines

CompoundC2C3C4C4aC5C6C7C8C8aSolvent
Quinoline[1]150.3121.1136.1128.2126.6127.6129.4129.4148.4CDCl₃
2-Chloroquinoline151.7123.9136.2129.2127.4127.6129.8130.3148.1CDCl₃
4-Chloroquinoline150.9121.9142.1129.3126.6128.9130.1125.1149.8CDCl₃
6-Chloroquinoline150.8121.7135.8127.1128.4131.9130.9128.3146.9CDCl₃
4-Methylquinoline149.8120.9144.3129.2126.1128.8129.3123.5148.1CDCl₃
6-Methylquinoline149.5120.8135.6129.3126.5136.1129.3126.9147.1CDCl₃
8-Methylquinoline149.9120.9136.2128.7126.0126.5128.9135.5147.1CDCl₃
4-Hydroxyquinoline140.2110.1177.9125.2124.9124.0132.0118.5141.9DMSO-d₆
6-Hydroxyquinoline147.5121.8133.5129.5122.2155.0122.9109.5144.2DMSO-d₆
8-Hydroxyquinoline148.8121.8136.4127.8117.7112.0128.9153.5139.1CDCl₃
4-Methoxyquinoline150.199.1162.2129.3124.8122.3129.1119.8149.4CDCl₃
6-Methoxyquinoline148.4121.6134.1129.6122.0157.3127.8107.1144.1CDCl₃
6-Nitroquinoline153.2122.6137.2125.3129.9144.7129.0124.0150.1CDCl₃
8-Nitroquinoline151.8122.6136.4129.8126.2123.2133.9148.9145.1CDCl₃

Note: Chemical shifts can be influenced by solvent, concentration, and temperature. The data presented here are compiled from various sources and should be used as a comparative guide.

The Influence of Substituents on Chemical Shifts: A Deeper Dive

The electronic properties of a substituent dictate the magnitude and direction of the induced chemical shifts. These effects are broadly categorized as inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) are electron-withdrawing. They decrease the electron density on the quinoline ring through inductive and/or resonance effects. This "deshielding" of the carbon nuclei causes their signals to shift to a higher frequency (downfield). The effect is most pronounced at the ipso (the carbon directly attached to the substituent) and the ortho and para positions relative to the substituent. For instance, in 6-nitroquinoline, C6 is significantly deshielded and appears at a much higher chemical shift compared to unsubstituted quinoline.[2]

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) are electron-donating. They increase the electron density on the quinoline ring, leading to increased "shielding" of the carbon nuclei. This causes their signals to shift to a lower frequency (upfield). Again, this effect is most prominent at the ortho and para positions. In 6-methoxyquinoline, the C6 and C8 carbons are noticeably shielded and appear at lower chemical shifts.[3]

The interplay of these effects can be complex. For example, a halogen atom is inductively withdrawing but can be a weak resonance donor. The net effect on the chemical shifts will depend on the balance of these opposing influences.

G substituent Substituent (X) quinoline Quinoline Ring substituent->quinoline ewg Electron-Withdrawing Group (EWG) - Deshielding - Downfield Shift (Higher ppm) quinoline->ewg edg Electron-Donating Group (EDG) - Shielding - Upfield Shift (Lower ppm) quinoline->edg nmr 13C NMR Chemical Shifts ewg->nmr edg->nmr

Caption: Influence of substituent electronic effects on 13C NMR chemical shifts.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following is a generalized, step-by-step protocol for obtaining a standard proton-decoupled 13C NMR spectrum of a substituted quinoline.

1. Sample Preparation [4]

  • Amount: For a typical 13C NMR experiment, dissolve 50-100 mg of the substituted quinoline in approximately 0.6-0.7 mL of a deuterated solvent.[4] For less soluble compounds, a saturated solution may be necessary.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ can be used depending on the solubility of the analyte.[5] The choice of solvent can influence chemical shifts, so it is crucial to report the solvent used.

  • Filtration: To ensure a homogeneous magnetic field, it is essential to remove any solid particles. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR in organic solvents and is defined as 0.0 ppm. Most commercially available deuterated solvents already contain TMS.

2. Instrument Setup and Data Acquisition [6][7]

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal sensitivity and resolution.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-defined peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]

    • Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).

    • Acquisition Time (AQ): An acquisition time of around 1-2 seconds is generally sufficient.[6]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point for qualitative spectra.[7]

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the deuterated solvent.

G A Sample Preparation (50-100 mg in 0.6-0.7 mL deuterated solvent) B Filtration into NMR Tube A->B C Instrument Setup (Locking and Shimming) B->C D Data Acquisition (Proton-decoupled pulse sequence) C->D E Data Processing (FT, Phasing, Referencing) D->E F High-Quality 13C NMR Spectrum E->F

Caption: Workflow for acquiring a 13C NMR spectrum of a substituted quinoline.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural elucidation of substituted quinolines. The chemical shifts of the carbon atoms provide a wealth of information about the electronic environment within the molecule, and the substituent-induced shifts are a reliable indicator of the substitution pattern. By understanding the principles of substituent effects and following a robust experimental protocol, researchers can confidently utilize 13C NMR data to characterize novel quinoline derivatives, thereby accelerating the drug discovery and development process.

References

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃).[Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. (2020-05-04). [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.[Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.[Link]

  • ACS Publications. Chapter 5: Acquiring 1H and 13C Spectra. (2018-09-28). [Link]

  • INIS. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025-01-12). [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.[Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation.[Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. (2025-07-24). [Link]

  • EPFL. NMR sample preparation.[Link]

  • ResearchGate. How to Prepare Samples for NMR.[Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.[Link]

  • University of Oxford. A User Guide to Modern NMR Experiments.[Link]

  • NIH. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.[Link]

  • MDPI. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.[Link]

  • Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. (2021-10-24). [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.[Link]

  • ResearchGate. 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8.[Link]

  • Semantic Scholar. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2005-01-31). [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025-08-06). [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2025-08-05). [Link]

  • University of Massachusetts Amherst. Tips for 13C Users. (2012-03-07). [Link]

  • University of Rochester. Running 13C spectra.[Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy.[Link]

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  • NIH. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.[Link]

  • Magritek. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018-06-07). [Link]

  • University of Mississippi, eGrove. 13C NMR Substituent Effects on para-Substituted Tolans. (2020-05-09). [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Quinoline Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural elucidation and sensitive quantification of quinoline carboxylates are of paramount importance. These heterocyclic compounds form the backbone of numerous pharmaceuticals and bioactive molecules, making a deep understanding of their analytical behavior essential. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth, comparative analysis of the mass spectrometric fragmentation of quinoline carboxylates. We will delve into the mechanistic nuances of fragmentation under various ionization techniques, compare the performance of different mass spectrometry platforms, and provide actionable experimental protocols to empower your research.

The Critical Role of Fragmentation in Characterizing Quinoline Carboxylates

Mass spectrometry has emerged as an indispensable tool for the analysis of quinoline carboxylates due to its high sensitivity and specificity. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are not merely a series of random bond cleavages; they are a direct reflection of the molecule's intrinsic chemical properties. By carefully analyzing these fragmentation pathways, we can:

  • Confirm the presence of the quinoline core structure.

  • Differentiate between positional isomers , where the carboxylic acid group is located on different parts of the quinoline ring.

  • Elucidate the structure of unknown quinoline-based compounds , such as metabolites or degradation products.

  • Develop highly selective and sensitive quantitative methods for their determination in complex matrices.

This guide will focus on the two most prevalent ionization techniques in liquid chromatography-mass spectrometry (LC-MS): Electrospray Ionization (ESI) and Electron Ionization (EI), with a discussion on Atmospheric Pressure Chemical Ionization (APCI) as a complementary technique.

Unraveling the Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of quinoline carboxylates is profoundly influenced by the ionization method employed. Understanding these differences is crucial for selecting the appropriate technique for a given analytical challenge.

Electrospray Ionization (ESI): The Gentle Giant of Soft Ionization

In positive-ion ESI-MS, quinoline carboxylates are readily protonated to form the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer yields characteristic product ions. The primary fragmentation pathway for protonated quinoline-2-carboxylic acid involves the sequential loss of water (H₂O) and carbon monoxide (CO)[1].

A proposed fragmentation pathway for protonated quinoline-2-carboxylic acid is as follows:

ESI_Fragmentation M_H [M+H]⁺ m/z 174 M_H_H2O [M+H - H₂O]⁺ m/z 156 M_H->M_H_H2O - H₂O M_H_CO [M+H - CO]⁺ m/z 146 M_H->M_H_CO - CO M_H_H2O_CO [M+H - H₂O - CO]⁺ m/z 128 M_H_H2O->M_H_H2O_CO - CO M_H_CO->M_H_H2O_CO - H₂O EI_Fragmentation M [M]⁺• m/z 173 M_COOH [M - •COOH]⁺ m/z 128 M->M_COOH - •COOH M_CO2 [M - CO₂]⁺• m/z 129 M->M_CO2 - CO₂ M_COOH_HCN [M - •COOH - HCN]⁺ m/z 101 M_COOH->M_COOH_HCN - HCN

Caption: Key EI-MS fragmentation pathways for a generic quinoline carboxylic acid.

The presence of different substituents on the quinoline ring can significantly alter the fragmentation pattern, providing rich structural information.[2][3]

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer can have a profound impact on the quality and utility of the data obtained for quinoline carboxylate analysis. Here, we compare the three most common platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap-based systems.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QTOF)Orbitrap
Primary Application Targeted quantification (MRM/SRM)High-resolution screening and identificationHigh-resolution screening, identification, and quantification
Resolution LowHigh (typically 20,000 - 60,000 FWHM)Ultra-high (up to >240,000 FWHM)
Mass Accuracy NominalHigh (<5 ppm)High (<1-3 ppm)
Sensitivity for Quant. Excellent (often considered the "gold standard") [4][5]Good to ExcellentExcellent, often comparable to QqQ [4][6][7][8]
Qualitative Capability Limited to targeted fragmentsExcellent for unknown identificationExcellent for unknown identification and structural elucidation
Retrospective Analysis Not possiblePossiblePossible
Cost LowerModerateHigher

Key Insights:

  • For high-throughput, routine quantitative analysis , where the target analytes are known, a Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often the most cost-effective and robust choice.[4]

  • For discovery-phase research , where the identification of unknown metabolites or impurities is crucial, the high resolution and accurate mass capabilities of QTOF and Orbitrap systems are indispensable.[4][6]

  • Orbitrap-based platforms offer a compelling combination of high-resolution accurate-mass (HRAM) for confident identification and excellent quantitative performance, making them a versatile choice for laboratories with diverse analytical needs.[4][6][7][8]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of quinoline carboxylates in biological matrices. Optimization will be necessary for specific applications and sample types.

Sample Preparation: Protein Precipitation for Plasma/Serum

This protocol is a simple and effective method for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis.[1][9]

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and variability in sample processing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This general-purpose LC-MS/MS method can be adapted for the analysis of various quinoline carboxylates.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Gradient Gradient Elution: (e.g., 5-95% B over 10 min) LC_Column->Gradient Mobile_Phase_A Mobile Phase A: 0.1% Formic Acid in Water Mobile_Phase_A->Gradient Mobile_Phase_B Mobile Phase B: 0.1% Formic Acid in Acetonitrile Mobile_Phase_B->Gradient Ion_Source Ion Source: Electrospray Ionization (ESI) Positive Ion Mode Gradient->Ion_Source MS_Parameters MS Parameters: - Capillary Voltage: 3.5 kV - Gas Flow: 10 L/min - Gas Temperature: 300 °C Ion_Source->MS_Parameters Acquisition_Mode Acquisition Mode: - Full Scan (for identification) - Product Ion Scan (for fragmentation) - MRM (for quantification) MS_Parameters->Acquisition_Mode Data_Analysis Data Analysis Acquisition_Mode->Data_Analysis Sample_Injection Sample Injection Sample_Injection->LC_Column

Caption: A generalized workflow for the LC-MS/MS analysis of quinoline carboxylates.

Method Parameters:

  • LC Column: A C18 reversed-phase column is a good starting point for the separation of quinoline carboxylates.

  • Mobile Phase: A typical mobile phase consists of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Ionization Source: ESI in positive ion mode is generally effective for these compounds.

  • Acquisition Mode:

    • For initial method development and identification, use Full Scan and Product Ion Scan modes.

    • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the characteristic precursor-to-product ion transitions.

Conclusion: A Data-Driven Approach to Quinoline Carboxylate Analysis

The successful analysis of quinoline carboxylates by mass spectrometry hinges on a thorough understanding of their fragmentation behavior and the capabilities of the available instrumentation. By leveraging the principles outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions about experimental design, leading to more accurate structural elucidation and reliable quantification. The interplay between ionization technique, molecular structure, and instrument platform provides a rich dataset that, when interpreted correctly, can significantly accelerate research and development efforts in this critical area of medicinal chemistry.

References

  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • LabRulez LCMS. (n.d.). Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. Retrieved from [Link]

  • Reddit. (2024). Difference between a Triple Quad and a Triple TOF. Retrieved from [Link]

  • Request PDF. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MS n.... Retrieved from [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Retrieved from [Link]

  • Reddit. (2024). Difference between a Triple Quad and a Triple TOF. Retrieved from [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680.
  • Allen, F., Greiner, R., & Wishart, D. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification.
  • Chen, Y., et al. (2018). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Journal of Analytical Methods in Chemistry, 2018, 7293478.
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A Senior Application Scientist's Guide to the FT-IR Analysis of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Analyte

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a poly-functionalized quinoline derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science, often serving as precursors for pharmacologically active agents.[1][2] Given its role as a critical synthetic intermediate, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and confirming the overall molecular architecture.

This guide provides an in-depth, experience-driven approach to the FT-IR analysis of this specific molecule. We will move beyond a simple recitation of peak positions to explore the causality behind methodological choices, comparing the two most prevalent solid-state sampling techniques: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission. The objective is to equip the researcher with the practical and theoretical understanding required to generate high-quality, reproducible, and defensible spectroscopic data.

Part 1: Foundational Spectroscopic Principles for a Substituted Quinoline

The infrared spectrum of this compound is a composite of vibrations from its distinct structural motifs. A priori knowledge of these expected absorptions is crucial for accurate spectral interpretation.

  • Quinoline Ring System: This heteroaromatic core gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[3][4] In-ring C=C and C=N stretching vibrations produce a series of medium to strong absorptions in the 1625-1430 cm⁻¹ range.[5][6]

  • Aromatic Ester Group: This is a dominant feature in the spectrum. Aromatic esters are well-characterized by a "Rule of Three" pattern of intense peaks.[7][8] This includes a very strong carbonyl (C=O) stretch, typically between 1730-1715 cm⁻¹ for aromatic esters due to conjugation.[7][9] This is accompanied by two distinct C-O stretching vibrations: an asymmetric C-C-O stretch (1310-1250 cm⁻¹) and a symmetric O-C-C stretch (1130-1100 cm⁻¹).[7]

  • Alkyl Substituents: The methyl (CH₃) and ethyl (CH₂CH₃) groups will exhibit aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • Chloro Substituent: The C-Cl stretching vibration is found in the lower frequency "fingerprint" region of the spectrum. For aryl chlorides, this peak is typically weak to medium in intensity and appears in the 850-550 cm⁻¹ range, making it sometimes difficult to assign definitively without comparative analysis.[3][10]

The molecular structure with its key functional groups highlighted is presented below.

Caption: Molecular structure with key functional groups.

Part 2: A Comparative Guide to Solid-State FT-IR Sampling Techniques

For a crystalline or powdered solid like this compound, the choice of sampling technique directly impacts spectral quality, reproducibility, and workflow efficiency. The two dominant methods, ATR and KBr pellet transmission, operate on different physical principles, and understanding these is key to making an informed choice.[11][12]

FeatureAttenuated Total Reflectance (ATR)KBr Pellet Transmission
Principle An infrared beam is directed into a crystal of high refractive index (e.g., diamond). An evanescent wave penetrates a few microns into the sample placed in tight contact with the crystal surface.[13][14]The sample is finely ground, mixed with IR-transparent potassium bromide (KBr) powder, and pressed under high pressure to form a translucent pellet through which the IR beam passes.[12][15]
Sample Prep Minimal. A small amount of powder is placed on the crystal and pressure is applied.[14][15]Extensive. Requires grinding the sample to a particle size less than the IR wavelength to reduce scattering, mixing homogeneously with dry KBr, and pressing with a hydraulic press.[16][17]
Speed Very fast (typically < 1 minute per sample).Slow and labor-intensive (several minutes per sample).
Reproducibility High. The path length is constant and determined by the ATR crystal properties.[17]Operator-dependent. Pellet thickness, sample concentration, and particle size can vary, affecting peak intensities and baseline.
Sample Amount Very small (a few milligrams), and the sample is recoverable.[14]Requires 1-2 mg of sample mixed with ~100-200 mg of KBr; sample is not easily recovered.[15]
Potential Issues Poor contact between the sample and crystal can lead to weak or distorted spectra. Crystal can be scratched by very hard materials.KBr is hygroscopic; absorbed water will show broad O-H peaks (~3400 cm⁻¹) and can obscure sample features. Christiansen scattering from large particles can distort peak shapes.[16]
Best For High-throughput screening, routine quality control, analysis of difficult-to-grind or sensitive materials.[13][18]High-resolution analysis, quantitative analysis where Beer's Law is critical, and obtaining spectra for library matching against older, transmission-based databases.

Senior Scientist's Recommendation: For routine identification and structural confirmation of this compound, ATR-FTIR is the superior choice . Its speed, ease of use, and high reproducibility far outweigh the minimal, if any, advantages of the KBr method for this application. The KBr pellet method should be reserved for instances where direct comparison to historical transmission data is required or when specific quantitative models are being developed.

G cluster_0 ATR-FTIR Workflow cluster_1 KBr Pellet Workflow atr1 Place Sample on Crystal atr2 Apply Pressure atr1->atr2 atr3 Collect Spectrum atr2->atr3 atr4 Clean Crystal atr3->atr4 end FT-IR Spectrum atr4->end kbr1 Grind Sample + KBr kbr2 Load into Die kbr1->kbr2 kbr3 Press Pellet kbr2->kbr3 kbr4 Collect Spectrum kbr3->kbr4 kbr4->end start Solid Sample start->atr1 Minimal Prep start->kbr1 Extensive Prep

Caption: Comparative workflows for ATR vs. KBr FT-IR analysis.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential steps for background correction and cleaning to ensure data integrity.

Protocol 3.1: Analysis by Attenuated Total Reflectance (ATR)

Rationale: This protocol prioritizes speed and reproducibility. The key to high-quality ATR data is ensuring intimate contact between the sample and the ATR crystal.[19]

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond) with a solvent-moistened, non-abrasive wipe (e.g., ethanol or isopropanol) and allow it to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.

    • Expertise Note: The background scan is critical as it accounts for the absorbance of the crystal material and any atmospheric H₂O and CO₂. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-5 mg) of this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Engage the pressure clamp and apply consistent, firm pressure to the sample. This ensures good contact between the solid particles and the crystal surface, which is essential for the evanescent wave to interact effectively with the sample.[15]

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: If necessary, apply an ATR correction algorithm available in most spectroscopy software. This mathematical correction adjusts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[11]

  • Post-Analysis Cleaning: Release the pressure clamp, remove the sample (which can be recovered), and clean the crystal surface as described in step 2.

Protocol 3.2: Analysis by KBr Pellet Transmission

Rationale: This traditional method can yield high-quality spectra but requires meticulous sample preparation to avoid common pitfalls like scattering and moisture contamination.[12]

  • Instrument Preparation: As per Protocol 3.1.

  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the sample into a fine, consistent powder using an agate mortar and pestle.

    • Add ~100-200 mg of spectroscopy-grade KBr powder (previously dried in an oven to remove moisture).

    • Trustworthiness Note: The sample-to-KBr ratio should be low (approx. 1:100) to ensure the final pellet is sufficiently transparent to IR radiation.

    • Thoroughly and rapidly mix the sample and KBr by grinding them together until the mixture is homogeneous.

  • Pellet Pressing:

    • Transfer a portion of the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

  • Background Collection: Place an empty sample holder in the spectrometer's beam path and collect a background spectrum.

  • Spectrum Acquisition: Carefully place the KBr pellet into the sample holder and acquire the spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Post-Analysis: Dispose of the pellet and thoroughly clean the mortar, pestle, and die set.

Part 4: Spectral Interpretation and Comparative Analysis

The FT-IR spectrum provides a unique fingerprint of the molecule. The table below outlines the expected key absorption bands for this compound, which serve as diagnostic markers for structural verification.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Quinoline)Weak to Medium
2985 - 2850C-H StretchAliphatic (CH₃, CH₂)Medium
~1725C=O StretchAromatic EsterVery Strong
1600 - 1585C=C StretchAromatic RingMedium
1500 - 1400C=C StretchAromatic RingMedium to Strong
~1280C-C-O StretchAsymmetric EsterStrong
~1115O-C-C StretchSymmetric EsterStrong
900 - 675C-H Bend (oop)Aromatic RingMedium
850 - 550C-Cl StretchAryl HalideWeak to Medium
Comparison with a Structural Analogue: The Effect of Chlorination

To highlight the utility of FT-IR in distinguishing closely related structures, we can compare the expected spectrum of our target molecule with its non-chlorinated analogue, Ethyl 6,7-dimethylquinoline-3-carboxylate .

  • Shared Features: Both compounds would exhibit nearly identical strong peaks for the aromatic ester group (C=O stretch ~1725 cm⁻¹, C-O stretches ~1280 and ~1115 cm⁻¹), the quinoline ring vibrations (1600-1400 cm⁻¹), and the aliphatic/aromatic C-H stretches.

  • Key Differentiator: The primary difference would be the presence of the C-Cl stretch between 850-550 cm⁻¹ in the spectrum of this compound.[3] While this peak can be weak, its presence is a key diagnostic marker. Furthermore, the substitution pattern on the aromatic ring influences the C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region.[4] The pattern of these bands would differ between the chlorinated and non-chlorinated analogues, providing a secondary confirmation of the substitution pattern. This comparison underscores how FT-IR can confirm not just the presence of functional groups but also subtle structural modifications.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of synthetic intermediates like this compound. For routine analysis, the modern ATR-FTIR technique offers significant advantages in speed, simplicity, and reproducibility over the traditional KBr pellet method. A thorough understanding of the expected vibrational frequencies, coupled with a validated experimental protocol, enables researchers to confidently confirm the identity and purity of their target compound. By comparing the obtained spectrum against the predicted band positions and, when necessary, against the spectra of structural analogues, FT-IR serves as a robust and reliable pillar of chemical analysis in the drug development pipeline.

References

  • University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR. Available from: [Link]

  • Drawell Scientific. Sample Preparation for FTIR Analysis. Available from: [Link]

  • Kubisztal, J., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(23), 5574. Available from: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

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  • LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Bruker. ATR FTIR Basics | Attenuated Total Reflectance. YouTube, 26 Nov. 2019. Available from: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, DFT studies on a series of tunable quinoline derivatives. Available from: [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Available from: [Link]

  • International Journal of ChemTech Research. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available from: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Laboratory Astrophysics. Available from: [Link]

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  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available from: [Link]

  • ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). Available from: [Link]

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  • Chemistry Learning by Dr. Anamik Shah. FTIR spectra of esters. YouTube, 6 Mar. 2023. Available from: [Link]

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A Comparative Guide to the X-ray Crystallography of Dimethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The addition of methyl groups to the quinoline core, creating dimethylquinoline isomers, introduces subtle yet significant changes in molecular conformation, packing, and intermolecular interactions, which in turn can influence physical properties like solubility and melting point, as well as their biological activity.

This guide provides a comparative analysis of the X-ray crystallography of several dimethyl-substituted quinoline isomers. It is designed to be a practical resource for researchers, offering insights into the experimental nuances of obtaining high-quality crystals and interpreting the resulting structural data. We will explore the crystallographic parameters of different isomers, discuss the influence of methyl group positioning on crystal packing, and provide detailed, field-proven protocols for crystallization and structure determination.

The Critical Role of Crystal Structure in Drug Development

The journey of a drug from a laboratory concept to a clinical reality is long and complex. A pivotal step in this process is the detailed characterization of the drug molecule's solid-state properties. X-ray crystallography provides an atomic-resolution snapshot of a molecule in its crystalline form, revealing crucial information about:

  • Molecular Conformation: The precise spatial arrangement of atoms.

  • Intermolecular Interactions: How molecules interact with each other in the solid state, including hydrogen bonding and π-π stacking.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.

Understanding these aspects is not merely an academic exercise. The crystalline form of an active pharmaceutical ingredient (API) directly impacts its bioavailability, stability, and manufacturability.

Comparative Crystallographic Analysis of Dimethylquinoline Isomers

The position of the two methyl groups on the quinoline ring system significantly influences the resulting crystal packing and unit cell parameters. Here, we compare the crystallographic data for 2,6-dimethylquinoline, a representative example for which high-quality single-crystal X-ray data is publicly available, and discuss the expected variations for other isomers.

Table 1: Crystallographic Data for 2,6-Dimethylquinoline [1]

Parameter2,6-Dimethylquinoline
CCDC No. 663717
Empirical Formula C₁₁H₁₁N
Formula Weight 157.21
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.158 (2)
b (Å) 10.655 (2)
c (Å) 10.871 (2)
α (°) 90
β (°) 103.11 (3)
γ (°) 90
Volume (ų) 1145.2 (4)
Z 4
Temperature (K) 293(2)
Wavelength (Å) 0.71073
R-factor (%) Not Reported

The positioning of the methyl groups in other isomers, such as 2,3-, 2,4-, or 3,4-dimethylquinoline, is expected to lead to distinct crystal packing arrangements. For instance, the presence of a methyl group at the 2-position can influence the planarity of the quinoline ring system due to steric hindrance, which in turn affects intermolecular interactions. The absence of publicly available single-crystal X-ray diffraction data for many of these isomers highlights the challenges in obtaining suitable crystals for analysis.

Experimental Protocols: From Synthesis to Structure Solution

The successful crystallographic analysis of any compound begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient size and quality.

General Synthesis of Dimethylquinolines

Several classical methods are employed for the synthesis of the quinoline core, with the choice of method often depending on the desired substitution pattern. These include the Skraup, Doebner-von Miller, and Friedländer syntheses. For a detailed guide on these synthetic methodologies, please refer to specialized organic chemistry literature.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography. For dimethylquinoline derivatives, which are often solids at room temperature, recrystallization from a suitable solvent is the most common method.

Step-by-Step Recrystallization Protocol for a Generic Dimethylquinoline:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents for quinoline derivatives include ethanol, methanol, acetone, and ethyl acetate. It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions.

  • Dissolution: Place the crude dimethylquinoline in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly to remove any remaining solvent.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray data collection. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded. This data is then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is subsequently solved using computational methods, such as direct methods or Patterson functions, and refined to obtain the final atomic coordinates and other structural parameters.

Causality in Experimental Choices: Why Every Step Matters

The protocols described above are not merely a series of steps but a logical progression where each choice is dictated by the physicochemical properties of the molecule and the desired outcome.

  • Choice of Synthesis Route: The selection of a specific synthetic pathway is determined by the availability of starting materials and the desired regioselectivity for the placement of the methyl groups.

  • Solvent Selection for Crystallization: The principle of "like dissolves like" is a good starting point, but the ideal recrystallization solvent must strike a delicate balance between solvating the molecule at high temperatures and allowing it to crystallize upon cooling. The polarity of both the solvent and the dimethylquinoline isomer plays a crucial role.

  • Cooling Rate: A slow cooling rate is paramount for growing large, high-quality crystals. Rapid cooling often leads to the formation of small, poorly-ordered crystals or even an amorphous precipitate, which are unsuitable for single-crystal X-ray diffraction.

Diagram 2: Factors Influencing Crystal Quality

factors Purity Purity of Compound Crystal_Quality Crystal Quality Purity->Crystal_Quality Solvent Solvent System Solvent->Crystal_Quality Cooling Cooling Rate Cooling->Crystal_Quality

Caption: Key experimental factors that directly influence the quality of single crystals obtained for X-ray diffraction.

Conclusion and Future Directions

The X-ray crystallographic analysis of dimethyl-substituted quinolines provides invaluable insights into their solid-state structures, which are fundamental to understanding their behavior as potential drug candidates. While the crystal structure of 2,6-dimethylquinoline serves as a useful benchmark, a significant gap in the publicly available crystallographic data for other isomers remains. Future work should focus on the systematic crystallization and structural determination of a wider range of dimethylquinoline isomers. This will not only expand our fundamental understanding of structure-property relationships in this important class of compounds but also provide a more comprehensive dataset to guide the rational design of new quinoline-based therapeutics. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on such studies.

References

  • Cambridge Crystallographic Data Centre. CSD Entry 663717. [Link]

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A Comparative Guide to the Reactivity of 2-Chloro and 4-Chloroquinolines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-chloroquinoline and 4-chloroquinoline, two critical building blocks in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic underpinnings of their differential reactivity, supported by experimental data and validated methodologies. Our focus is on the Nucleophilic Aromatic Substitution (SNAr) reaction, the principal pathway for the functionalization of these versatile scaffolds.

The Quinoline Core: An Electron-Deficient Heterocycle

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is inherently electron-deficient, particularly in the pyridine moiety. This property renders the 2- and 4-positions susceptible to nucleophilic attack, making chloro-substituted quinolines valuable precursors for a wide range of derivatives.[1][2] The chlorine atoms at these positions serve as effective leaving groups in SNAr reactions, enabling the introduction of diverse functionalities, including amines, alcohols, and thiols.[3][4]

The primary mechanism governing these transformations is the bimolecular SNAr pathway. This process involves two key steps:

  • Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the chloro-substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step of the reaction.

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the chloride ion.

The relative reactivity of 2-chloroquinoline and 4-chloroquinoline is dictated by the thermodynamic stability of their respective Meisenheimer intermediates.

Mechanistic Insight: Why is 4-Chloroquinoline Generally More Reactive?

While both isomers are reactive, 4-chloroquinoline generally exhibits greater reactivity towards nucleophiles, a phenomenon rooted in the superior stability of its Meisenheimer intermediate.

When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized across the molecule. Crucially, one of the key resonance structures places the negative charge directly on the electronegative ring nitrogen without disrupting the aromatic sextet of the fused benzene ring. This is a highly stabilizing contribution.

Conversely, attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogen. However, the overall stability of this intermediate is considered less favorable compared to the C4-adduct. The C4 position's reactivity is analogous to that of para-substituted nitroaromatics in classical SNAr reactions.[7] This inherent electronic preference makes the C4 position the primary site of reaction, especially in di-substituted systems like 2,4-dichloroquinazolines, a closely related heterocycle where substitution consistently occurs at C4 under milder conditions.[8][9]

G cluster_4cl Attack at C4 cluster_2cl Attack at C2 4-CQ 4-Chloroquinoline Meisenheimer_4 Meisenheimer Intermediate (C4) (Charge delocalized to N) 4-CQ->Meisenheimer_4 + Nu⁻ (Rate-determining) Product_4 4-Substituted Quinoline Meisenheimer_4->Product_4 - Cl⁻ (Fast) Stability Greater Stability Favors C4 Pathway Meisenheimer_4->Stability 2-CQ 2-Chloroquinoline Meisenheimer_2 Meisenheimer Intermediate (C2) (Charge delocalized to N) 2-CQ->Meisenheimer_2 + Nu⁻ (Rate-determining) Product_2 2-Substituted Quinoline Meisenheimer_2->Product_2 - Cl⁻ (Fast) G cluster_workflow Experimental Workflow A 1. Combine Reactants 4-Chloroquinoline (1 eq) Amine (1.1 eq) Base (K₂CO₃, 1.5 eq) Solvent (NMP) B 2. Reaction Heat to 100-140 °C Monitor by TLC A->B C 3. Workup Cool to RT Pour into ice-water B->C D 4. Extraction Extract with EtOAc (3x) C->D E 5. Purification Dry (Na₂SO₄), concentrate Column Chromatography D->E F 6. Product Characterize (NMR, MS) E->F

Fig 2: General workflow for SNAr reactions.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dichloroquinoline (1.0 eq), the desired amine (1.1-1.5 eq), potassium carbonate (1.5 eq), and triethylamine (2.0 eq).

  • Solvent: Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Reaction: Heat the mixture to 120-140 °C and stir until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. A precipitate will often form.

  • Isolation: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.

Protocol 2: Synthesis of 2-Alkoxyquinoline

This protocol illustrates a reaction where 2-chloroquinoline can be highly reactive.

Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of the desired alcohol in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Addition: Dissolve 2-chloroquinoline (1.0 eq) in anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the 2-chloroquinoline. Gentle heating (reflux) may be required for less reactive alcohols.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the pure 2-alkoxyquinoline.

Conclusion and Synthetic Strategy

The differential reactivity of 2-chloro and 4-chloroquinolines is a well-established principle in heterocyclic chemistry, governed by the relative stability of the Meisenheimer intermediates formed during nucleophilic aromatic substitution.

  • 4-Chloroquinoline is generally the more reactive isomer, particularly with amine nucleophiles where acid catalysis can be effectively employed to accelerate the reaction. This makes it the substrate of choice for synthesizing 4-aminoquinolines.

  • 2-Chloroquinoline shows comparable or even superior reactivity with strong, hard nucleophiles like alkoxides, and serves as a robust precursor for 2-substituted quinolines.

For the synthetic chemist, a clear understanding of these nuances is paramount. By carefully selecting the nucleophile, solvent, and catalytic system, one can selectively functionalize the desired position on the quinoline core, enabling the efficient and targeted synthesis of complex molecules for pharmaceutical and material science applications.

References

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  • Barrett, K. E., et al. (2021). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. PLOS ONE.

  • Ahn, H. S., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed.

  • Rojas, L. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 235.

  • Al-Ostath, R. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 811-839.

  • Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Quinoline-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure, consistently appearing in a multitude of pharmacologically active agents.[1] This guide provides an in-depth comparison of quinoline-3-carboxylate analogs, delving into their structure-activity relationships (SAR) across anticancer, antibacterial, and antiviral applications. We will explore how subtle molecular modifications translate into significant changes in biological activity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Quinoline-3-Carboxylate Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural framework. The carboxylate group at the 3-position is a critical feature, often involved in key interactions with biological targets. The diverse biological activities of these compounds, ranging from anti-infectives to anti-neoplastics, underscore the remarkable versatility of this scaffold.[2][3] Our exploration of the SAR of these analogs will be systematically organized by the position of substitution on the quinoline ring, providing a clear understanding of how to rationally design more potent and selective therapeutic agents.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of quinoline-3-carboxylate analogs is profoundly influenced by the nature and position of various substituents on the quinoline core. Understanding these relationships is paramount for optimizing lead compounds.

Substitutions at the C2 and C4 Positions: Modulating Potency and Selectivity

Modifications at the C2 and C4 positions of the quinoline ring have been shown to significantly impact the anticancer activity of these analogs.

For instance, the introduction of a styryl group at the C2 position has yielded compounds with potent antitumor activities.[4] A study on 2,4-bis((E)-styryl)quinoline-3-carboxylates revealed that certain derivatives exhibit significant inhibitory activity against human cancer cell lines, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[5] The lipophilicity and electronic properties of the styryl substituent play a crucial role in this activity.

Similarly, modifications at the C4 position can drastically alter the biological profile. While a free carboxylic acid at the 3-position is often crucial, esterification or amidation can modulate pharmacokinetic properties and, in some cases, enhance activity.[4]

Below is a logical diagram illustrating the general SAR principles for C2 and C4 substitutions in anticancer quinoline-3-carboxylates.

SAR_C2_C4 cluster_C2 C2 Position cluster_C4 C4 Position Core Quinoline-3-Carboxylate Core C2_Styryl Styryl Group (e.g., -CH=CH-Ar) Core->C2_Styryl C4_Modification Esterification/Amidation of C3-Carboxylate Core->C4_Modification C2_Activity Potent Anticancer Activity (e.g., low µM IC50) C2_Styryl->C2_Activity Introduction of C4_Properties Modulated Pharmacokinetics Enhanced Activity C4_Modification->C4_Properties Leads to Antibacterial_Mechanism Quinolone Quinolone-3-Carboxylic Acid Complex Quinolone-Enzyme-DNA Ternary Complex Quinolone->Complex Enzyme Bacterial DNA Gyrase/ Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex DSB Double-Strand DNA Breaks Complex->DSB Stabilization of Cleavage Complex Death Bacterial Cell Death DSB->Death Leads to

Caption: Mechanism of action for antibacterial quinolones.

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of quinoline-3-carboxylate analogs, we provide detailed protocols for two fundamental assays: the MTT assay for assessing anticancer activity and the broth microdilution method for determining antibacterial activity.

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Workflow Diagram:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of the test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h to allow formazan formation E->F G 7. Solubilize formazan crystals with DMSO or isopropanol F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and determine IC50 H->I

Caption: Workflow for the MTT antiproliferative assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylate analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions as in step 2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of a compound against a bacterial strain.

Workflow Diagram:

MIC_Workflow A 1. Prepare serial two-fold dilutions of the test compound in broth B 2. Prepare a standardized bacterial inoculum (0.5 McFarland) A->B C 3. Inoculate each well of a 96-well plate with the bacterial suspension B->C D 4. Incubate the plate at 37°C for 18-24h C->D E 5. Visually inspect for bacterial growth (turbidity) D->E F 6. Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a stock solution of the quinoline-3-carboxylate analog. Perform serial two-fold dilutions of the compound in a suitable cation-adjusted Mueller-Hinton broth (or other appropriate broth) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized bacterial suspension. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in an ambient air incubator.

  • Visual Inspection: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion

The quinoline-3-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for the rational design and optimization of these compounds. By systematically exploring substitutions at key positions and considering bioisosteric replacements, researchers can effectively navigate the chemical space to identify analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles for anticancer, antibacterial, and antiviral applications. The provided experimental protocols serve as a starting point for the rigorous evaluation of these promising molecules.

References

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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as functional materials.[1] The enduring importance of this bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, has driven over a century of innovation in its synthesis. This guide provides an in-depth comparative analysis of the most prominent classical and modern methods for quinoline synthesis, designed to equip researchers with the knowledge to select the optimal strategy for their specific synthetic challenges. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method, supported by experimental data and protocols.

I. The Classical Canon: Foundational Methods in Quinoline Synthesis

Since the late 19th century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while historically significant, often involve harsh reaction conditions and can present challenges in terms of yield and safety.[1][2]

The Skraup Synthesis: The Archetypal, yet Aggressive, Approach

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a direct method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[3][4]

Mechanism and Rationale: The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3] The aniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product.[3] Isotopic labeling studies have provided evidence for a complex fragmentation-recombination mechanism in the related Doebner-von Miller reaction, suggesting that the reaction may not be as straightforward as a simple sequential addition and cyclization.[5][6]

Mechanistic Workflow of the Skraup Synthesis

Skraup_Mechanism cluster_addition Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: The Skraup synthesis proceeds via dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation.

Advantages:

  • Utilizes simple and readily available starting materials.[7]

  • Effective for the synthesis of the parent quinoline ring and some substituted derivatives.[7]

Limitations:

  • The reaction is notoriously exothermic and can be violent if not carefully controlled.[8]

  • Harsh reaction conditions (concentrated sulfuric acid, high temperatures) can lead to low yields for anilines with sensitive functional groups and significant tar formation.[1][9]

  • The workup can be challenging due to the formation of polymeric byproducts.

The Doebner-von Miller Reaction: A More Versatile Variant

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[10][11]

Mechanism and Rationale: The mechanism is believed to be similar to the Skraup synthesis, involving a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[2] Mechanistic studies using carbon isotope scrambling have suggested a fragmentation-recombination pathway, where the initial adduct can fragment into an imine and a saturated carbonyl compound, which then recombine to form the quinoline product.[6][10] This complexity can sometimes lead to issues with regioselectivity.[7]

Advantages:

  • Greater versatility than the Skraup synthesis, allowing for the preparation of 2- and/or 4-substituted quinolines.[1][7]

  • The reaction is generally less hazardous than the Skraup synthesis.

Limitations:

  • Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound can lead to low yields and byproduct formation.[1]

  • Regioselectivity can be an issue with unsymmetrical ketones.[7]

The Friedländer Synthesis: A Milder Condensation Approach

Developed by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester, under acidic or basic catalysis.[12][13]

Mechanism and Rationale: Two primary mechanistic pathways have been proposed.[14] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration to yield the quinoline. The second pathway proposes the initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation and dehydration.[14] The operative mechanism can depend on the specific substrates and reaction conditions.[14]

Mechanistic Pathways of the Friedländer Synthesis

Friedlander_Mechanism cluster_reactants Reactants cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First Reactant1 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Reactant1->Aldol_Adduct Schiff_Base Schiff Base Reactant1->Schiff_Base Reactant2 Carbonyl with α-Methylene Reactant2->Aldol_Adduct Reactant2->Schiff_Base Enone α,β-Unsaturated Intermediate Aldol_Adduct->Enone -H₂O Quinoline Quinoline Enone->Quinoline Cyclization -H₂O Cyclized_Intermediate Cyclized Adduct Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Cyclized_Intermediate->Quinoline -H₂O

Caption: The Friedländer synthesis can proceed via an initial aldol condensation or through the formation of a Schiff base intermediate.

Advantages:

  • Often proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[7]

  • Generally provides good yields and high regioselectivity.[7][9]

  • Amenable to a wide range of substrates, allowing for the synthesis of polysubstituted quinolines.[12]

Limitations:

  • The primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials, which can be challenging to synthesize.[9]

The Combes and Conrad-Limpach-Knorr Syntheses: Routes to Substituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[2][15] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization.[15]

The Conrad-Limpach-Knorr synthesis utilizes the reaction of anilines with β-ketoesters.[16][17] The regiochemical outcome is temperature-dependent. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product), while at higher temperatures, 2-hydroxyquinolines (Knorr product) are predominantly formed.[14][16] The mechanism involves the initial formation of a Schiff base or an anilide, followed by thermal cyclization.[16]

Advantages:

  • Provide access to specifically substituted quinolines (e.g., hydroxy- and di-substituted).[15][16]

Limitations:

  • The Conrad-Limpach synthesis often requires high temperatures for the cyclization step.[16]

  • Regioselectivity in the Conrad-Limpach-Knorr synthesis can be a challenge to control.[16]

II. Modern Advancements: Enhancing Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and safer methods for quinoline synthesis. These modern approaches often offer dramatic improvements in reaction times, yields, and environmental impact.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of quinoline synthesis, MAOS can dramatically reduce reaction times from hours or even days to mere minutes, often with improved yields.[18][19]

Rationale: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[18] This can also minimize the formation of byproducts that often result from prolonged heating in conventional methods.

Nanocatalysis and Green Chemistry Approaches

The principles of green chemistry have spurred the development of more environmentally benign synthetic routes. This includes the use of nanocatalysts, which offer high surface area-to-volume ratios and enhanced catalytic activity, often under milder conditions.[20] Other green approaches include the use of water as a solvent, solvent-free reactions, and the development of recyclable catalysts.[21] For instance, various nanocatalysts have been successfully employed in the Friedländer synthesis, leading to high yields in short reaction times under solvent-free conditions.[22]

III. Comparative Performance Analysis: A Data-Driven Perspective

To provide an objective comparison, the following table summarizes experimental data for the synthesis of various quinoline derivatives using both classical and modern methods.

Synthesis MethodTarget MoleculeKey Reagents/CatalystSolventTemp. (°C)TimeYield (%)Reference(s)
Classical Methods
Skraup6-Nitroquinolinep-Nitroaniline, Glycerol, H₂SO₄, NitrobenzeneNitrobenzene>100-~30-40[9]
Doebner-von Miller2-Methylquinoline (Quinaldine)Aniline, Crotonaldehyde, HCl, ZnCl₂-Reflux4 h-[8]
Friedländer2-Phenylquinoline2-Aminobenzophenone, Acetophenone, KOHEthanolReflux24 h92[7]
FriedländerPolysubstituted Quinolines2-Aminoaryl ketones, Dicarbonyl compounds[Hbim]BF₄ (Ionic Liquid)1003-6 h93[22]
Combes2,4-DimethylquinolineAniline, Acetylacetone, H₂SO₄-Heat--[2]
Conrad-Limpach4-Hydroxy-2-methyl-6-nitroquinoline4-Nitroaniline, Ethyl acetoacetate, H₂SO₄Various high-boiling solvents>2501 hup to 95
Modern Methods
Microwave-Assisted FriedländerPolysubstituted Quinolines2-Aminobenzophenone, Ethyl AcetoacetateAcetic Acid (neat)1605 min"Excellent"[18]
Microwave-Assisted Synthesis2-Acetoxyquinoline derivativesQuinoline N-oxide, Acetic anhydride--15-35 min60-100[19]
Nanocatalyzed FriedländerPolysubstituted Quinolines2-Aminoaryl ketones, Dicarbonyl compoundsFe₃O₄@SiO₂-APTES-TFASolvent-free1005 min96
Green Synthesis (Water)Pyrimido[4,5-b]quinolones6-Amino-1,3-dimethyluracil, Aldehydes, Dimedone, p-TSAWater902.5-3.5 h60-94[21]

Note: Yields are highly substrate-dependent and the data presented here are for illustrative purposes. Direct comparison is most accurate when the same target molecule is synthesized.

IV. Experimental Protocols: A Practical Guide

To illustrate the practical application of these methods, detailed protocols for the Skraup and Doebner-von Miller syntheses are provided below.

Protocol 1: Skraup Synthesis of Quinoline

Causality and Self-Validation: This protocol is designed for the synthesis of the parent quinoline ring. The use of ferrous sulfate helps to moderate the notoriously exothermic reaction. The steam distillation is a critical purification step to separate the product from the high-boiling nitrobenzene and tarry byproducts. The final distillation under reduced pressure ensures the purity of the final product.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate

  • Sodium hydroxide

  • Water

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Add aniline, glycerol, and ferrous sulfate heptahydrate to the flask.

  • Slowly and carefully add concentrated sulfuric acid with cooling and stirring.

  • Add nitrobenzene to the mixture.

  • Heat the mixture gently. Once the reaction starts (indicated by an increase in temperature and bubbling), remove the heat source. The reaction is highly exothermic.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

  • Allow the mixture to cool and then dilute with water.

  • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the organic layer and dry it over anhydrous potassium carbonate.

  • Purify the crude quinoline by distillation under reduced pressure.

Safety Note: The Skraup reaction can be extremely vigorous and should only be performed by trained personnel with appropriate safety precautions, including a blast shield.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Causality and Self-Validation: This protocol utilizes crotonaldehyde, an α,β-unsaturated aldehyde, to introduce a methyl group at the 2-position of the quinoline ring. The use of a strong acid catalyst (HCl) is essential for both the Michael addition and the subsequent cyclization. The workup with a base is necessary to neutralize the acid and liberate the free quinoline base for extraction.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (optional, can improve yield)

  • Sodium hydroxide

  • Chloroform or other suitable organic solvent

  • Water

Procedure:

  • In a fume hood, cool a mixture of aniline and concentrated hydrochloric acid in an ice bath.

  • Slowly add crotonaldehyde to the stirred mixture, maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. The addition of a Lewis acid like zinc chloride can be beneficial.

  • After cooling, dilute the reaction mixture with water.

  • Make the solution alkaline with a sodium hydroxide solution.

  • Extract the product with an organic solvent like chloroform.

  • Wash the organic extracts with water and then dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude quinaldine by distillation.

V. Conclusion and Future Outlook

The synthesis of quinolines has evolved significantly from the classical, often harsh, named reactions to modern, highly efficient, and sustainable methodologies. While classical methods like the Skraup and Doebner-von Miller syntheses remain valuable for their use of simple starting materials, they are often plagued by low yields and safety concerns. The Friedländer synthesis offers a milder alternative, though it is dependent on the availability of specific precursors. The Combes and Conrad-Limpach-Knorr reactions provide routes to specifically substituted quinolines.

Modern techniques, particularly microwave-assisted synthesis and the use of nanocatalysts , have revolutionized the field by dramatically reducing reaction times and improving yields, often under environmentally benign conditions. For researchers and drug development professionals, the choice of synthetic method will depend on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the importance of adhering to the principles of green chemistry. The continued development of novel catalytic systems and energy sources promises to further enhance our ability to construct this vital heterocyclic scaffold with ever-increasing efficiency and elegance.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Friedländer Reaction. (2011). ACS Publications. Retrieved from [Link]

  • CXLVI1.-The Doebner-Miller Quinaldine Synthesis. (1921). RSC Publishing. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). PubMed Central - NIH. Retrieved from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2006). ResearchGate. Retrieved from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2021). ResearchGate. Retrieved from [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024). Revue Roumaine de Chimie. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (2005). Organic Reactions. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). ACS Publications. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved from [Link]

  • of solvent on the reaction times and yields. (2013). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). PMC. Retrieved from [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022). Acta Scientific. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (2020). ResearchGate. Retrieved from [Link]

  • General reaction scheme of Skraup/Doebner–von Miller quinoline synthesis. (2020). ResearchGate. Retrieved from [Link]

  • Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. (1989). ACS Publications. Retrieved from [Link]

  • Nanocomposites as catalyst for optimized Friedlander reaction. (2021). ResearchGate. Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ACS Publications. Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate. Retrieved from [Link]

  • An improvement in the Doebner-Miller synthesis of quinaldines. (1977). ResearchGate. Retrieved from [Link]

  • Combes quinoline synthesis. (2008). ResearchGate. Retrieved from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2021). PubMed Central - NIH. Retrieved from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

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Analytical techniques for purity assessment of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Techniques for Purity Assessment of Quinoline Derivatives

For researchers, scientists, and drug development professionals, establishing the purity of quinoline derivatives is a cornerstone of reliable, reproducible, and safe scientific outcomes. As the structural core of numerous pharmaceuticals, including antimalarials and antibacterials, the presence of impurities can profoundly impact a compound's efficacy, toxicity, and stability. This guide provides an in-depth comparison of the principal analytical techniques used for purity assessment, grounded in the principles of scientific integrity and regulatory compliance. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and validated approach to purity determination.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, establish a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] These guidelines mandate that impurities be controlled and monitored, with specific thresholds triggering the need for structural elucidation and toxicological assessment.[1][4] Therefore, selecting the appropriate analytical technique is not just a matter of scientific inquiry but a critical step in regulatory adherence.

A Strategic Approach to Purity Analysis

A comprehensive purity assessment is rarely accomplished with a single technique. It typically involves a multi-tiered strategy, beginning with high-throughput screening and progressing to detailed characterization and quantification of any detected impurities.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Purity Estimation cluster_1 Phase 2: Impurity Detection & Identification cluster_2 Phase 3: Quantification & Reporting A Crude Quinoline Derivative B Primary Analysis (HPLC-UV or qNMR) A->B C Impurity Profile > ICH Threshold? B->C D High-Resolution LC-MS/MS or GC-MS C->D Yes G Report Purity & Impurity Profile C->G No E Structure Elucidation (NMR, HRMS) D->E F Validated Quantitative Method (e.g., HPLC with Certified Standard) E->F F->G

Caption: A logical workflow for the purity assessment of quinoline derivatives.

Chromatographic Techniques: The Pillars of Separation

Chromatographic methods are indispensable for separating the primary quinoline derivative from its impurities, which may include starting materials, by-products, intermediates, and degradation products.[2][5] The choice between these techniques is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely adopted technique for the purity analysis of non-volatile and thermally labile quinoline derivatives.[6] Its strength lies in the wide variety of available stationary phases (columns) and mobile phases, allowing for high selectivity and resolution.

Causality Behind Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase HPLC. Its nonpolar nature is ideal for retaining the moderately polar quinoline ring system, while polar impurities elute earlier. The choice of end-capped vs. non-end-capped C18 columns depends on the acidity of the quinoline derivative; end-capping minimizes peak tailing for basic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. The buffer's pH is critical: for basic quinolines, a slightly acidic pH (e.g., 3-4) ensures the analyte is in its protonated, more water-soluble form, leading to symmetrical peak shapes. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.[7]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard.[7][8] A DAD is superior as it provides spectral data across a range of wavelengths, which can help in peak purity assessment and preliminary identification of impurities by comparing their UV spectra to that of the main compound.[7]

Detailed Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm for quantification, with spectral scanning from 200-400 nm for peak purity.

  • Sample Preparation: Accurately weigh and dissolve the quinoline derivative in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.[6] Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.

Gas Chromatography (GC)

GC is the method of choice for volatile and thermally stable quinoline derivatives. Separation is based on the compound's boiling point and its interaction with the stationary phase. Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of impurities.[6][9]

Causality Behind Methodological Choices:

  • Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), offers excellent resolution for a wide range of aromatic compounds, including many quinoline derivatives.[6]

  • Injector Temperature: Must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A typical starting point is 250 °C.

  • Oven Program: A temperature ramp is used to elute compounds in order of increasing boiling point. A slow ramp rate (e.g., 10 °C/min) improves the separation of closely eluting impurities.[6]

Detailed Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial 100 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.[6]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their size and charge. It is particularly advantageous for analyzing charged quinoline derivatives and chiral isomers, requiring minimal sample and solvent.[10][11]

Causality Behind Methodological Choices:

  • Background Electrolyte (BGE): The pH of the BGE determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). For basic quinolines, an acidic BGE (e.g., phosphate buffer at pH 2.5) ensures they are fully protonated (cationic) and migrate toward the cathode.

  • Chiral Selectors: For separating enantiomers, chiral selectors like cyclodextrins are added to the BGE.[11] The differential interaction between the enantiomers and the cyclodextrin cavity leads to different migration times.

Detailed Experimental Protocol: CE Enantiomeric Purity

  • Instrumentation: Capillary electrophoresis system with a DAD.

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte: 100 mM phosphate buffer, pH 2.5, containing 30 mg/mL of a suitable cyclodextrin (e.g., sulfated-β-cyclodextrin).[11]

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: 220 nm.

Spectroscopic Techniques: Unveiling Structure and Quantity

While chromatography separates components, spectroscopy identifies and quantifies them.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte itself.[6] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[6][12]

Causality Behind Methodological Choices:

  • Internal Standard: A high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known mass and simple NMR spectrum (ideally a sharp singlet) that does not overlap with analyte signals is chosen.

  • Relaxation Delay (d1): A long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) is crucial to ensure complete relaxation of all nuclei before the next pulse, which is essential for accurate integration.

Detailed Experimental Protocol: qNMR Purity Determination

  • Instrumentation: NMR spectrometer (≥400 MHz recommended for resolution).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the quinoline derivative.

    • Accurately weigh ~5 mg of a high-purity internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (e.g., 30 seconds) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity (P) is calculated using the following equation[12]: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass.

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of the main component and its impurities.[13] When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and identification. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, aiding in the definitive identification of unknown impurities.[9][14]

UV-Vis Spectroscopy

While not a separative technique, UV-Vis spectroscopy can be used for a quick estimation of purity if the impurities have significantly different absorption spectra from the main compound.[15][16] It is more commonly used as a detector for HPLC, as previously described. The absorption maxima (λmax) of quinoline derivatives are sensitive to solvent polarity, a phenomenon known as solvatochromism.[14]

Comparative Guide to Analytical Techniques

The selection of the most appropriate technique requires a careful evaluation of its performance characteristics against the specific analytical problem.

ParameterHPLC-UVGC-MSCEqNMR
Principle Partitioning between liquid mobile and solid stationary phases[6]Partitioning between gas mobile and solid/liquid stationary phases[6]Separation of ions in an electric field based on charge-to-size ratio[10]Proportionality between NMR signal intensity and the number of nuclei[6]
Analyte Type Non-volatile, thermally (in)stableVolatile, thermally stableCharged, ChiralSoluble
Selectivity High; tunable via column and mobile phase selectionVery High; mass-based detectionVery High; especially for chiral and charged speciesHigh; depends on spectral resolution
Sensitivity High (ng to pg)Very High (pg to fg)High (pg to ng)Moderate (µg to mg)
Primary Use Quantification, PurityIdentification, QuantificationChiral Purity, Ion AnalysisAbsolute Quantification, Structure ID
Destructive? YesYesYesNo
Throughput Medium to HighMediumMediumLow to Medium

Workflow for Chromatographic Method Development

Developing a robust and reliable chromatographic method is a systematic process. The goal is to achieve adequate resolution of the main peak from all impurity peaks in a reasonable analysis time.

HPLC_Method_Dev A 1. Define Analytical Goal (e.g., Purity Assay, Impurity ID) B 2. Analyte Characterization (pKa, logP, UV spectra) A->B C 3. Initial Method Selection (Reversed-Phase HPLC, C18 Column) B->C D 4. Mobile Phase Scouting (ACN vs MeOH, pH screening) C->D E 5. Gradient Optimization (Adjust slope and time for resolution) D->E F 6. System Suitability Check (Resolution, Tailing Factor, Plate Count) E->F G 7. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) F->G Pass I Refine Parameters (Flow rate, Temp.) F->I Fail H Final Method G->H I->D

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, a halogenated heterocyclic compound. By adhering to these procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain regulatory compliance.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, it is imperative to treat this compound with the same level of caution. All laboratory personnel handling this compound must be thoroughly trained on its potential risks and the proper safety protocols.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for minimizing exposure and ensuring personal safety.

PPE ComponentSpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may also be necessary.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4]Prevents skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]Protects the respiratory tract from irritation due to dust or aerosols. Handling should occur in a well-ventilated area.[4]

Spill Management: Preparedness is Key

In the event of a spill, a swift and informed response is crucial to mitigate potential hazards. All laboratories should have a spill response plan in place.

For small spills:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous waste.

For large spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. As a chlorinated organic compound, it is classified as a halogenated hazardous waste.[7][8]

Core Principle: Segregation

The cardinal rule for the disposal of this compound is segregation. Halogenated organic waste must be collected separately from non-halogenated waste.[6][7][8] Commingling these waste streams significantly increases disposal costs and can create dangerous chemical reactions.[8]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Prep Don Appropriate PPE SelectContainer Select a Labeled, Compatible Waste Container Prep->SelectContainer Step 1 Transfer Transfer Waste Compound into Container SelectContainer->Transfer Step 2 Seal Securely Seal Container Transfer->Seal Step 3 Store Store in Designated Satellite Accumulation Area Seal->Store Step 4 Segregate Ensure Segregation from Incompatible Wastes Store->Segregate Step 5 Arrange Arrange for Pickup by Certified Hazardous Waste Contractor Segregate->Arrange Step 6 Document Complete All Necessary Waste Manifests Arrange->Document Step 7

Caption: Disposal workflow for this compound.

Step-by-Step Instructions:

  • Container Selection and Labeling:

    • Obtain a designated hazardous waste container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.[9]

    • The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including "Halogenated Organic Waste" and the full chemical name: "this compound."[7] All components of a mixture must be listed.

  • Waste Transfer:

    • All transfers of waste should be conducted in a chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • Do not overfill the container; a general rule is to fill to no more than 90% of its capacity.[9]

  • Container Sealing and Storage:

    • Securely seal the container to prevent leaks or the release of vapors.[7]

    • Store the sealed container in a designated and properly ventilated satellite accumulation area.[6]

    • Ensure the storage area has secondary containment to capture any potential leaks.[9]

    • Store away from incompatible materials, such as strong oxidizing agents.[10]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

    • Complete all required waste disposal paperwork, including a hazardous waste manifest, to ensure a complete record of the waste from "cradle to grave."[8]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. This is illegal and harmful to the environment.[7][8]

  • DO NOT dispose of this compound in regular trash.[3]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[3]

By implementing these procedures, your laboratory can manage the disposal of this compound in a manner that is safe, responsible, and compliant with all applicable regulations.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • PubChem. (n.d.). Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.
  • PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET - Ethyl 4-Chloroquinoline-3-carboxylate.
  • Echemi.com. (n.d.). ethyl 4-chloro-7-methylquinoline-3-carboxylate SDS.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Capot Chemical. (2026, January 7). material safety data sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 24). SAFETY DATA SHEET.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Navigating the Unseen: A Senior Scientist's Guide to Safely Handling Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation often leads us to handle novel chemical entities. Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, a member of the quinoline derivative family, represents such a frontier. While its full toxicological profile is not extensively documented, a proactive and informed approach to safety is paramount. This guide synthesizes field-proven insights and authoritative data to establish a self-validating system for handling this compound, ensuring both personal safety and experimental integrity.

The Hazard Landscape: A Tale of Two Isomers

Interestingly, the available data on the 6,8-dimethyl isomer presents a conflicting picture. A Safety Data Sheet from a commercial supplier suggests that, based on their available data, the classification criteria for a hazardous substance are not met.[1] Conversely, the PubChem database, which aggregates data from multiple sources, provides GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications indicating potential hazards.[2]

Given this discrepancy, a conservative approach is not just recommended, but essential. We will proceed with the assumption that this compound may possess the hazards identified for its isomer in the PubChem database. This approach builds in a necessary margin of safety.

The potential hazards, based on the GHS classifications for the 6,8-dimethyl isomer, are as follows:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications categorize the compound as a Warning-level hazard for skin, eye, and respiratory tract irritation.[2] Therefore, all handling procedures must be designed to mitigate these risks.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is your final and most personal barrier against chemical exposure. The selection of PPE should not be a static choice but a dynamic decision based on the specific task and potential for exposure.

Protection Type Minimum Requirement Enhanced Precautions (e.g., large quantities, potential for aerosolization) Rationale
Hand Protection Nitrile or Neoprene gloves.[3]Double-gloving with nitrile or neoprene gloves.To prevent skin contact and irritation.[2] Inspect gloves for any signs of degradation or punctures before use.[3]
Eye Protection Chemical splash goggles.[3]Chemical splash goggles worn in conjunction with a face shield.[4]To protect eyes from accidental splashes of solutions or contact with airborne powder, which can cause serious irritation.[2]
Body Protection Standard laboratory coat, fully buttoned.[4]Chemical-resistant apron or disposable coveralls over a lab coat.[4]To protect skin and personal clothing from contamination.[3]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A NIOSH-approved N95 particulate respirator or an air-purifying respirator with organic vapor cartridges if there is a risk of aerosolization outside of a fume hood.[3]To prevent inhalation of dust particles or vapors that may cause respiratory irritation.[2]

PPE_Selection

Operational Blueprint: A Step-by-Step Guide to Safe Handling

A disciplined and systematic workflow is critical to minimizing exposure and ensuring reproducible results. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.

Step 1: Preparation and Pre-Handling
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Decontamination: Wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) and allow it to dry.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, weigh boats, solvents, and labeled waste containers.

  • Don PPE: Before handling the chemical, put on the appropriate PPE as determined by your risk assessment (see PPE table and diagram).[3]

Step 2: Weighing and Transfer
  • Solid Handling: If working with the solid form, carefully transfer the required amount from the stock container to a weigh boat using a clean spatula. Avoid creating dust.

  • Solution Preparation: To create a solution, slowly add the solid to the solvent to prevent splashing.[3] If the solvent is volatile, ensure adequate ventilation.

Step 3: Post-Handling and Decontamination
  • Clean-up: Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical.

  • Work Surface: Thoroughly wipe down the work area in the fume hood.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield or goggles, lab coat. Wash hands thoroughly after removing all PPE.

Emergency Protocols: Responding to the Unexpected

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]

  • Spill: For a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[4]

End-of-Life Cycle: Compliant Disposal

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Keep solid waste (contaminated gloves, weigh paper, absorbent material) separate from liquid waste (solutions containing the compound).[6]

  • Containerization: Use designated, leak-proof, and chemically compatible containers for waste collection.

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".

  • Final Disposal: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area. Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.

Safe_Handling_Workflow

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research. This proactive safety culture is the bedrock upon which groundbreaking discoveries are built.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific.
  • Safety Data Sheet - Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate. Thermo Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University.
  • Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2. PubChem.
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • Preparing & Handling Chemical Solutions. The Science Blog.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.
  • Safety in the Handling of Laboratory Reagents. Kalstein EU.
  • Safety Data Sheet. TCI Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.